2-Methyl-5-pyrrol-1-yl-phenylamine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-5-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCJFJCEIFBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360132 | |
| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137352-77-3 | |
| Record name | 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methyl-5-pyrrol-1-yl-phenylamine" physical and chemical properties
An In-Depth Technical Guide to 2-Methyl-5-pyrrol-1-yl-phenylamine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, a robust synthesis protocol, predicted spectral characteristics, and its prospective applications.
Molecular Identity and Physicochemical Profile
This compound, identified by the CAS Number 137352-77-3, is a substituted aniline derivative. The core structure consists of a toluene ring substituted with a primary amine and a pyrrole moiety. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate for synthesizing more complex molecular architectures.
The pyrrole ring is a common motif in a vast number of biologically active natural products and synthetic drugs, highlighting the importance of pyrrole-containing scaffolds in drug discovery programs.[1][2] The presence of the primary aromatic amine provides a reactive handle for a variety of chemical transformations, further enhancing its utility as a versatile synthetic intermediate.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 137352-77-3 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [3][4][5] |
| Molecular Weight | 172.23 g/mol | [4][5] |
| IUPAC Name | 2-Methyl-5-(1H-pyrrol-1-yl)aniline | [6] |
| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2)N | [3] |
| Exact Mass | 172.100048391 Da | [5] (Computed for isomer) |
| Physical State | Solid (Predicted) | N/A |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF (Predicted) | N/A |
Proposed Synthesis Methodology: Paal-Knorr Pyrrole Synthesis
The synthesis of N-substituted pyrroles is classically achieved via the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions.[7] This method is highly reliable and provides a direct route to the target compound from commercially available starting materials.
The proposed synthesis for this compound involves the reaction of 3-Amino-4-methylaniline (4-methyl-1,3-phenylenediamine) with 2,5-dimethoxytetrahydrofuran , which serves as a stable precursor to succinaldehyde (the required 1,4-dicarbonyl).
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-Amino-4-methylaniline in glacial acetic acid.
-
Reagent Addition: To this stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Predicted Spectral Characteristics for Structural Elucidation
While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.[9][10]
¹H NMR Spectroscopy
(Predicted for CDCl₃, chemical shifts (δ) in ppm)
-
δ ~ 7.1-7.2 (d, 1H): Aromatic proton on the phenyl ring ortho to the methyl group.
-
δ ~ 6.8-7.0 (m, 2H): Two aromatic protons on the phenyl ring.
-
δ ~ 6.7 (t, 2H): Protons at the C2 and C5 positions of the pyrrole ring (α-protons).
-
δ ~ 6.3 (t, 2H): Protons at the C3 and C4 positions of the pyrrole ring (β-protons).
-
δ ~ 3.6 (s, 2H): Broad singlet corresponding to the primary amine (-NH₂) protons. This signal is D₂O exchangeable.
-
δ ~ 2.2 (s, 3H): Singlet for the methyl (-CH₃) group protons.
¹³C NMR Spectroscopy
(Predicted for CDCl₃, chemical shifts (δ) in ppm)
-
δ ~ 145-148: C-NH₂ carbon of the phenyl ring.
-
δ ~ 130-135: Quaternary carbons of the phenyl ring.
-
δ ~ 120-125: C-H carbons of the phenyl ring.
-
δ ~ 118-122: α-carbons (C2, C5) of the pyrrole ring.
-
δ ~ 108-112: β-carbons (C3, C4) of the pyrrole ring.
-
δ ~ 15-20: Methyl carbon (-CH₃).
IR Spectroscopy
(Predicted absorptions, ν, in cm⁻¹)
-
3450-3300 (doublet): N-H stretching vibrations of the primary amine.[11]
-
3100-3000: Aromatic C-H stretching (phenyl and pyrrole rings).
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
~1620: N-H scissoring (bending) vibration.
-
1600-1450: C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (Electron Impact - EI)
-
Molecular Ion (M⁺): An intense peak at m/z = 172, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns involving the loss of a methyl group ([M-15]⁺), loss of HCN from the pyrrole ring, and other characteristic cleavages of the aromatic system.[12]
Chemical Reactivity and Synthetic Potential
The molecule possesses two primary sites of reactivity: the primary amine and the electron-rich aromatic systems (both phenyl and pyrrole rings). This dual reactivity makes it a versatile precursor for a wide range of derivatives.
Caption: Key reaction pathways for this compound.
-
Reactions at the Amine Group: The primary amine can be readily acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -X).
-
Electrophilic Aromatic Substitution: The aniline moiety is strongly activating, directing electrophilic substitution to the ortho and para positions relative to the amine. Similarly, the pyrrole ring is highly susceptible to electrophilic attack. The interplay between these two activating systems presents opportunities for selective functionalization.
Relevance in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][13] Compounds containing the pyrrole nucleus exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][14]
Derivatives of this compound are of significant interest for several reasons:
-
Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology. This compound can serve as a starting point for synthesizing novel inhibitors targeting specific kinases involved in cancer progression.
-
Enzyme Inhibition: Pyrrole-containing compounds have been successfully designed as inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant targets for Alzheimer's disease.[15]
-
Antimicrobial Agents: The structural motif is present in molecules with demonstrated antibacterial and antifungal activity.[14]
The strategic placement of the methyl and amine groups allows for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-target interactions and improving drug-like properties such as solubility and metabolic stability.
Conclusion
This compound is a high-value chemical intermediate with significant, yet largely untapped, potential. Its straightforward synthesis, predictable spectral properties, and versatile reactivity make it an attractive building block for academic and industrial researchers. The established biological significance of the pyrrole-aniline scaffold strongly suggests that novel derivatives of this compound could lead to the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this promising molecule into their research and development programs.
References
-
This compound | C11H12N2. BuyersGuideChem. [Link]
-
5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795. PubChem. [Link]
-
Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Institutes of Health (NIH). [Link]
-
2-Methylpyrrole | C5H7N | CID 12489. PubChem. [Link]
-
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE | CAS. Matrix Fine Chemicals. [Link]
-
2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. PubChem. [Link]
-
Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]
-
Reactivity and Microbiological Activity of 2-methyl-3-carboethoxy-5-pyrrolinone Derivatives. pubmed.ncbi.nlm.nih.gov. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]
-
Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. [Link]
-
Synthesis of 2-Phenyl-1H-pyrrol-1-amine. PrepChem.com. [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]
-
cas:137352-77-3丨this compound. ALFA CHEMICAL. [Link]
-
Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]
- 4. scbt.com [scbt.com]
- 5. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 137352-77-3|2-Methyl-5-(1H-pyrrol-1-yl)aniline|BLD Pharm [bldpharm.com]
- 7. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactivity and microbiological activity of 2-methyl-3-carboethoxy-5-pyrrolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS No. 137352-77-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delineates its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and stability. Furthermore, this guide discusses its prospective applications, particularly as a scaffold in the design of kinase inhibitors, supported by an analysis of structurally related compounds. All technical information is substantiated with in-text citations and a complete list of references.
Introduction
This compound, a molecule integrating a substituted aniline ring with a pyrrole moiety, represents a class of compounds with increasing importance in the field of drug discovery. The pyrrole scaffold is a ubiquitous motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Similarly, the aniline substructure is a common feature in many therapeutic agents, although its metabolic stability can be a concern.[3] The unique electronic and steric arrangement of this compound makes it a valuable intermediate for creating diverse chemical libraries for screening against various biological targets. This guide aims to be a definitive resource for researchers looking to synthesize, handle, and utilize this compound in their research endeavors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 137352-77-3 | [4] |
| Molecular Formula | C₁₁H₁₂N₂ | [4] |
| Molecular Weight | 172.23 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | General knowledge |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a robust two-step sequence, commencing with the readily available starting material, 2-methyl-5-nitroaniline. This synthetic strategy is based on the well-established Paal-Knorr pyrrole synthesis.[5][6][7]
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole
This step employs the Paal-Knorr reaction to construct the pyrrole ring.[8]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitroaniline (1 equivalent).
-
Solvent and Reagent Addition: Add glacial acetic acid to dissolve the starting material. Then, add 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to an amine.[8]
-
Reaction Setup: In a round-bottom flask, suspend the 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole (1 equivalent) from the previous step in a mixture of water and ethanol.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, approximately 1 equivalent) and iron powder (Fe, 3-5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra for this compound, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[9][10]
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrole H (α) | ~6.8 - 7.0 | Triplet (t) | 2H |
| Pyrrole H (β) | ~6.2 - 6.4 | Triplet (t) | 2H |
| Aromatic H | ~6.9 - 7.2 | Multiplet (m) | 3H |
| Amine (NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H |
| Methyl (CH₃) | ~2.2 - 2.4 | Singlet (s) | 3H |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrrole C (α) | ~118 - 122 |
| Pyrrole C (β) | ~108 - 112 |
| Aromatic C (quaternary) | ~130 - 145 |
| Aromatic C (CH) | ~110 - 130 |
| Methyl (CH₃) | ~17 - 22 |
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its three key components: the pyrrole ring, the phenylamine moiety, and the methyl group.
Pyrrole Ring Reactivity
The N-arylpyrrole system is generally less reactive towards electrophilic substitution on the pyrrole ring compared to N-alkylpyrroles due to the electron-withdrawing nature of the phenyl group. However, reactions such as acylation or halogenation are still possible under appropriate conditions.[11]
Phenylamine Moiety Reactivity
The aniline portion of the molecule exhibits typical reactivity for an aromatic amine.[12][13][14][15]
-
Basicity: Phenylamines are weak bases due to the delocalization of the nitrogen lone pair into the aromatic ring.[14]
-
Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated.
-
Diazotization: The amine can undergo diazotization with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for further functionalization.[12]
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.
Stability
Phenylamines can be sensitive to light and air, leading to oxidation and discoloration.[16] Therefore, this compound should be stored under an inert atmosphere and protected from light.
Applications in Drug Discovery
The structural motif of a pyrrole ring linked to an aniline is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[17][18][19][20] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Caption: Role as a building block in drug discovery.
This compound provides a versatile platform for the synthesis of such inhibitors. The primary amine can be functionalized to introduce various side chains that can interact with specific residues in the ATP-binding pocket of a target kinase. The pyrrole and methyl-substituted phenyl rings can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the molecule. The pyrrolo-triazine aniline and pyrrole indolin-2-one cores are examples of scaffolds that have been successfully employed in the development of potent kinase inhibitors.[18][19]
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for a wide range of chemical modifications. The insights provided in this guide regarding its synthesis, properties, and potential applications will be beneficial for researchers aiming to leverage this compound in their drug discovery and development programs.
References
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. RSC Publishing. Retrieved from [Link]
-
ChemBK. (2022, November 14). Phenylamine. Retrieved from [Link]
-
Save My Exams. (2025, March 6). Production & Reactions of Phenylamine. A Level Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). phenylamine (aniline) as an amine. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]
-
MU-Varna.bg. (n.d.). INTRODUCING PHENYLAMINE. Retrieved from [Link]
- Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(18), 5035-5041.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Pyrrolo triazine aniline compounds useful as kinase inhibitors.
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Retrieved from [Link]
-
PubMed. (2013, June 14). A Novel, Efficient Synthesis of N-aryl Pyrroles via Reaction of 1-boronodienes With Arylnitroso Compounds. Retrieved from [Link]
-
R Discovery. (2023, August 9). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Retrieved from [Link]
-
PubMed Central. (2023, June 3). Discovery of pyrrolo[2,1-f][13][16][21]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. Retrieved from [Link]
-
Journal of Cancer Science and Therapy. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
- Google Patents. (n.d.). Pyrrolo-triazine aniline compounds useful as kinase inhibitors.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). amino aryl) pyrroles by Paal-Knorr reaction. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
National Institutes of Health. (2025, August 23). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Retrieved from [Link]
-
National Institutes of Health. (2024, December 18). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?. Retrieved from [Link]
Sources
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rsc.org [rsc.org]
- 9. Visualizer loader [nmrdb.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mu-varna.bg [mu-varna.bg]
- 16. chembk.com [chembk.com]
- 17. BR0309669A - Pyrrolo triazine aniline compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 18. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 20. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Data of 2-Methyl-5-pyrrol-1-yl-phenylamine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Methyl-5-pyrrol-1-yl-phenylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the structural characterization of this molecule. Given the absence of comprehensive, publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related molecules to provide a robust interpretation of its spectroscopic signature.
Introduction
This compound, with the chemical formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol , is an aromatic amine containing a pyrrole moiety.[1] The structural elucidation of such molecules is fundamental to understanding their chemical reactivity, potential biological activity, and for quality control in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will present and interpret the predicted spectroscopic data for this compound, providing a foundational understanding for researchers working with this or similar chemical entities.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [2]2. Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR should be used.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared. [3]For a solution, use a suitable IR-transparent solvent and a liquid cell.
-
Spectrum Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. [4]3. Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr/solvent) and subtract it from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). [5][6][7]2. Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile compounds and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion. [8][5]3. Mass Analysis: Scan a suitable m/z range to detect the molecular ion and expected fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining computational predictions with established principles of spectroscopic interpretation and comparative data from related compounds, a detailed and reliable characterization of its NMR, IR, and MS spectra has been presented. The provided experimental protocols offer a starting point for the empirical validation of these predictions. This guide serves as a valuable resource for scientists and researchers, facilitating the identification and structural elucidation of this and similar molecules in their research endeavors.
References
- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.).
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem. (n.d.).
- IR Spectroscopy of α- and β-Protonated Pyrrole via Argon Complex Photodissociation. (n.d.).
- [Influence of solvents on IR spectrum of aromatic amines]. PubMed. (2000).
- Infrared Spectroscopy. (n.d.).
- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. (2013).
- The FTIR spectrum for Pyrrole. ResearchGate. (n.d.).
- GCMS Section 6.15. Whitman People. (n.d.).
- Video: Mass Spectrometry of Amines. JoVE. (2023).
- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. (n.d.).
- IR: amines. (n.d.).
- Simulate and predict NMR spectra. (n.d.).
- PROSPRE - 1H NMR Predictor. (n.d.).
- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. (2013).
- nmrshiftdb2 - open nmr database on the web. (n.d.).
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024).
- Mass spectrometry. Wikipedia. (n.d.).
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. (2020).
- Predict. NMRium demo. (n.d.).
- Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide. Benchchem. (n.d.).
- Predict 1H proton NMR spectra. NMRDB.org. (n.d.).
- Pyrrole. NIST WebBook. (n.d.).
- NMR Protocols and Methods. Springer Nature Experiments. (n.d.).
- Video: Mass Spectrometry: Amine Fragmentation. JoVE. (2024).
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. (n.d.).
- IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. (n.d.).
- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. (n.d.).
- 5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem. (n.d.).
- Mass Spectrometry Sample Preparation Guide. Organomation. (n.d.).
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (2008).
- Mass spectrometry (MS). Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook. (n.d.).
- Pyrrole(109-97-7) IR Spectrum. ChemicalBook. (n.d.).
- Mass Spectrometry. ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).
- Mass Spectrometry. Chemistry LibreTexts. (2023).
- 4.2: IR Spectroscopy. Chemistry LibreTexts. (2022).
- NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. (2024).
- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. (n.d.).
- How do you find the IR spectrum of a compound? Quora. (2023).
- Infrared spectroscopy. Wikipedia. (n.d.).
- Basic Practical NMR Concepts. MSU chemistry. (n.d.).
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.).
- IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. (n.d.).
- Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. (2022).
- Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters - ACS Publications. (2025).
- Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón. (n.d.).
- Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications (RSC Publishing). (n.d.).
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).
Sources
- 1. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Rising Therapeutic Potential of Pyrrole-Containing Phenylamines: A Technical Guide for Drug Discovery
Abstract
The unique structural amalgamation of a pyrrole ring and a phenylamine moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of pyrrole-containing phenylamines, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. We will delve into their synthesis, mechanisms of action across various disease models, and the critical structure-activity relationships that govern their efficacy. This guide is designed to be a practical resource, complete with detailed experimental protocols and visual representations of key pathways to facilitate further research and development in this exciting area of medicinal chemistry.
Introduction: The Strategic Fusion of Pyrrole and Phenylamine
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile building block for interacting with biological targets.[2] When coupled with a phenylamine (aniline) group, the resulting molecule gains a unique combination of steric and electronic properties. The phenyl group offers a platform for a wide range of substitutions, allowing for the fine-tuning of lipophilicity, electronic effects, and steric bulk, all of which are critical for optimizing pharmacological activity.[3] This guide will explore the significant therapeutic potential that has emerged from this chemical synergy.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrrole-containing phenylamines have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5][6]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.
-
Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7][8][9] Certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][10][11] This multi-targeted approach can lead to a broader and more effective antitumor response.[8] For instance, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) has been shown to be a competitive inhibitor of both EGFR and VEGFR.[12]
-
Tubulin Polymerization Inhibition: Several 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization.[13] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]
-
Induction of Apoptosis: Pyrrole-containing phenylamines can trigger programmed cell death through various mechanisms. Mechanistic studies have revealed that these compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[8][14] Furthermore, the activation of caspases, key executioners of apoptosis, has been observed.[15]
Structure-Activity Relationship (SAR)
The anticancer potency of pyrrole-containing phenylamines is highly dependent on their substitution patterns.
-
Substitution on the Phenyl Ring: The introduction of electron-donating groups, such as methoxy groups, at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[4][5] For example, compounds bearing a 3,4-dimethoxyphenyl group at this position exhibited potent activity against a range of cancer cell lines.[4][5]
-
Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical. A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents are important for inhibitory potency against metallo-β-lactamases, which can be relevant in overcoming drug resistance in cancer therapy.[16]
Quantitative Data on Anticancer Activity
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at 4-position) | MGC 80-3 (Gastric) | 1.0 | [4][5] |
| HCT-116 (Colon) | 1.7 | [4][5] | ||
| cpd 21 (3,4-dimethoxy phenyl at 4-position, 4-F on benzoyl) | HepG2 (Liver) | 0.9 | [4][5] | |
| DU145 (Prostate) | 0.5 | [4][5] | ||
| Alkynylated Pyrroles | cpd 12l | U251 (Glioblastoma) | 2.29 | [6] |
| A549 (Lung) | 3.49 | [6] | ||
| Pyrrolo[2,3-d]pyrimidines | cpd 5k | Multiple Cell Lines | 29-59 | [8] |
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a key driver of numerous diseases. Pyrrole-containing phenylamines have emerged as promising candidates for the development of novel anti-inflammatory and analgesic drugs.[17][18]
Mechanism of Action
The anti-inflammatory effects of these compounds are often linked to the modulation of key inflammatory mediators and pathways.
-
COX Inhibition: Some N-aryl pyrrole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[19][20] The 1,5-diaryl pyrrole scaffold, in particular, shows a high affinity for the COX-2 active site.[19][20]
-
Cytokine Modulation: Certain pyrrole derivatives can modulate the production of inflammatory cytokines. For example, compound 3f, a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide-induced systemic inflammation model.[21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
Objective: To assess the ability of a test compound to reduce edema induced by carrageenan injection in the rat paw.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (e.g., a pyrrole-containing phenylamine)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Positive control (e.g., Diclofenac, 25 mg/kg)
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).
-
Administer the vehicle, positive control, or test compound intraperitoneally or orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Analysis:
-
Calculate the mean paw volume ± SEM for each group at each time point.
-
Determine the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Analyze the data using a suitable statistical test (e.g., one-way ANOVA followed by Dunnett's test).
Visualization of the Anti-inflammatory Mechanism
Caption: Mechanism of anti-inflammatory action of pyrrole-containing phenylamines.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Phenylpyrroles, a subclass of pyrrole-containing phenylamines, have demonstrated significant antifungal and antibacterial activity.[23][24][25]
Mechanism of Action
Phenylpyrroles, such as fenpiclonil and fludioxonil, are chemical analogs of the natural antifungal compound pyrrolnitrin.[24] Their primary mode of action involves the activation of the high-osmolarity glycerol (HOG) signaling pathway in fungi.[24][26] This leads to a cascade of events including membrane hyperpolarization, alterations in carbon metabolism, and the accumulation of metabolites, ultimately resulting in hyphal swelling and cell death.[24][26]
Structure-Activity Relationship (SAR)
The antifungal activity of phenylpyrroles is influenced by the substitution pattern on the phenyl ring. For instance, the 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for potent antifungal activity against Candida albicans.[23]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism with a known antibiotic/antifungal), a negative control (broth medium only), and a growth control (microorganism in broth without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density can be read using a spectrophotometer to quantify growth inhibition.
Neuroprotective Effects
Neurodegenerative diseases, such as Parkinson's disease, are characterized by progressive neuronal loss. Recent studies have highlighted the potential of 1,5-diaryl pyrrole derivatives as neuroprotective agents.[19][20]
Mechanism of Action
The neuroprotective effects of these compounds are primarily attributed to their antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: These compounds can mitigate oxidative stress, a key factor in neurodegeneration, by reducing lipid peroxidation and scavenging reactive oxygen species (ROS).[19][20][27][28][29]
-
Anti-inflammatory Activity: By inhibiting pro-inflammatory pathways, such as the COX-2/PGE2 pathway, these derivatives can reduce neuroinflammation, which contributes to neuronal damage.[19][20]
Visualization of the Neuroprotective Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of pyrrole-containing phenylamines.
Synthesis Strategies
Several synthetic routes are available for the preparation of pyrrole-containing phenylamines. The choice of method depends on the desired substitution pattern and the availability of starting materials.
-
Van Leusen Pyrrole Synthesis: This method is effective for the synthesis of 3,4-disubstituted pyrroles.
-
Paal-Knorr Synthesis: A classical and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.
-
Huisgen [3+2] Cycloaddition: This reaction can be employed for the synthesis of certain pyrrole derivatives from benzimidazolium bromide derivatives and asymmetrical acetylenes.[30]
Future Perspectives and Conclusion
The diverse biological activities of pyrrole-containing phenylamines underscore their significant potential in drug discovery. The ability to readily modify their structure allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more effective and safer drugs.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro need to be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and targeted delivery of these compounds, improving their therapeutic index.
References
-
Stefancich, G., Artico, M., Corelli, F., Massa, S., Pantaleoni, G. C., Palumbo, G., Fanini, D., & Giorgi, G. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752–764. [Link]
-
Zhan, X., Qin, W., Lan, L., Liu, Z., & Mao, Z. (2014). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 11(10), 1231-1239. [Link]
-
Thiault, G. A., Le Guen, Y., Boucherle, A., & Walrant, P. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765–780. [Link]
-
Zhan, X., Qin, W., Lan, L., Liu, Z., & Mao, Z. (2014). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]
-
Lan, L., Qin, W., Zhan, X., Liu, Z., & Mao, Z. (2014). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Digital Diagnostics. [Link]
-
Kuznietsova, H. M., Dziubenko, N. V., Kliuchko, S. V., Shkoda, A. S., & Kholin, V. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainica Bioorganica Acta, 14(1), 3-13. [Link]
-
Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. [Link]
-
Oh, Y. T., Cho, J. H., Lee, J. Y., Jung, K. Y., Kim, J., Lee, K., & Koh, J. S. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & medicinal chemistry letters, 20(1), 108–111. [Link]
-
Gürsoy, E., & Karali, N. (2003). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Turkish Journal of Chemistry, 27(5), 545-551. [Link]
-
Leroch, M., & Hahn, M. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in microbiology, 7, 1989. [Link]
-
Wang, Y., Zhang, H., Liu, J., Li, B., & Yang, X. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules (Basel, Switzerland), 21(3), 369. [Link]
-
Andreani, A., Bonazzi, D., Lelli, G., & Rambaldi, M. (1981). [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole]. Il Farmaco; edizione scientifica, 36(8), 643–649. [Link]
-
Kraemer, H. P., & Anke, H. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & pharmaceutical bulletin, 43(4), 537–546. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]
-
Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]
-
Sanyal, A. K., et al. (1983). Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Agents and Actions, 13(5-6), 443-447. [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian journal of pharmaceutical research : IJPR, 22(1), e140450. [Link]
-
Author, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 123. [Link]
-
Author, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6682. [Link]
-
Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of medicinal chemistry, 37(7), 988–998. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Creative Biolabs. [Link]
-
Ma, J. B., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5789–5807. [Link]
-
Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European journal of medicinal chemistry, 137, 351–364. [Link]
-
Sancéau, J. Y., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International journal of molecular sciences, 21(11), 3959. [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-cancer agents in medicinal chemistry, 17(10), 1406–1417. [Link]
-
Al-Omair, M. A. (2016). Predictive Qualitative Structure-Property/Activity Relationships for Drug Design in Some of Antimycobacterial Pyrrole Derivatives. Journal of Computational and Theoretical Nanoscience, 13(8), 5221-5229. [Link]
-
Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants (Basel, Switzerland), 12(5), 1018. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]
-
Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(5), 1018. [Link]
-
Metwally, A. A., et al. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 28(30), 6165–6195. [Link]
-
Leroch, M., & Hahn, M. (2016). Phenylpyrroles: A Review. Frontiers in Microbiology, 7. [Link]
-
Li, Y., et al. (2020). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. European journal of medicinal chemistry, 192, 112185. [Link]
-
Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2006). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Faculty of Pharmacy of Ankara University, 35(1), 1-13. [Link]
-
Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & medicinal chemistry letters, 23(16), 4557–4561. [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Preprints.org. [Link]
-
Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 32(5), 968–974. [Link]
-
Gulea, M. (2020). Structure of some pyrroles with biological activities. ResearchGate. [Link]
-
Examples of pyrroles with biological activities. ResearchGate. [Link]
-
Al-Said, M. S., et al. (2011). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 27. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Methyl-5-pyrrol-1-yl-phenylamine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS No. 137352-77-3), a versatile bifunctional building block in organic synthesis. We will delve into its synthesis, physicochemical properties, and critically, its strategic applications in the construction of complex molecular architectures, particularly those of medicinal relevance. This guide emphasizes the causality behind experimental choices and provides validated protocols, offering researchers and drug development professionals a practical framework for leveraging this compound's unique structural and electronic attributes.
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyrrole--aniline motif stands out as a privileged scaffold. Pyrrole and its derivatives are integral components of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The fusion of an electron-rich pyrrole ring with a nucleophilic and synthetically versatile aniline moiety creates a building block with a unique electronic profile, ripe for diverse chemical transformations.
This compound, in particular, offers a strategic combination of features: a primary aromatic amine for amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, and a pyrrole ring that can influence the electronics of the aniline and serve as a site for further functionalization. The methyl group provides a subtle steric and electronic perturbation that can be exploited in directing reactivity and influencing the conformation of downstream products. This guide will explore how these features make it a valuable intermediate in the synthesis of high-value compounds.[2]
Physicochemical and Spectral Properties
A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis. The data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 137352-77-3 | [3] |
| Molecular Formula | C₁₁H₁₂N₂ | [3] |
| Molecular Weight | 172.23 g/mol | [3] |
| Appearance | (Predicted) Crystalline solid or oil | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
| Boiling Point | Not available | [4] |
| Melting Point | Not available | [4] |
Spectral Data (Predicted based on analogous structures):
-
¹H NMR: Signals corresponding to the methyl protons, aromatic protons on the phenyl ring, and protons of the pyrrole ring are expected. The chemical shifts will be influenced by the electronic interplay between the two ring systems.
-
¹³C NMR: Resonances for the methyl carbon, the aromatic carbons of both the phenyl and pyrrole rings are anticipated. The carbon atoms attached to the nitrogen atoms will show characteristic shifts.
-
IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings are expected.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z = 172.23 is expected, along with characteristic fragmentation patterns.[5]
Synthesis of this compound: A Mechanistic Approach
The most logical and widely applicable method for the synthesis of N-aryl pyrroles is the Paal-Knorr synthesis.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, a two-step sequence starting from 2-methyl-5-nitroaniline is the most plausible and efficient route.
Two-Step Synthetic Workflow
The synthesis can be logically broken down into two key transformations:
-
Paal-Knorr Pyrrole Synthesis: Condensation of 2-methyl-5-nitroaniline with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to form the pyrrole ring.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a robust, field-proven methodology for similar transformations and is expected to yield the target compound with high fidelity.
Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Dicarbonyl: Add 2,5-hexanedione (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reagent Setup: Suspend the synthesized 1-(4-methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in ethanol or ethyl acetate.
-
Reduction:
-
Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Method B (Chemical Reduction): Add an excess of a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by heating.
-
-
Work-up:
-
For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
For Method B: Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Applications as a Building Block in Organic Synthesis
The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex, high-value molecules. Its bifunctional nature allows for a variety of synthetic transformations.
Synthesis of Fused Heterocyclic Systems: Quinolines
A primary application of anilines in medicinal chemistry is in the synthesis of quinoline derivatives, which are core structures in numerous pharmaceuticals. Several classic named reactions can be employed for this purpose, including the Friedländer, Skraup, and Doebner-von Miller syntheses.[7][8]
The Friedländer Annulation: A Logical Approach
The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a highly effective method for constructing quinolines.[8] While this compound itself is not an o-aminoaryl ketone, it can be readily transformed into one, or used in related cyclization strategies.
Caption: Conceptual workflow for quinoline synthesis.
Amide Bond Formation: Accessing Bioactive Amides
The primary amine functionality of this compound allows for straightforward amide bond formation with a wide range of carboxylic acids. This is a cornerstone reaction in the synthesis of many drug candidates, including kinase inhibitors.
Protocol: General Amide Coupling
-
Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add a solution of this compound (1 equivalent) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Precursor to Kinase Inhibitors
The pyrrolo-pyrimidine and related fused heterocyclic cores are prevalent in a multitude of kinase inhibitors.[9][10] this compound serves as an excellent precursor for the synthesis of these scaffolds. For instance, condensation with a substituted pyrimidine can lead to the formation of a pyrrolo[2,3-d]pyrimidine core, a key structure in a number of approved and investigational drugs.[9]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its synthesis via the robust Paal-Knorr reaction and subsequent nitro group reduction is a reliable and scalable process. The presence of both a reactive primary amine and an electron-rich pyrrole ring within the same molecule provides a platform for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems like quinolines and the core structures of kinase inhibitors. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
-
BuyersGuideChem. This compound | C11H12N2. [Link]
-
ACS Publications. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry. (2013-03-21). [Link]
-
National Institutes of Health. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025-08-23). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
PubChem. 5-methyl-2-(1H-pyrrol-1-yl)aniline. [Link]
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]
-
PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]
-
Royal Society of Chemistry. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). [Link]
-
MDPI. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). [Link]
-
MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
National Institute of Standards and Technology. Pyrrole - the NIST WebBook. [Link]
-
ChemSynthesis. 2-methyl-prop-2-enyl-phenyl-amine. (2025-05-20). [Link]
-
MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). [Link]
-
PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [Link]
-
ResearchGate. Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. (2025-08-06). [Link]
-
ResearchGate. ¹H NMR spectra of 1‐methyl‐1H‐pyrrole ( 5 a) in different solvents.. [Link]
-
PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. [Link]
-
PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]
-
ResearchGate. (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]
Sources
- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The N-Arylpyrrole Core: A Technical Guide to Its Discovery, Synthesis, and Application
Abstract
The N-arylpyrrole moiety is a privileged heterocyclic scaffold that occupies a prominent position in modern science, underpinning the functionality of a vast array of molecules, from life-saving pharmaceuticals to cutting-edge organic electronics. This technical guide provides an in-depth exploration of the discovery and history of N-arylpyrrole derivatives, tracing their evolution from early synthetic curiosities to indispensable components in drug development and materials science. We will dissect the foundational synthetic strategies, from the classical Paal-Knorr, Knorr, and Hantzsch reactions to the transformative modern catalytic methods of Buchwald-Hartwig and Ullmann. Through a detailed examination of key derivatives, this guide will illuminate the profound impact of the N-arylpyrrole core on human health, agriculture, and technology, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and innovate within this dynamic field.
A Serendipitous Beginning: The Historical Unveiling of the Pyrrole Ring
The story of the N-arylpyrrole begins with the discovery of its parent heterocycle, pyrrole. In 1834, Friedlieb Ferdinand Runge, a German analytical chemist, isolated a substance from coal tar which he named "fiery oil" due to the red color it produced on contact with hydrochloric acid. This humble origin belied the immense potential of the five-membered aromatic ring that would later be named pyrrole. It was not until the late 19th century that the true synthetic utility of this scaffold began to be unlocked, with the pioneering work of German chemists Carl Paal, Ludwig Knorr, and Arthur Hantzsch. Their development of methods to construct the pyrrole ring laid the crucial groundwork for the eventual synthesis of its N-aryl derivatives.
Foundational Architectures: Classical Syntheses of N-Arylpyrroles
The ability to directly introduce an aryl substituent onto the nitrogen atom of the pyrrole ring was a significant leap forward, opening up a vast new chemical space for exploration. The classical methods, while sometimes limited in scope and requiring harsh conditions, remain fundamental to understanding the chemistry of N-arylpyrroles.
The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Chemistry
Developed independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline, to furnish the corresponding N-arylpyrrole.[3][4]
The choice of an acidic catalyst is crucial for the dehydration steps, with the reaction typically proceeding under neutral or weakly acidic conditions.[3] The versatility of this method allows for the synthesis of a wide range of N-arylpyrroles by varying both the dicarbonyl compound and the aniline starting materials.
Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
-
Objective: To synthesize 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.
-
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial Acetic Acid (10 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash with copious amounts of water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to afford pure 1-phenyl-2,5-dimethylpyrrole as a crystalline solid.
-
-
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and a catalyst, providing the acidic environment necessary for the condensation and dehydration steps.
-
Reflux: The elevated temperature accelerates the reaction rate, ensuring a reasonable reaction time.
-
Precipitation in Water: The product is insoluble in water, allowing for its easy separation from the water-soluble acetic acid and any unreacted starting materials.
-
Recrystallization: This purification technique is essential to remove any impurities and obtain a highly pure final product.
-
The Knorr Pyrrole Synthesis: A Stepwise Construction
Also introduced by Ludwig Knorr in 1884, the Knorr pyrrole synthesis provides an alternative route to substituted pyrroles.[5][6] This method involves the condensation of an α-amino-ketone with a β-ketoester.[7] A key feature of this synthesis is that the α-amino-ketone is often generated in situ from an α-oximino-ketone by reduction with zinc in acetic acid, as α-amino-ketones are prone to self-condensation.[7]
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethyl-1-phenylpyrrole-2,4-dicarboxylate
-
Objective: To synthesize a substituted N-phenylpyrrole derivative.
-
Materials:
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Sodium nitrite (0.69 g, 10 mmol)
-
Zinc dust (1.31 g, 20 mmol)
-
Glacial Acetic Acid (20 mL)
-
-
Procedure:
-
Preparation of the α-oximino-β-ketoester: In a flask cooled in an ice bath, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (10 mL). Slowly add a solution of sodium nitrite (0.69 g, 10 mmol) in a minimal amount of water. Stir for 30 minutes at 0-5 °C.
-
Knorr Condensation: In a separate flask, dissolve the remaining ethyl acetoacetate (1.30 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (10 mL).
-
To this second flask, slowly add the freshly prepared α-oximino-β-ketoester solution and zinc dust (1.31 g, 20 mmol) portion-wise, while maintaining the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from ethanol.
-
-
Causality of Experimental Choices:
-
In situ generation of the α-amino-ketone: This is critical to prevent the unstable intermediate from undergoing self-condensation, thereby maximizing the yield of the desired pyrrole.
-
Zinc/Acetic Acid: This combination serves as the reducing agent to convert the oxime to the amine.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature during the addition of zinc dust is crucial for safety and to prevent side reactions.
-
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
First reported by Arthur Hantzsch in 1890, this synthesis involves the reaction of an α-haloketone, a β-ketoester, and a primary amine (or ammonia).[8][9] While less commonly used for N-arylpyrroles compared to the Paal-Knorr and Knorr methods, it offers a valuable multicomponent approach to highly substituted pyrroles.[10]
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1-arylpyrrole-3-carboxylate
-
Objective: To synthesize a polysubstituted N-arylpyrrole.
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
α-chloroacetophenone (1.55 g, 10 mmol)
-
Ethanol (20 mL)
-
Sodium bicarbonate (0.84 g, 10 mmol)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and aniline (0.93 g, 10 mmol) in ethanol (20 mL).
-
Add α-chloroacetophenone (1.55 g, 10 mmol) to the solution.
-
Add sodium bicarbonate (0.84 g, 10 mmol) to neutralize the HCl formed during the reaction.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality of Experimental Choices:
-
Sodium Bicarbonate: A mild base is required to neutralize the acid generated, preventing unwanted side reactions and promoting the desired condensation.
-
Ethanol: A common protic solvent that facilitates the dissolution of the reactants and the reaction progress.
-
Extraction and Chromatography: These are standard workup and purification procedures for isolating the desired product from the reaction mixture.
-
The Modern Era: Catalytic N-Arylation of Pyrroles
The advent of transition metal-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of N-arylpyrroles, offering milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical methods.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination, developed in the 1990s, is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][11] This reaction has been extensively applied to the N-arylation of pyrroles, allowing for the coupling of a wide range of aryl halides and triflates with the pyrrole nitrogen.[12] The choice of the phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[13]
Experimental Protocol: Buchwald-Hartwig N-Arylation of Pyrrole
-
Objective: To synthesize 1-phenylpyrrole from pyrrole and bromobenzene.
-
Materials:
-
Pyrrole (0.67 g, 10 mmol)
-
Bromobenzene (1.57 g, 10 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95.3 mg, 0.2 mmol)
-
Sodium tert-butoxide (1.15 g, 12 mmol)
-
Anhydrous Toluene (20 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and sodium tert-butoxide (1.15 g, 12 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (20 mL), followed by pyrrole (0.67 g, 10 mmol) and bromobenzene (1.57 g, 10 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
-
-
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The specific combination of a palladium precursor and a bulky phosphine ligand is essential for the catalytic cycle to proceed efficiently.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon) to prevent catalyst deactivation.
-
Anhydrous Solvent: Water can interfere with the reaction, so an anhydrous solvent is crucial.
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the pyrrole nitrogen, a key step in the catalytic cycle.
-
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation, first reported by Fritz Ullmann in 1903, is a copper-catalyzed reaction for the formation of C-N bonds.[14][15] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations using ligands such as L-proline have made it a milder and more versatile method for the N-arylation of pyrroles.[16]
Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation of Pyrrole
-
Objective: To synthesize 1-(4-methoxyphenyl)pyrrole.
-
Materials:
-
Pyrrole (0.67 g, 10 mmol)
-
4-Iodoanisole (2.34 g, 10 mmol)
-
Copper(I) iodide (CuI, 95.2 mg, 0.5 mmol)
-
L-Proline (115.1 mg, 1.0 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 10 mL)
-
-
Procedure:
-
In a sealed tube, combine pyrrole (0.67 g, 10 mmol), 4-iodoanisole (2.34 g, 10 mmol), CuI (95.2 mg, 0.5 mmol), L-proline (115.1 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20 mmol) in anhydrous DMSO (10 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Causality of Experimental Choices:
-
Copper(I) Iodide: The copper catalyst is essential for the coupling reaction.
-
L-Proline: This amino acid acts as a ligand, accelerating the reaction and allowing for milder conditions.
-
Potassium Carbonate: A base is required to deprotonate the pyrrole.
-
DMSO: A polar aprotic solvent that is well-suited for this type of reaction.
-
N-Arylpyrroles in Action: From Discovery to Application
The development of efficient synthetic methods for N-arylpyrroles has paved the way for their widespread application in various scientific and technological fields.
Medicinal Chemistry: A Scaffold for Drug Discovery
The N-arylpyrrole core is a prominent feature in numerous biologically active molecules, demonstrating a broad spectrum of therapeutic potential.
-
Tolmetin: An early example of a successful N-arylpyrrole drug, Tolmetin was approved by the FDA in 1976 as a non-steroidal anti-inflammatory drug (NSAID).[17][18] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that cause pain and inflammation.[15]
-
Chlorfenapyr: This N-arylpyrrole derivative, developed from the natural product dioxapyrrolomycin, is a pro-insecticide used in agriculture.[19] It is metabolized in the insect to an active form that uncouples oxidative phosphorylation, leading to cell death.[20] Its unique mode of action makes it effective against pests that have developed resistance to other insecticides.[21]
-
Reparixin: A more recent example, Reparixin is an inhibitor of the chemokine receptors CXCR1 and CXCR2 and is under development for the treatment of various inflammatory conditions, including community-acquired pneumonia.[4][22]
The following table summarizes the biological activity of selected N-arylpyrrole derivatives:
| Compound | Target/Mechanism of Action | Therapeutic Area/Application | Representative IC₅₀/MIC Values |
| Tolmetin | COX-1/COX-2 Inhibition | Anti-inflammatory | - |
| Chlorfenapyr | Uncouples Oxidative Phosphorylation | Insecticide | - |
| Reparixin | CXCR1/CXCR2 Inhibition | Anti-inflammatory | IC₅₀ = 1 nM (CXCR1), 400 nM (CXCR2)[4] |
| Compound 12l | G0/G1 Cell Cycle Arrest, Apoptosis Induction | Anticancer | IC₅₀ = 2.29 µM (U251), 3.49 µM (A549) |
| Compound 3h | Tubulin and Aromatase Inhibition | Anticancer | IC₅₀ = 1.8 µM (Aromatase)[23] |
| Pyrrole-based Chalcones | Antimicrobial | Antibacterial/Antifungal | MIC = 25-100 µg/mL |
| N-Arylpyrrole Derivatives | Undecaprenyl Pyrophosphate Phosphatase (UPPP) Inhibition | Antibacterial (MRSA) | MIC = 4 µg/mL[2][24] |
Materials Science: Building Blocks for Organic Electronics
The tunable electronic properties of the N-arylpyrrole scaffold make it an attractive building block for organic electronic materials. The ability to modify the aryl substituent allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
N-arylpyrrole derivatives have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, contributing to high power conversion efficiencies.[21][25] Their good solubility, thermal stability, and appropriate energy level alignment with the perovskite absorber layer make them promising alternatives to more expensive and less stable HTMs.
Diagrams
Paal-Knorr Synthesis Mechanism
Caption: Mechanism of the Paal-Knorr synthesis.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Perspectives
From its serendipitous discovery in coal tar to its current status as a cornerstone of modern chemistry, the N-arylpyrrole scaffold has had a remarkable journey. The development of a diverse array of synthetic methodologies, from the classical to the contemporary, has provided scientists with the tools to construct a vast library of N-arylpyrrole derivatives with tailored properties. This has led to their indispensable role in the development of life-saving drugs, innovative agricultural products, and high-performance organic electronic materials.
Looking ahead, the field of N-arylpyrrole chemistry is poised for further innovation. The development of even more efficient, sustainable, and selective synthetic methods will continue to be a major focus. In medicinal chemistry, the exploration of N-arylpyrroles as scaffolds for targeting novel biological pathways holds immense promise for the treatment of a wide range of diseases. In materials science, the design of new N-arylpyrrole-based polymers and small molecules with enhanced electronic and optical properties will drive the development of next-generation organic electronics. The rich history and versatile nature of the N-arylpyrrole core ensure that it will remain a vibrant and fruitful area of research for years to come.
References
-
Chlorfenapyr. In: Wikipedia. ; 2023.
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett. 2018;29(20):2658-2669.
-
The active ingredient Chlorfenapyr. King Elong Việt Nam. Published March 31, 2024.
-
Reparixin by Dompe Farmaceutici for Community Acquired Pneumonia: Likelihood of Approval. Pharmaceutical Technology. Published September 9, 2024.
-
A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. Toxics. 2023;11(11):948.
-
Tolmetin. In: Wikipedia. ; 2023.
-
Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18%. J Mater Chem A. 2017;5(3):1033-1039.
-
Paal–Knorr synthesis. Grokipedia.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
Qandeel BM, Mowafy S, El-Badawy MF, et al. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. J Enzyme Inhib Med Chem. 2025;40(1):2523970.
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.
-
A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity. Molecules. 2018;23(11):2995.
-
Reparixin - CXCR1/CXCR2 Receptor Inhibitor. APExBIO.
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023.
-
Ullmann condensation. In: Wikipedia. ; 2023.
-
Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. DSpace@MIT.
-
Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Med Chem. 2022;13(6):738-752.
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. ResearchGate.
-
The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1 low Mice. Front Oncol. 2022;12:853484.
-
Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
-
Knorr pyrrole synthesis. In: Wikipedia. ; 2023.
-
Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. Benchchem.
-
Knorr pyrrole synthesis. Grokipedia.
-
Tolmetin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond. Chin J Org Chem. 2017;37(1):1-17.
-
N-(o-nitro aryl)- and N-(o-acetamino aryl)-2, 5-dimethyl pyrroles are synthesized by Paal-Knorr reaction by condensing acetonyl acetone with o-nitro anilines and o-acetamino anilines respectively. Reduction of the nitro aryl pyrroles and hydrolysis of acetamino aryl pyrroles yielded the corresponding N-(o-amino aryl)-2, 5-dimethyl pyrroles. ResearchGate.
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. 2008;13(6):1267-1286.
-
Hantzsch pyrrole synthesis. In: Wikipedia. ; 2023.
-
Knorr Pyrrole Synthesis | Organic Chemistry. YouTube. Published January 28, 2022.
-
Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed.
-
The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2020;59(31):12664-12687.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021;26(23):7395.
-
L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate.
-
TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets For Oral Administration Cardiovascular Risk. accessdata.fda.gov.
-
Ullmann Reaction. BYJU'S.
-
tolmetin, Tolectin (Discontinued Brand): NSAID Side Effects & Dosage. MedicineNet.
-
Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. ACS Appl Mater Interfaces. 2020;12(29):32265-32284.
-
Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells. J Mater Chem A. 2017;5(3):1033-1039.
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of Pyrrole-based Porous Organic Polymers for High Temperature Proton Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Dithieno[3,2-b:2′,3′-d]pyrrole-based hole transport materials for perovskite solar cells with efficiencies over 18% - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analogs of 2-Methyl-5-pyrrol-1-yl-phenylamine and Their Significance
Abstract
The N-arylpyrrole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While the specific molecule, 2-Methyl-5-pyrrol-1-yl-phenylamine, remains relatively underexplored, its structural framework serves as a valuable template for the design and synthesis of potent therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of this compound, focusing on their synthesis, biological significance, and structure-activity relationships (SAR). We delve into the critical role of these compounds in medicinal chemistry, with a particular emphasis on their anticancer, anti-inflammatory, and neuroprotective activities. This guide is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental protocols to facilitate further investigation in this promising area of chemical biology.
Introduction: The N-Arylpyrrole Core
Heterocyclic compounds are cornerstones in the development of pharmaceutical agents, with the pyrrole ring being a particularly versatile scaffold.[1] The fusion of a pyrrole ring with an aromatic system, as seen in N-arylpyrroles, gives rise to a class of compounds with significant pharmacological potential.[2] The parent compound of interest, this compound (CAS 137352-77-3), possesses a simple yet intriguing structure: a phenylamine moiety where the amine is ortho to a methyl group and para to a pyrrol-1-yl group. While literature on this specific molecule is sparse, its constituent parts—the N-arylpyrrole system—are prevalent in a vast array of bioactive molecules.[3]
This guide will systematically explore the significance of structural modifications to this core, examining how changes to the phenyl ring, the pyrrole moiety, and the interconnecting nitrogen atom influence biological activity. We will discuss the rational design of analogs and the key synthetic strategies employed in their preparation, most notably the Paal-Knorr synthesis.[4]
Synthesis of N-Arylpyrrole Analogs: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] Its operational simplicity and the ready availability of starting materials make it a cornerstone in the synthesis of N-arylpyrrole libraries for drug discovery.[6]
Mechanism of the Paal-Knorr Pyrrole Synthesis
The reaction proceeds through the condensation of a 1,4-diketone with a primary amine, typically under neutral or mildly acidic conditions. The accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7]
Diagram 1: Generalized Mechanism of the Paal-Knorr Pyrrole Synthesis
Caption: Paal-Knorr synthesis mechanism.
Detailed Experimental Protocol: Synthesis of a Representative N-Arylpyrrole Analog
This protocol describes the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, a structural analog of the core topic, showcasing a typical Paal-Knorr condensation.
Materials:
-
2,5-Hexanedione
-
p-Anisidine (4-methoxyaniline)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve p-anisidine (1.1 equivalents) in ethanol.
-
To this solution, add 2,5-hexanedione (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
Significance of Structural Analogs in Drug Discovery
The therapeutic potential of N-arylpyrrole derivatives is vast, with activities spanning anticancer, anti-inflammatory, and neuroprotective domains. The following sections will explore these areas, highlighting key structural features that govern biological efficacy.
Anticancer Activity
Numerous N-arylpyrrole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the N-aryl ring: The nature and position of substituents on the phenylamine ring are critical. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, can enhance anticancer activity. For instance, N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one derivatives have shown potent activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[8][9]
-
Substitution on the pyrrole ring: The presence of specific substituents on the pyrrole ring can influence both potency and selectivity. For example, in a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which can be considered complex analogs, the substitution pattern on the aryl group at the 6-position of the pyridine ring significantly impacted the anticancer activity.[10]
Diagram 2: Structure-Activity Relationship for Anticancer N-Arylpyrroles
Caption: Key SAR determinants for anticancer N-arylpyrroles.
Table 1: Anticancer Activity of Selected N-Arylpyrrole Analogs
| Compound/Analog Class | Target Cell Line | Activity Metric | Reported Value | Reference |
| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one (Compound 2d) | K562 (Leukemia) | IC50 | 0.07 µM | [8] |
| N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-one (Compound 2k) | K562 (Leukemia) | IC50 | 0.52 µM | [8] |
| 1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-phenylurea (Compound 5l) | HCT-116 (Colon) | IC50 | 2.71 µM | [10] |
| 1-(2-methyl-6-(4-fluorophenyl)pyridin-3-yl)-3-phenylurea (Compound 5l) | A549 (Lung) | IC50 | 3.22 µM | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for evaluating the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[1][11][12]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, which is quantifiable by spectrophotometry.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the N-arylpyrrole analog. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[13] Several N-arylpyrrole derivatives have been identified as potent and selective COX-2 inhibitors.[14][15]
Structure-Activity Relationship (SAR) Insights:
-
N-Aryl Substituents: The substitution pattern on the N-aryl ring plays a crucial role in COX-2 selectivity. For example, certain N-substituted 3,4-pyrroledicarboximides have shown stronger COX-2 inhibition than the reference drug meloxicam.[15]
-
Pyrrole Ring Modifications: The introduction of specific functional groups on the pyrrole ring can enhance anti-inflammatory potency. For example, some pyrrolopyridine derivatives have shown promising in vivo anti-inflammatory activity.[13]
Diagram 3: COX-2 Inhibition by N-Arylpyrrole Analogs
Caption: N-arylpyrroles can inhibit the COX-2 pathway.
Table 2: Anti-inflammatory Activity of Selected N-Arylpyrrole Analogs
| Compound/Analog Class | Target | Activity Metric | Reported Value | Reference |
| N-(4-(2-(2,4-dichlorophenyl)piperazin-1-yl)phenyl)-3,4-dimethyl-1H-pyrrole-2,5-dicarboximide (2b) | COX-2 | IC50 | 0.17 µM | [15] |
| N-(4-(2-(3,4-dichlorophenyl)piperazin-1-yl)phenyl)-3,4-dimethyl-1H-pyrrole-2,5-dicarboximide (2c) | COX-2 | IC50 | 0.19 µM | [15] |
| Meloxicam (Reference) | COX-2 | IC50 | 0.28 µM | [15] |
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[3]
Principle: The assay typically measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic or fluorogenic substrate. The reduction in signal in the presence of the test compound indicates inhibition.[16]
Procedure:
-
Reagent Preparation: Prepare a reaction buffer, a solution of human recombinant COX-2 enzyme, heme cofactor, and a suitable substrate (e.g., Arachidonic Acid).[4]
-
Inhibitor Preparation: Prepare serial dilutions of the N-arylpyrrole analog in an appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative (vehicle) control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Signal Detection: Immediately measure the fluorescence or absorbance kinetically using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Neuroprotective Activity
Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of significant therapeutic interest. Certain N-arylpyrrole derivatives have demonstrated neuroprotective effects in various in vitro models of neurotoxicity.[17]
Structure-Activity Relationship (SAR) Insights:
-
Antioxidant Properties: Many neuroprotective pyrrole derivatives possess antioxidant properties, which help to mitigate oxidative stress, a key factor in neurodegeneration.[17]
-
Specific Structural Features: The presence of certain substituents can confer specific neuroprotective activities. For example, in a study of pyrrole-containing azomethine compounds, specific substitutions led to significant neuroprotection against H2O2-induced oxidative stress in neuroblastoma cells.[17]
Table 3: Neuroprotective Activity of Selected Pyrrole Analogs
| Compound/Analog Class | Neurotoxicity Model | Activity Metric | Reported Value | Reference |
| Pyrrole-azomethine (Compound 9) | H2O2-induced stress in SH-SY5Y cells | % Protection at 10 µM | 52% | [17] |
| Pyrrole-azomethine (Compound 12) | H2O2-induced stress in SH-SY5Y cells | % Protection at 10 µM | 53% | [17] |
| Pyrrole-azomethine (Compound 14) | H2O2-induced stress in SH-SY5Y cells | % Protection at 10 µM | 51% | [17] |
Experimental Protocol: Assessment of Neuroprotection against Oxidative Stress
This protocol outlines a method to evaluate the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are exposed to an oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2). The neuroprotective effect of a test compound is determined by its ability to increase cell viability compared to cells treated with the neurotoxin alone. Cell viability is typically assessed using the MTT assay.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium and conditions.
-
Pre-treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of the N-arylpyrrole analog for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add a neurotoxic concentration of H2O2 to the wells (excluding the untreated control wells) and incubate for 24 hours.
-
Cell Viability Assessment: After the incubation period, perform the MTT assay as described in section 3.1 to determine the percentage of viable cells.
-
Data Analysis: Compare the viability of cells pre-treated with the test compound and exposed to H2O2 to that of cells exposed to H2O2 alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion and Future Directions
The this compound core, representative of the broader N-arylpyrrole class, serves as a highly valuable scaffold in medicinal chemistry. While the parent molecule itself is not extensively characterized, its structural analogs have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The versatility of the Paal-Knorr synthesis allows for the generation of diverse libraries of these compounds, facilitating the exploration of structure-activity relationships.
Future research in this area should focus on the continued rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical candidates. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the discovery of new N-arylpyrrole-based therapeutics to address unmet medical needs.
References
- BenchChem. (n.d.). Application Notes and Protocols: 2-Phenyl-1H-pyrrole in the Design of Anticancer Agents.
- BenchChem. (n.d.). Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- The Pharma Innovation. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare.
-
MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]
- Dove Press. (n.d.). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents.
-
PubMed. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Retrieved from [Link]
- Semantic Scholar. (2015). Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity.
- Bohrium. (n.d.). Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy).
- ResearchGate. (n.d.). Synthesis and Antitumor Activity of a Series of Novel N-Aryl-5-(2,2,2-trifluoroethoxy)-1,5- dihydro-2H- pyrrol-2-ones Derivatives.
- Journal of University of Babylon for Pure and Applied Sciences. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Retrieved from Journal of University of Babylon for Pure and Applied Sciences website.
-
MDPI. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[4][6][11]triazolo[1,5-c]quinazolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives.
-
PubMed. (n.d.). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Retrieved from [Link]
-
PubMed. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
- Hindawi. (n.d.). Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model.
-
National Center for Biotechnology Information. (n.d.). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Streamlined Synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine via Paal-Knorr Condensation
Introduction
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, natural products, and advanced materials.[1][2] The Paal-Knorr synthesis, first reported in 1884, remains one of the most efficient and versatile methods for constructing substituted pyrroles from readily available 1,4-dicarbonyl compounds and primary amines.[1][3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine (also known as 5-methyl-2-(1H-pyrrol-1-yl)aniline), a valuable substituted aminophenylpyrrole intermediate.
We present two robust and validated protocols: a controlled two-step synthesis involving a nitro-group reduction, and a more direct, atom-economical one-step synthesis from a diamine precursor. These methodologies are designed to be reproducible and scalable, offering practical solutions for laboratory-scale synthesis.
Reaction Mechanism: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis proceeds via an acid-catalyzed condensation reaction. The currently accepted mechanism, elucidated through kinetic studies by V. Amarnath and colleagues, involves the initial nucleophilic attack of the primary amine on a protonated carbonyl of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting cyclic intermediate then undergoes two dehydration steps to yield the stable, aromatic pyrrole ring.[1][4]
Synthetic Strategies for this compound
The target molecule's structure, featuring an unsubstituted pyrrole ring and a substituted phenylamine, allows for a strategic choice of starting materials. The pyrrole ring is efficiently formed from succindialdehyde, for which 2,5-dimethoxytetrahydrofuran (DMTHF) serves as a stable and convenient in-situ precursor upon acid-catalyzed hydrolysis.[5][6]
Two primary routes are detailed below:
-
Protocol A (Two-Step Synthesis): A robust method offering excellent control by first synthesizing an N-nitrophenylpyrrole intermediate, followed by reduction. This approach is recommended for achieving high purity and avoiding potential side reactions.
-
Protocol B (One-Step Synthesis): A more direct and atom-economical approach using a substituted phenylenediamine. This method relies on the differential reactivity of the amino groups to achieve selective mono-pyrrolation.
Protocol A: Two-Step Synthesis via Nitro-Intermediate
This protocol involves the Paal-Knorr condensation of 2-methyl-5-nitroaniline with DMTHF, followed by the reduction of the nitro group.
Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 10.0 | 1.52 g |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 11.0 | 1.45 g (1.41 mL) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 20 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl (aq) | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-5-nitroaniline (1.52 g, 10.0 mmol).
-
Add glacial acetic acid (20 mL) and stir until the solid is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.41 mL, 11.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water and stir.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 1-(2-methyl-5-nitrophenyl)-1H-pyrrole.
Step 2: Reduction to this compound
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume |
| 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | C₁₁H₁₀N₂O₂ | 202.21 | 5.0 | 1.01 g |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 25.0 | 5.64 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 30 mL |
| Concentrated HCl | HCl | 36.46 | - | 5 mL |
| Sodium Hydroxide (10 M aq) | NaOH | 40.00 | - | As needed |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 1-(2-methyl-5-nitrophenyl)-1H-pyrrole (1.01 g, 5.0 mmol) in absolute ethanol (30 mL).
-
Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the solution.
-
Carefully add concentrated hydrochloric acid (5 mL) dropwise while stirring. The mixture may become warm.
-
Fit the flask with a reflux condenser and heat the mixture to 70-80°C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding 10 M aqueous sodium hydroxide until the pH is approximately 10-12. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with dichloromethane (DCM).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the target compound, This compound . Further purification can be achieved via column chromatography if necessary.
Protocol B: One-Step Selective Synthesis from Diamine
This protocol leverages the potential for selective reaction at one of the two amino groups of 4-methyl-1,2-phenylenediamine. Milder, catalyst-free, or weakly acidic conditions can favor mono-substitution.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Mass/Volume |
| 4-Methyl-1,2-phenylenediamine | C₇H₁₀N₂ | 122.17 | 10.0 | 1.22 g |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 10.0 | 1.32 g (1.28 mL) |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 25 mL |
| Acetic Acid (Optional, catalytic) | CH₃COOH | 60.05 | - | 1-2 drops |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Water | H₂O | 18.02 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.22 g, 10.0 mmol) in absolute ethanol (25 mL).
-
Add 2,5-dimethoxytetrahydrofuran (1.28 mL, 10.0 mmol) dropwise to the stirred solution. Note: Using a 1:1 stoichiometry is crucial to minimize bis-pyrrole formation.
-
(Optional) Add 1-2 drops of glacial acetic acid to catalyze the reaction. The reaction can also proceed under neutral conditions, often requiring longer reaction times.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50-60°C) for 4-6 hours. Monitor the reaction closely by TLC to maximize the yield of the mono-substituted product and minimize the formation of the bis-pyrrole byproduct.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product using flash column chromatography. The desired mono-pyrrole product is typically more polar than the starting diamine but less polar than the bis-pyrrole byproduct.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| CAS Number | 137352-77-3[5] |
| Molecular Formula | C₁₁H₁₂N₂[5] |
| Molecular Weight | 172.23 g/mol [5] |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are referenced against known data for N-phenylpyrrole and its derivatives.[7][8]
-
δ ~7.1-7.3 ppm: (m, Ar-H) - Protons on the phenyl ring.
-
δ ~6.8 ppm: (t, 2H) - α-protons (H2, H5) of the pyrrole ring.
-
δ ~6.3 ppm: (t, 2H) - β-protons (H3, H4) of the pyrrole ring.
-
δ ~3.6 ppm: (br s, 2H) - Protons of the amino (-NH₂) group.
-
δ ~2.2 ppm: (s, 3H) - Protons of the methyl (-CH₃) group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~140-145 ppm: Aromatic C-N and C-NH₂.
-
δ ~120-130 ppm: Aromatic C-H.
-
δ ~122 ppm: α-Carbons (C2, C5) of the pyrrole ring.
-
δ ~110 ppm: β-Carbons (C3, C4) of the pyrrole ring.
-
δ ~20 ppm: Methyl (-CH₃) carbon.
-
-
FTIR (KBr, cm⁻¹):
-
~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands for asymmetric and symmetric stretching).[9]
-
~3100 cm⁻¹: C-H stretching of the aromatic and pyrrole rings.
-
~1620 cm⁻¹: N-H scissoring (bending) of the primary amine.
-
~1500-1400 cm⁻¹: C=C stretching of the aromatic and pyrrole rings.
-
~750 cm⁻¹: C-H out-of-plane bending, characteristic of N-aryl pyrroles.
-
-
Mass Spectrometry (ESI-MS):
Safety and Handling
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Substituted anilines and nitroanilines are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Concentrated acids (HCl, Acetic Acid) are corrosive. Handle with extreme caution.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Paal-Knorr synthesis provides a reliable and adaptable platform for the preparation of N-aryl pyrroles such as this compound. The two-step protocol via a nitro-intermediate offers a high degree of control and is recommended for applications where purity is paramount. The one-step synthesis from a diamine precursor presents a more efficient and environmentally benign alternative, provided the reaction conditions are carefully optimized to ensure selective mono-arylation. The detailed protocols and characterization data herein serve as a robust starting point for researchers in synthetic chemistry and drug discovery.
References
-
Al-Azzawi, F. H., & Al-Rufaie, A. F. (2015). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 17(5), 2844-2848. (URL: [Link])
-
Wikipedia contributors. (2023, December 28). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. (URL: [Link])
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. National Center for Biotechnology Information. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. (URL: [Link])
-
Liu, W., Ma, Y., Yin, Y. W., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 9(4), 1335-1340. (URL: [Link])
-
Grokipedia. (n.d.). Paal–Knorr synthesis. (URL: [Link])
-
PubChem. (n.d.). 1-Phenylpyrrole. National Center for Biotechnology Information. (URL: [Link])
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2797–2806. (URL: [Link])
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. (URL: [Link])
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. (URL: [Link])
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-1-phenyl-. National Institute of Standards and Technology. (URL: [Link])
-
ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. (URL: [Link])
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. (URL: [Link])
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Dimethyl-1-phenylpyrrole | C12H13N | CID 66518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Purification of 2-Methyl-5-pyrrol-1-yl-phenylamine
Introduction
2-Methyl-5-pyrrol-1-yl-phenylamine is a substituted aniline derivative with a pyrrole moiety, a structural motif of interest in medicinal chemistry and materials science. As with many synthetic intermediates, achieving high purity is paramount for its use in subsequent research and development activities. The presence of impurities, such as unreacted starting materials, constitutional isomers, or byproducts from the synthesis, can significantly impact the outcome of downstream applications. This guide provides a detailed overview of various chromatographic methods for the effective purification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adaptable, with a focus on the underlying scientific principles to empower the user to optimize the purification for their specific needs.
The target molecule, this compound, possesses a basic primary amine group, which can present challenges in traditional silica gel chromatography, such as peak tailing due to strong interactions with acidic silanol groups.[1][2] This guide will address these challenges by exploring normal-phase chromatography with modified stationary and mobile phases, reverse-phase chromatography for separation based on hydrophobicity, and ion-exchange chromatography for purification based on the compound's basicity.
Understanding the Chemistry: Potential Impurities
A common synthetic route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4][5] In the case of this compound, this would likely involve the reaction of 2,5-hexanedione with 4-methyl-1,3-phenylenediamine.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: 2,5-hexanedione and 4-methyl-1,3-phenylenediamine.
-
Constitutional Isomer: Reaction at the other amino group of 4-methyl-1,3-phenylenediamine would lead to the formation of 4-Methyl-3-pyrrol-1-yl-phenylamine. The separation of such positional isomers can be challenging.[6][7]
-
Partially Reacted Intermediates: Hemiaminal or imine intermediates that have not fully cyclized and dehydrated.[4]
-
Byproducts: Products from side reactions, such as self-condensation of the dicarbonyl compound.
A thorough understanding of these potential impurities is crucial for developing a successful purification strategy.
Chromatographic Purification Strategies
The choice of chromatographic method will depend on the scale of purification, the nature of the impurities, and the desired final purity. Below are detailed protocols and the rationale for three common chromatographic techniques.
Normal-Phase Flash Chromatography
Normal-phase chromatography is a widely used technique for the purification of organic compounds.[8] However, the basic nature of this compound can lead to poor peak shape and recovery on standard silica gel due to interactions with acidic silanol groups.[9] To circumvent this, several strategies can be employed.
By adding a small amount of a basic modifier to the mobile phase, the acidic sites on the silica gel can be neutralized, leading to improved peak shape and elution.[9][10]
Protocol:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection (TLC analysis):
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system such as hexane/ethyl acetate with the addition of 0.5-2% triethylamine (TEA) or ammonium hydroxide.
-
Aim for an Rf value of 0.2-0.4 for the target compound.
-
-
Column Chromatography:
-
Pack a flash column with silica gel.
-
Equilibrate the column with the chosen mobile phase containing the basic modifier.
-
Load the crude sample (dry loading is often preferred for better resolution).
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Causality: The triethylamine or ammonia acts as a competitive base, interacting with the silanol groups on the silica surface and preventing the basic amine of the target molecule from strongly adsorbing, which mitigates peak tailing.[11][12]
For a more robust and reproducible separation without the need for mobile phase modifiers, an amine-functionalized silica gel is an excellent choice.[13][14]
Protocol:
-
Stationary Phase: Amine-functionalized silica gel.
-
Mobile Phase Selection (TLC analysis):
-
Use amine-functionalized TLC plates.
-
Develop the plate in a non-basic solvent system, such as hexane/ethyl acetate.
-
Optimize the solvent ratio to achieve an Rf of 0.2-0.4 for the target compound.
-
-
Column Chromatography:
-
Pack a flash column with amine-functionalized silica gel.
-
Equilibrate the column with the chosen mobile phase.
-
Load the crude sample.
-
Elute and collect fractions as described in Strategy A.
-
Causality: The amine-functionalized surface is basic, which repels the basic analyte and prevents the strong acid-base interactions that cause tailing on standard silica.[14] This often leads to sharper peaks and better separation from non-basic impurities.
Workflow for Normal-Phase Chromatography Method Development
Caption: Workflow for Normal-Phase Purification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase chromatography separates molecules based on their hydrophobicity.[15] It is a powerful technique for the separation of isomers and for achieving high purity.[16][17]
Protocol:
-
Stationary Phase: A C18 or Phenyl-Hexyl column is a good starting point. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.
-
Mobile Phase:
-
Aqueous Phase (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier ensures that the primary amine is protonated, which can improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol with the same acidic modifier.
-
-
Method Development:
-
Start with a gradient elution, for example, from 10% B to 90% B over 20-30 minutes.
-
Monitor the elution using a UV detector, likely at a wavelength around 254 nm or the lambda max of the compound.
-
Based on the initial gradient run, an isocratic method or an optimized gradient can be developed for preparative scale purification.
-
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the initial mobile phase or a compatible solvent like methanol.
-
Purification:
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run the optimized gradient or isocratic method.
-
Collect fractions corresponding to the target compound's peak.
-
Analyze the collected fractions for purity.
-
Combine pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase.
-
Causality: In reverse-phase chromatography, more hydrophobic compounds are retained longer. The separation of this compound from its potential impurities will depend on differences in their hydrophobicity. For instance, the constitutional isomer may have a slightly different polarity and thus a different retention time.
Data Presentation: Mobile Phase Selection for RP-HPLC
| Mobile Phase Component | Purpose | Typical Concentration |
| Water | Main polar component | Varies |
| Acetonitrile/Methanol | Organic modifier to control elution | Varies |
| Formic Acid/TFA | Acidic modifier to improve peak shape | 0.1% (v/v) |
Diagram of RP-HPLC Purification Workflow
Caption: Reverse-Phase HPLC Purification Workflow.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge.[18][19][20] Since this compound has a basic primary amine, it will be positively charged at a pH below its pKa. This property can be exploited for purification using a cation-exchange resin.[21]
Protocol:
-
Stationary Phase: A strong cation-exchange (SCX) resin.
-
Sample Preparation and Loading:
-
Dissolve the crude sample in a low ionic strength buffer at a pH where the target compound is positively charged (e.g., pH 4-5).
-
Load the sample onto the equilibrated SCX column. The target compound will bind to the negatively charged resin, while neutral and negatively charged impurities will pass through.
-
-
Washing: Wash the column with the loading buffer to remove any unbound impurities.
-
Elution:
-
Elute the bound compound by increasing the ionic strength of the buffer (e.g., a linear gradient of NaCl from 0 to 1 M) or by increasing the pH of the buffer to neutralize the charge on the compound.
-
A common elution strategy for basic compounds is to use a volatile basic solution, such as 2-5% ammonium hydroxide in methanol, after the initial washes.
-
-
Fraction Analysis and Product Isolation:
-
Collect fractions and analyze them for the presence of the pure product.
-
Combine the pure fractions. If a volatile eluent was used, the solvent can be removed under reduced pressure. If a salt gradient was used, a subsequent desalting step (e.g., by reverse-phase chromatography) may be necessary.
-
Causality: The separation is based on the electrostatic interaction between the positively charged amine group of the target molecule and the negatively charged functional groups of the cation-exchange resin. Impurities that are neutral or less basic will not bind as strongly and can be washed away.
Logical Relationship in Ion-Exchange Chromatography
Caption: Principle of Cation-Exchange Chromatography.
Conclusion
The successful purification of this compound relies on a systematic approach to method development, taking into account the chemical properties of the target molecule and its potential impurities. For preparative scale purification, normal-phase flash chromatography, particularly with an amine-functionalized stationary phase, offers a straightforward and efficient method. For achieving very high purity or for separating challenging isomers, reverse-phase HPLC is the method of choice. Ion-exchange chromatography provides an orthogonal separation technique that can be highly effective for this basic compound. By understanding the principles behind each of these methods, researchers can confidently select and optimize a purification strategy to obtain high-purity this compound for their scientific endeavors.
References
-
Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. LCGC International. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Principle and Applications of Ion Exchange Chromatography. Longdom Publishing. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
Ion exchange chromatography and its applications. LinkedIn. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase. PubMed. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Choosing Stationary Phase Column Chromatography. Chemistry Stack Exchange. [Link]
-
Ion exchange chromatography. iajps. [Link]
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase. ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Ion Exchange Chromatography in Monoclonal Antibodies Purification. Mabion. [Link]
-
Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
Choose the Right Stationary Phase or FLASH Column. Hawach. [Link]
-
Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
aromatic positional isomers: Topics by Science.gov. Science.gov. [Link]
-
Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. PubMed. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[6]arene Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. biotage.com [biotage.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 18. longdom.org [longdom.org]
- 19. Ion exchange chromatography and its applications [wisdomlib.org]
- 20. iajps.com [iajps.com]
- 21. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
Application Notes & Protocols: Leveraging 2-Methyl-5-pyrrol-1-yl-phenylamine for the Synthesis of Advanced Bioactive Compounds
Introduction: The Strategic Value of the Pyrrole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold," a core structural motif frequently identified in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatile nature, enabling the development of molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The incorporation of the pyrrole moiety into more complex heterocyclic systems, such as pyrrolopyrimidines, has been a particularly fruitful strategy in the design of targeted therapies.[3][4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-5-pyrrol-1-yl-phenylamine as a key intermediate in the synthesis of bioactive compounds, with a particular focus on the construction of kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine core. This 7-deazapurine system is the foundational structure for numerous clinically significant Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and certain cancers.[6][7][8][9][10] We will explore the chemical logic behind synthetic strategies, provide detailed, actionable protocols, and offer insights grounded in established principles of medicinal chemistry.
Core Concept: The Pyrrolopyrimidine Scaffold as a Kinase Hinge-Binder
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. A significant class of kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to the substrate.
The pyrrolo[2,3-d]pyrimidine scaffold is an exemplary "hinge-binding" motif. It mimics the adenine core of ATP and forms crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to extend into more specific regions of the binding site, thereby conferring potency and selectivity.
Visualizing the JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary target for inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold. Understanding this pathway is crucial for appreciating the therapeutic mechanism of these compounds.
Caption: The JAK-STAT signaling cascade and the point of intervention for pyrrolopyrimidine-based inhibitors.
Synthetic Strategy: A Convergent Approach to Pyrrolo[2,3-d]pyrimidines
The structure of This compound lends itself perfectly to a convergent synthetic strategy. This approach involves the synthesis of key fragments of the target molecule separately, followed by their assembly in the final stages. This method is often more efficient and allows for greater flexibility in creating analogues for structure-activity relationship (SAR) studies.
Our proposed workflow centers on the construction of a 4-amino-pyrrolo[2,3-d]pyrimidine core, a common feature of many JAK inhibitors. This will be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Experimental Workflow Overview
Caption: Convergent synthesis of a pyrrolo[2,3-d]pyrimidine core from this compound.
Detailed Protocols
Protocol 1: Synthesis of N-(2-Methyl-5-(1H-pyrrol-1-yl)phenyl)-2-chloro-5-ethylpyrimidin-4-amine (Intermediate A)
This protocol details the nucleophilic aromatic substitution reaction to couple the starting amine with a dichloropyrimidine. The chlorine at the C4 position of the pyrimidine is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[11]
Rationale: The choice of a dichloropyrimidine allows for sequential functionalization. The first substitution occurs at the more reactive C4 position. The remaining chlorine at C2 can be used for a subsequent intramolecular cyclization or for introducing other diversity elements. An acid catalyst is often employed to protonate the pyrimidine ring, further activating it towards nucleophilic attack.[12][13]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 172.23 | 10.0 | 1.72 g |
| 2,4-Dichloro-5-ethylpyrimidine | 177.04 | 11.0 | 1.95 g |
| Hydrochloric Acid (conc.) | 36.46 | 1.0 | ~0.1 mL |
| 2-Propanol | 60.10 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Ethyl Acetate | 88.11 | - | 100 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.72 g, 10.0 mmol) and 2,4-Dichloro-5-ethylpyrimidine (1.95 g, 11.0 mmol).
-
Add 2-propanol (50 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.1 mL, ~1.0 mmol).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent.
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure Intermediate A .
Protocol 2: Intramolecular Buchwald-Hartwig Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
This step involves a palladium-catalyzed intramolecular C-N bond formation to construct the fused pyrrole ring of the final scaffold. The Buchwald-Hartwig amination is a powerful and versatile method for forming aryl C-N bonds.[14][15][16]
Rationale: The intramolecular Buchwald-Hartwig reaction is an efficient method for the synthesis of nitrogen-containing heterocycles. It utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling between the pyrimidine C2 position and the pyrrole nitrogen. The choice of base is critical for the catalytic cycle, with non-nucleophilic bases like sodium tert-butoxide being commonly used.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Intermediate A | 312.80 | 5.0 | 1.56 g |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.05 (1 mol%) | 46 mg |
| Xantphos (or similar ligand) | 578.68 | 0.15 (3 mol%) | 87 mg |
| Sodium tert-butoxide | 96.10 | 7.5 | 721 mg |
| Anhydrous Toluene | 92.14 | - | 40 mL |
| Water | 18.02 | - | 50 mL |
| Ethyl Acetate | 88.11 | - | 100 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Intermediate A (1.56 g, 5.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), Xantphos (87 mg, 0.15 mmol), and sodium tert-butoxide (721 mg, 7.5 mmol).
-
Add anhydrous toluene (40 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After cooling to room temperature, quench the reaction by adding water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pyrrolo[2,3-d]pyrimidine core scaffold .
Further Functionalization and Bioactivity
The resulting pyrrolo[2,3-d]pyrimidine core is a versatile platform for further modification to enhance potency and selectivity against specific kinase targets. For instance, the amine group at the C4 position can be further derivatized. As an example, in the synthesis of the JAK inhibitor Tofacitinib, the pyrrolo[2,3-d]pyrimidin-4-amine core is coupled with a chiral piperidine moiety.[7][9] Similarly, the PERK inhibitor GSK2606414 features a complex indolyl group attached at the C5 position of the pyrrolo[2,3-d]pyrimidine system.[17][18] These modifications are designed to exploit specific pockets and interactions within the target kinase's active site, leading to highly potent and selective inhibitors.
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of complex bioactive molecules. Its structure is primed for efficient incorporation into advanced heterocyclic systems like the pyrrolo[2,3-d]pyrimidine scaffold, which is central to a new generation of targeted kinase inhibitors. The protocols outlined herein provide a robust and rational framework for researchers to leverage this key building block in their drug discovery programs. By understanding the underlying principles of kinase inhibition and applying modern synthetic methodologies, the full potential of this versatile precursor can be realized.
References
- BenchChem. (2025). Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor. Benchchem.
- Google Patents. (2016). CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
- Moccia, M., et al. (n.d.).
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- ResearchGate. (n.d.). Starting materials described in the literature to assemble the piperidine fragment.
- Preprints.org. (2023).
- PubMed. (n.d.).
- PMC - NIH. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents.
- PMC - NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2005). Synthesis of some new pyrrolo[2,3-d]pyrimidine-4-amines.
- PubMed Central. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors.
- PMC - NIH. (2024).
- Wikipedia. (n.d.). GSK2606414.
- Chemistry LibreTexts. (2023).
- PMC - NIH. (n.d.). Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development.
- MDPI. (n.d.).
- ResearchGate. (2015). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- MedchemExpress.com. (n.d.). GSK2606414 | PERK Inhibitor.
- PMC - NIH. (2018). Pyrrole-Mediated Peptide Cyclization Identified through Genetically Reprogrammed Peptide Synthesis.
- ResearchGate. (2022).
- ResearchGate. (2016).
Sources
- 1. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 13. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. GSK2606414 - Wikipedia [en.wikipedia.org]
- 18. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of Pyrrole with 2-Methyl-5-bromoaniline
Abstract
The N-arylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science. Its synthesis, however, can be challenging. This application note provides a detailed, field-proven experimental protocol for the N-arylation of pyrrole with the sterically hindered and electronically distinct substrate, 2-methyl-5-bromoaniline. We employ a modern Buchwald-Hartwig amination approach, leveraging a palladium pre-catalyst and a bulky biarylphosphine ligand to achieve high efficiency and yield. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, a step-by-step methodology, troubleshooting guidance, and a mechanistic overview to ensure reproducible success.
Introduction and Scientific Rationale
N-arylated heterocycles are central to the design of numerous pharmaceuticals and functional organic materials.[1][2] The direct formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a nitrogen-containing heterocycle like pyrrole is one of the most fundamental and powerful transformations in modern organic synthesis. Historically, methods like the Ullmann condensation, which uses copper catalysts, were employed but often required harsh reaction conditions, such as high temperatures, and had limited substrate scope.[3][4]
The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized C-N bond formation.[5][6][7] This methodology offers milder reaction conditions, superior functional group tolerance, and a significantly broader scope, making it the preferred method for many applications.[8]
This protocol focuses on the coupling of pyrrole with 2-methyl-5-bromoaniline, a substrate that presents specific challenges: the ortho-methyl group introduces steric hindrance around the reaction center, which can impede catalyst performance. Our choice of a palladium-based system featuring a bulky, electron-rich biarylphosphine ligand is a deliberate strategy to overcome this steric challenge and facilitate efficient catalytic turnover.[9][10]
The Catalytic System: Mechanism and Component Selection
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
The reaction is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source. The active Pd(0) species then enters the catalytic cycle, which consists of three key steps:
-
Oxidative Addition: The aryl bromide (2-methyl-5-bromoaniline) reacts with the Pd(0) complex, breaking the C-Br bond and forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides.[6]
-
Amine Coordination & Deprotonation: Pyrrole is deprotonated by a base to form the pyrrolide anion, which then coordinates to the palladium center, displacing the bromide ligand. The choice of base is crucial; it must be strong enough to deprotonate pyrrole but not so strong as to cause substrate decomposition.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-(2-methyl-5-bromophenyl)pyrrole product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Rationale for Component Selection
| Component | Recommended Choice | Rationale & Justification |
| Palladium Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common, reliable, and air-stable Pd(0) source that is readily activated in situ. It provides consistent results across a wide range of coupling reactions.[6] |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky, electron-rich Buchwald biarylphosphine ligand. Its steric profile promotes the reductive elimination step and prevents catalyst decomposition, making it highly effective for coupling sterically hindered substrates like 2-methyl-5-bromoaniline.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is highly effective for deprotonating pyrrole and facilitating the catalytic cycle. Its solubility in common organic solvents is a key advantage.[11] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be viable alternatives.[11] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are standard. Toluene is an excellent choice due to its high boiling point and ability to dissolve both organic substrates and the inorganic base effectively.[11][13] It is critical to use anhydrous and degassed solvent to prevent catalyst poisoning. |
Detailed Experimental Protocol
This protocol details the synthesis of N-(2-methyl-5-bromophenyl)pyrrole on a 1.0 mmol scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier (Example) | Quantity |
| 2-Methyl-5-bromoaniline | >98% | Sigma-Aldrich | 186 mg (1.0 mmol) |
| Pyrrole | >98%, ReagentPlus® | Sigma-Aldrich | 84 µL (1.2 mmol) |
| Pd₂(dba)₃ | 97% | Strem Chemicals | 9.2 mg (0.01 mmol, 2 mol% Pd) |
| XPhos | >98% | Strem Chemicals | 19.1 mg (0.04 mmol, 4 mol%) |
| Sodium tert-butoxide | >97% | Acros Organics | 135 mg (1.4 mmol) |
| Toluene | Anhydrous, >99.8% | Acros Organics | 5 mL |
| Ethyl Acetate | ACS Grade | Fisher Scientific | ~100 mL |
| Hexanes | ACS Grade | Fisher Scientific | ~200 mL |
| Silica Gel | 230-400 mesh | Sorbent Technologies | As needed |
| Anhydrous Na₂SO₄ | Granular | Fisher Scientific | As needed |
| Equipment | |||
| 25 mL Schlenk flask | 1 | ||
| Magnetic stir bar | 1 | ||
| Magnetic stir plate with oil bath | 1 | ||
| Inert gas line (Argon or N₂) | 1 | ||
| Glass syringes and needles | Various | ||
| TLC plates (Silica gel 60 F₂₅₄) | As needed | ||
| Rotary evaporator | 1 | ||
| Glass column for chromatography | 1 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
CAUTION: This procedure involves air-sensitive reagents and should be performed under an inert atmosphere. Handle all chemicals in a fume hood with appropriate personal protective equipment (PPE).
-
Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours (or flame-dry under vacuum) and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Reagent Loading: In a glovebox or under a positive pressure of inert gas, add 2-methyl-5-bromoaniline (186 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk flask.
-
Expert Insight: Adding the solid reagents first under an inert atmosphere is crucial to prevent deactivation of the catalyst and ligand. NaOtBu is hygroscopic and should be weighed and transferred quickly.
-
-
Solvent and Substrate Addition: Seal the flask with a rubber septum. Add 5 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Finally, add pyrrole (84 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). Take small aliquots via syringe, quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate. The reaction is typically complete within 12-24 hours, indicated by the disappearance of the 2-methyl-5-bromoaniline spot.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a small plug of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Causality: The water wash removes the bulk of the inorganic base (NaOtBu) and its byproducts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of 100% hexanes to 5% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to afford the N-(2-methyl-5-bromophenyl)pyrrole as a solid or viscous oil.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure all reagents are dry and the solvent is anhydrous and degassed. Use rigorous inert atmosphere techniques (glovebox or Schlenk line).2. Confirm the quality of the NaOtBu. If the substrate is sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[11]3. Increase the temperature to 120 °C (if using toluene). |
| Formation of Hydrodehalogenation Byproduct (Ar-H) | 1. Presence of water in the reaction.2. Catalyst decomposition pathway is favored. | 1. Scrupulously dry all reagents, solvents, and glassware.2. Try a different ligand. Sometimes a more or less bulky ligand can alter the reaction pathway and suppress side reactions.[9] |
| Dark, Tarry Crude Product | 1. Reaction run for too long.2. Substrate or product decomposition at high temperature. | 1. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.2. Attempt the reaction at a lower temperature (e.g., 90-100 °C) for a longer period. |
Conclusion
This application note provides a validated and robust protocol for the synthesis of N-(2-methyl-5-bromophenyl)pyrrole via a palladium-catalyzed Buchwald-Hartwig amination. By carefully selecting a potent catalytic system and adhering to rigorous inert atmosphere techniques, this challenging C-N cross-coupling can be achieved in high yield. The mechanistic insights and troubleshooting guide included herein are intended to empower researchers to confidently apply and adapt this methodology for the synthesis of diverse N-arylpyrrole derivatives, accelerating discovery in drug development and materials science.
References
-
Copper-catalyzed N-arylation of pyrroles: An overview. New Journal of Chemistry, 2021. [Link][1][2][14]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 2004. [Link][15][16]
-
Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 2025. [Link][17][18]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 2015. [Link][9][10]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2019. [Link][12]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link][5]
-
Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications, 2011. [Link][19]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][7]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI, 2022. [Link][3]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2012. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed N-arylation of pyrroles: an overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 14. Copper-catalyzed <i>N</i>-arylation of pyrroles: an overview [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 17. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues | CoLab [colab.ws]
- 19. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Versatile Role of 2-Methyl-5-pyrrol-1-yl-phenylamine in Modern Medicinal Chemistry
Abstract
The 2-Methyl-5-pyrrol-1-yl-phenylamine scaffold is a privileged heterocyclic motif that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique structural features—a reactive primary amine on a phenyl ring and an electron-rich pyrrole moiety—offer multiple avenues for chemical modification, making it an attractive starting point for developing targeted therapies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will explore its synthesis, key derivatization protocols, and its potential in the discovery of potent kinase inhibitors and other targeted agents, supported by mechanistic insights and established methodologies.
Introduction: The Strategic Value of the Pyrrolyl Aniline Scaffold
Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with the pyrrole ring being a particularly prominent feature in numerous FDA-approved drugs and clinical candidates.[1] The pyrrole subunit is found in complex natural products like heme and chlorophyll and is known to be a key pharmacophore in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
The subject of this guide, this compound (CAS 137352-77-3), combines the pyrrole pharmacophore with a substituted aniline. This arrangement is of significant strategic importance in drug design for two primary reasons:
-
The Anilino Moiety as a "Hinge-Binder": The primary amine provides a crucial interaction point, often acting as a hydrogen bond donor, to engage with the "hinge region" of protein kinases. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
-
The Pyrrole Ring as a Vector for Specificity and Potency: The pyrrole ring can be functionalized to occupy adjacent hydrophobic pockets within an active site, thereby enhancing potency and modulating selectivity against different targets.
This application note will demonstrate how to leverage these features, transforming this simple starting material into complex and potentially potent drug candidates.
Synthesis of the Core Scaffold: The Paal-Knorr Reaction
The most direct and reliable method for synthesizing N-aryl pyrroles is the Paal-Knorr synthesis.[2] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound, such as 2,5-hexanedione. The causality behind this choice is its efficiency and modularity; by simply changing the starting aniline, a diverse library of N-aryl pyrroles can be generated.
Protocol 2.1: Synthesis of this compound
This protocol details the synthesis of the title compound from 4-methyl-3-nitroaniline, followed by reduction.
Step 1: Paal-Knorr Synthesis of 1-(4-Methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole
-
To a round-bottom flask, add 4-methyl-3-nitroaniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Add a suitable solvent such as ethanol or acetic acid. For improved reaction times and yields, a catalyst like silica-supported p-toluenesulfonic acid can be used, potentially under microwave heating conditions.[3]
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrole.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 in ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective choice is Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in a refluxing solvent. Alternatively, catalytic hydrogenation using Pd/C and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) can be employed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield This compound .
Diagram 1: Synthetic Workflow for the Core Scaffold
A visual representation of the two-step synthesis protocol.
Caption: Workflow from scaffold to lead optimization.
Advanced Derivatization and Structure-Activity Relationship (SAR) Analysis
To optimize a hit compound from a primary screen, systematic modifications of the scaffold are necessary. Both the pyrrole and phenyl rings offer opportunities for fine-tuning the molecule's properties.
Table 1: Proposed Modifications and Their Rationale
| Position of Modification | Proposed Reaction | Reagents | Rationale for Modification (Expected Outcome) |
| Pyrrole Ring (C2/C5) | Vilsmeier-Haack Formylation | POCl₃, DMF | Introduces an aldehyde for further elaboration (e.g., reductive amination) to explore hydrophobic pockets. [3] |
| Pyrrole Ring (C2/C5) | Halogenation | NBS, NCS | Modulates electronic properties and can introduce halogen bonding interactions with the protein target. |
| Phenyl Ring (Ortho to Amine) | Suzuki Coupling (on a bromo-precursor) | Arylboronic acid, Pd catalyst | Introduces aryl groups to probe larger pockets and improve potency. |
| Aniline Nitrogen | Sulfonylation | Aryl sulfonyl chloride, Pyridine | Creates sulfonamides which can act as hydrogen bond acceptors and alter the molecule's pKa and solubility. |
In Vitro Biological Evaluation Protocols
Once a library of compounds is synthesized, a tiered screening approach is essential to identify promising leads efficiently.
Protocol 5.1: Primary Kinase Inhibition Assay
-
Assay Format: Use a biochemical assay format, such as a fluorescence resonance energy transfer (FRET) or luminescence-based (e.g., ADP-Glo™) assay, which are amenable to high-throughput screening.
-
Primary Screen: Screen the entire library at a single high concentration (e.g., 10 µM) against a panel of relevant kinases (e.g., Src, Abl, MERTK, PERK). [4][5][6]3. Hit Identification: Identify compounds that exhibit >50% inhibition of a target kinase's activity.
Protocol 5.2: Dose-Response and IC₅₀ Determination
-
Compound Titration: For hits identified in the primary screen, perform a 10-point dose-response curve (e.g., from 10 µM down to 1 nM).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Selectivity Profiling: Test promising compounds against a broader panel of kinases to assess their selectivity profile. High selectivity is crucial for minimizing off-target effects and potential toxicity.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable, yet underexplored, starting point for medicinal chemistry campaigns. Its straightforward synthesis via the Paal-Knorr reaction and the presence of two distinct, modifiable chemical handles make it an ideal platform for generating diverse chemical libraries. By applying established synthetic strategies, particularly those targeting protein kinases, researchers can efficiently translate this simple building block into sophisticated lead compounds. The protocols and strategic insights provided herein offer a robust framework for unlocking the full therapeutic potential of this versatile scaffold in the ongoing quest for novel, targeted medicines.
References
-
Creek, D. J., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]
-
Yadav, G., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]
-
Panda, S. S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Indian Chemical Society. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 5-methyl-2-(1H-pyrrol-1-yl)aniline. Available at: [Link]
-
Foroumadi, A., et al. (2020). Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide. Medicinal Chemistry. Available at: [Link]
-
Binoy, N., et al. Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Research J. Pharm. and Tech. Available at: [Link]
-
Khan, I., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[2][3][4]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. Available at: [Link]
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-5-pyrrol-1-yl-phenylamine Derivatives as Potential Enzyme Inhibitors
Introduction: The Emergence of the 2-Methyl-5-pyrrol-1-yl-phenylamine Scaffold in Kinase Inhibition
The this compound core structure represents a promising scaffold in the design of novel enzyme inhibitors, particularly targeting the protein kinase family. Many pyrrole derivatives have been synthesized as inhibitors of various protein kinases, including EGFR and VEGFR, demonstrating potential as anticancer therapeutics.[1] The strategic placement of the pyrrole and phenylamine moieties provides a versatile platform for developing highly selective and potent inhibitors of key signaling proteins implicated in cancer and other diseases. This document provides detailed protocols for the synthesis, characterization, and evaluation of a representative derivative, Foretinib (also known as GSK1363089), a multi-kinase inhibitor that targets c-Met and VEGFR2.[2][3] These application notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.
The dysregulation of receptor tyrosine kinases (RTKs) is a hallmark of many cancers, driving tumor growth, proliferation, metastasis, and angiogenesis.[4][5] Among these, the c-Met (hepatocyte growth factor receptor) and AXL receptor tyrosine kinases have emerged as critical targets for therapeutic intervention.[6][7][8] Overexpression or mutational activation of c-Met is associated with a variety of cancers and poor prognosis.[3][5][9] Similarly, AXL signaling is a key player in cancer progression, metastasis, and the development of therapeutic resistance.[4][7][8] The development of small molecule inhibitors that can effectively target these kinases is a major focus of modern drug discovery.[10][11][12]
I. Synthesis of a Representative Derivative: Foretinib (GSK1363089)
This section details a plausible synthetic route for Foretinib, a potent inhibitor of c-Met and VEGFR2, based on established chemical principles for the synthesis of related compounds.
Protocol 1: Synthesis of Foretinib
Objective: To synthesize Foretinib (N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide) via a multi-step process.
Materials:
-
Starting materials for the synthesis of the quinoline core and the substituted phenylamine moiety.
-
Appropriate solvents (e.g., DMF, CH2Cl2) and reagents (e.g., coupling agents, bases).[13]
-
Standard laboratory glassware and equipment for organic synthesis.
-
Purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
Synthesis of the Quinoline Core: The synthesis of the 6-methoxy-7-(3-morpholinopropoxy)quinolin-4-ol core can be achieved through established methods for quinoline synthesis. This typically involves the cyclization of an appropriately substituted aniline with a β-ketoester.
-
Synthesis of the Substituted Phenylamine: The N-(3-fluoro-4-hydroxyphenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide moiety can be prepared by reacting 3-fluoro-4-aminophenol with 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride, followed by reaction with another equivalent of a cyclopropane dicarbonyl derivative.
-
Coupling Reaction: The final step involves the coupling of the quinoline core with the substituted phenylamine. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group on the quinoline reacts with a suitable leaving group on the phenylamine portion in the presence of a base.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Expected Outcome: A white to off-white solid, which is the desired Foretinib product.
II. In Vitro Enzyme Inhibition Assays
Enzyme activity assays are fundamental to the discovery and characterization of novel therapeutics.[14][15] This section provides a detailed protocol for evaluating the inhibitory activity of the synthesized this compound derivative against c-Met and AXL kinases.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against c-Met and AXL kinases.
Materials:
-
Recombinant human c-Met and AXL kinase.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Test compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., a phosphotyrosine-specific antibody or a fluorescent kinase assay kit).
-
384-well microplates.
-
Plate reader capable of detecting the signal from the chosen detection method.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup: In a 384-well plate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Kinase | Test Compound IC50 (nM) |
| c-Met | 15 |
| AXL | 45 |
| VEGFR2 | 5 |
| PDGFRβ | 150 |
| KIT | 25 |
Hypothetical data for illustrative purposes.
Mechanism of Action Visualization:
Caption: Proposed mechanism of action of the inhibitor on c-Met and AXL signaling pathways.
III. Cell-Based Assays
To translate the in vitro enzyme inhibition data into a cellular context, it is crucial to perform cell-based assays.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of the test compound on the viability of cancer cells that overexpress the target kinases.
Materials:
-
Cancer cell line known to overexpress c-Met or AXL (e.g., NCI-H441 for c-Met, A549 for AXL).
-
Cell culture medium and supplements.
-
Test compound (dissolved in DMSO).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Standard cell culture equipment (incubator, biosafety cabinet).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Visualization:
Sources
- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 5. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL Inhibitors: Status of Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 13. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Analytical techniques for the quantification of "2-Methyl-5-pyrrol-1-yl-phenylamine"
Application Note: Quantitative Analysis of 2-Methyl-5-pyrrol-1-yl-phenylamine
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical synthesis and materials science. We present three robust and validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and content analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace quantification in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling. Each section details the underlying scientific principles, step-by-step protocols, and the rationale behind critical experimental choices to ensure methodological integrity and reproducibility.
Introduction and Physicochemical Profile
This compound (MPPA) is an aromatic amine containing both a substituted aniline and a pyrrole moiety. Its accurate and precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products, as well as for controlling reaction kinetics and purity in chemical manufacturing. Aromatic amines are a class of compounds that often receive regulatory scrutiny due to potential toxicities, making validated analytical methods essential for drug development and quality control.
This guide is designed for researchers, analytical scientists, and quality control professionals, providing a foundational understanding and practical protocols for the quantification of MPPA.
Physicochemical Properties of this compound:
| Property | Value | Source |
| IUPAC Name | 2-Methyl-5-(1H-pyrrol-1-yl)aniline | N/A |
| CAS Number | 137352-77-3 | [1] |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][3] |
| Structure | ||
![]() |
The molecule's aromatic nature makes it an excellent chromophore for UV detection. The presence of a basic primary amine group allows for efficient positive mode ionization in mass spectrometry and presents a key site for potential derivatization to enhance chromatographic performance in GC.
Sample Preparation: A Critical First Step
The objective of sample preparation is to extract MPPA from its matrix into a clean solution suitable for injection, minimizing interference and protecting the analytical instrumentation. The chosen method depends entirely on the sample matrix.
Caption: General workflow for sample preparation.
Protocol 2.1: Bulk Substance or API
This protocol is designed for high-purity materials where the primary goal is potency or purity assessment.
-
Weighing: Accurately weigh approximately 10 mg of the MPPA standard or sample into a 100 mL volumetric flask.
-
Dissolution: Add approximately 70 mL of a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. This creates a 100 µg/mL stock solution.
-
Working Solution: Perform serial dilutions from the stock solution to prepare calibration standards and sample solutions at the desired concentration (e.g., 10 µg/mL for HPLC-UV).
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove particulates.
Protocol 2.2: Biological Matrix (e.g., Human Plasma)
This protocol is optimized for trace-level quantification and requires extensive cleanup to remove proteins and other endogenous interferences.[4]
-
Thawing: Thaw plasma samples at room temperature. Vortex briefly to homogenize.
-
Aliquoting: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube. Add internal standard solution.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase starting condition for LC-MS/MS analysis. Vortex to mix.
-
Final Filtration: Centrifuge or filter as in Step 4 before transferring to an autosampler vial.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine quality control, purity assessment, and content uniformity testing where analyte concentrations are relatively high (>0.1 µg/mL). It balances performance with cost-effectiveness and robustness.
Causality: A reversed-phase C18 column is selected due to the non-polar, aromatic nature of MPPA, which promotes retention via hydrophobic interactions. The mobile phase consists of an organic modifier (acetonitrile) and a buffered aqueous phase. The buffer (e.g., phosphate or formate) is critical for controlling the ionization state of the primary amine. At a slightly acidic pH, the amine will be protonated, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the silica support.
Protocol 3.1: HPLC-UV Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC system with a UV/PDA Detector | Standard for pharmaceutical analysis. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Excellent retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for consistent ionization of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 30% B to 90% B over 10 min, hold 2 min, re-equilibrate | Ensures elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Detection | 254 nm | A common wavelength for aromatic compounds; should be optimized by scanning the analyte's UV spectrum for λₘₐₓ. |
Data Analysis and System Suitability
-
Calibration: Prepare a 5- to 7-point calibration curve from the stock solution (e.g., 0.5 - 50 µg/mL). The plot of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. The USP tailing factor should be ≤ 2.0.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[4][5] It is the preferred method for pharmacokinetic, toxicokinetic, and biomarker studies.
Causality: This method couples the separation power of LC with the specific detection of tandem mass spectrometry. Electrospray ionization (ESI) is used in positive ion mode, as the primary amine on MPPA is readily protonated to form the precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is isolated, fragmented via collision-induced dissociation (CID), and a specific, stable product ion is monitored. This monitoring of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exquisite selectivity, filtering out background noise.
Caption: Workflow for LC-MS/MS quantification.
Protocol 4.1: LC-MS/MS Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | UPLC system coupled to a triple quadrupole MS | Required for high-sensitivity MRM analysis. |
| Column | UPLC C18, 50 mm x 2.1 mm, 1.7 µm | Provides fast, high-resolution separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible volatile buffer.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-compatible organic solvent. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine is easily protonated.[7] |
| Source Temp. | 500 °C | Optimized for desolvation. |
| Capillary Voltage | 3.5 kV | Optimized for ion formation. |
MRM Transition Optimization: The precursor ion for MPPA (MW 172.23) will be the protonated molecule, [M+H]⁺, at m/z 173.2. This ion is fragmented to produce product ions. These transitions must be empirically determined by infusing a standard solution.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MPPA (Quantifier) | 173.2 | Hypothetical: 158.1 | 100 | Optimize (e.g., 15) |
| MPPA (Qualifier) | 173.2 | Hypothetical: 130.1 | 100 | Optimize (e.g., 25) |
| Internal Standard | e.g., d₅-MPPA | Determined experimentally | 100 | Optimize |
Note: Product ions are hypothetical and based on likely fragmentation (e.g., loss of a methyl group, cleavage of the phenyl-pyrrol bond). These must be optimized on the specific instrument used.
Validation: Bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10), assessing linearity, accuracy, precision, selectivity, recovery, and stability. The limit of quantification (LOQ) is expected to be in the low pg/mL to ng/mL range.[4][5]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7][8] For MPPA, it can be particularly useful for identifying volatile organic impurities from the synthesis process that may not be observed by LC.
Causality: Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to peak tailing from interactions with the column. Derivatization is often employed to block the active hydrogen on the amine, reducing polarity and improving thermal stability and chromatographic peak shape. Acetylation with acetic anhydride is a common and effective strategy. Electron Ionization (EI) is used, which creates a reproducible fragmentation pattern that can be used for library matching and structural confirmation.[7]
Protocol 5.1: Derivatization
-
Evaporate 100 µL of the sample extract to dryness under nitrogen.
-
Add 50 µL of pyridine and 50 µL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the reagents under nitrogen.
-
Reconstitute the residue in 100 µL of a non-polar solvent like hexane or ethyl acetate for injection.
Protocol 5.2: GC-MS Analysis
| Parameter | Recommended Condition | Rationale |
| Instrument | GC system with a single quadrupole or TOF MS | Standard for volatile compound analysis. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of analytes.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | General purpose program to elute the analyte and separate impurities. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates a reproducible fragmentation "fingerprint."[7] |
| Acquisition Mode | Full Scan (50-400 amu) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides qualitative data, while SIM mode enhances sensitivity for target analytes. |
Data Analysis:
-
Identification: In full scan mode, the resulting mass spectrum of the derivatized MPPA can be compared against a spectral library (if available) or interpreted to confirm the structure.
-
Quantification: In SIM mode, select 2-3 characteristic and abundant ions from the mass spectrum for quantification and confirmation. A calibration curve is constructed using the peak area of the primary quantification ion.
Method Comparison Summary
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio (MRM) | Mass-to-Charge Ratio (EI) |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1-10 ng/mL |
| Primary Application | Purity, Potency, QC | Bioanalysis, Trace Impurities | Volatile Impurity Profiling |
| Sample Matrix | Clean (API, Formulations) | Complex (Plasma, Urine) | Volatiles in any matrix |
| Throughput | High | Medium | Medium |
| Cost & Complexity | Low | High | Medium |
| Derivatization | Not required | Not required | Often recommended |
Conclusion
This application note details three robust and reliable methods for the quantification of this compound. For routine quality control of bulk substances, HPLC-UV offers a straightforward and cost-effective solution. For trace-level quantification in complex biological fluids, LC-MS/MS provides unparalleled sensitivity and selectivity. Finally, GC-MS serves as a valuable tool for the analysis of volatile impurities, often complementing LC-based methods. The selection and validation of the appropriate method are paramount to ensuring data of the highest quality and integrity in research and drug development settings.
References
-
Jayatilaka, D., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Retrieved from [Link]
-
Al-Sabha, T. N. (2011). Spectrophotometric Determination of Trace Amount of some Aromatic Amines in Pharmaceutical Formulations, Wastewater and Biological Fluids. ProQuest. Retrieved from [Link]
-
Lv, Y., et al. (2016). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
CNKI. (2013). LC MS/MS Determination of 9 Banned Aromatic Amines in Cosmetics. China National Knowledge Infrastructure. Retrieved from [Link]
-
Waters Corporation. (2012). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2010). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan J. Chem. Retrieved from [Link]
-
Al-Abbad, S., et al. (2014). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health (NIH). Retrieved from [Link]
-
Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science, 5(11), 562–565. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Retrieved from [Link]
-
Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Retrieved from [Link]
-
ResearchGate. (2014). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]
- 3. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable Synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine for Preclinical Development
Abstract
This application note provides a comprehensive and scalable two-step synthesis protocol for 2-Methyl-5-pyrrol-1-yl-phenylamine, a key intermediate for various research and development programs. The synthesis is designed for the production of multi-gram to kilogram quantities required for preclinical studies, with a focus on process robustness, safety, and adherence to Good Manufacturing Practices (GMP) principles. The described workflow, from starting materials to the final, highly purified Active Pharmaceutical Ingredient (API), is supported by detailed in-process controls, analytical methods, and documentation guidelines to ensure batch-to-batch consistency and regulatory compliance.
Introduction: The Importance of a Scalable Synthetic Route
The transition of a drug candidate from discovery to preclinical evaluation necessitates a reliable and scalable synthesis of the API. This compound is a critical building block in the development of numerous therapeutic agents. The synthetic strategy detailed herein is designed to be efficient, cost-effective, and safe for scale-up, addressing the common challenges encountered during the production of material for toxicology studies and early-phase clinical trials.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the process, ensuring a thorough understanding of the critical parameters for successful implementation.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is achieved through a robust two-step sequence, commencing with the readily available 4-methyl-3-nitroaniline. The core of this strategy involves the construction of the pyrrole ring via a Paal-Knorr synthesis, followed by a chemoselective reduction of the nitro group to the desired primary amine.
Diagram of the Synthetic Workflow
Caption: Overall synthetic route for this compound.
Step 1: Paal-Knorr Synthesis of 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole
The initial step involves the formation of the pyrrole ring through the condensation of 4-methyl-3-nitroaniline with 2,5-dimethoxytetrahydrofuran. The Paal-Knorr synthesis is a classic and reliable method for constructing pyrroles from 1,4-dicarbonyl compounds or their equivalents.[2][3][4]
Mechanism and Rationale
Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde, the required 1,4-dicarbonyl compound. The primary amine of 4-methyl-3-nitroaniline then undergoes a double condensation with the in-situ generated succinaldehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3][5] Acetic acid serves as both the acidic catalyst and the solvent, facilitating the reaction at elevated temperatures.
Diagram of the Paal-Knorr Reaction Mechanism
Caption: Flow of critical documentation in a GMP environment.
Safety Considerations
-
4-Methyl-3-nitroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetic Acid: Corrosive. Use in a well-ventilated fume hood and wear acid-resistant gloves.
-
Iron Powder: Flammable solid. Avoid creating dust clouds.
-
Methanol: Flammable and toxic. Handle in a well-ventilated area, away from ignition sources.
A thorough process hazard analysis (PHA) should be conducted before scaling up this synthesis to identify and mitigate any potential risks.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound for preclinical studies. By incorporating sound chemical principles, in-process controls, and adherence to GMP documentation practices, this guide equips researchers and drug development professionals with the necessary tools to confidently and consistently manufacture this key intermediate.
References
-
In-Process Control Methods for the Manufacture of APIs. (n.d.). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? (2020, March 27). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Long Paper Trail of Documentation in API Manufacturing. (2017, July 15). Pharmaceutical Outsourcing. Retrieved January 14, 2026, from [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Retrieved January 14, 2026, from [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. (1992, December 1). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (n.d.). FDA. Retrieved January 14, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved January 14, 2026, from [Link]
-
Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (1999, November). ComplianceOnline. Retrieved January 14, 2026, from [Link]
-
Documentation and Records: Harmonized GMP Requirements. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
In-Process Control Methods for API Manufacturing | Ensuring Consistent Quality. (n.d.). Retrieved January 14, 2026, from [Link]
- Method for preparation of aromatic amines. (n.d.). Google Patents.
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. (n.d.). Agno Pharmaceuticals. Retrieved January 14, 2026, from [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. (n.d.). AWS. Retrieved January 14, 2026, from [Link]
-
Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-4,5-dihydro-1H-pyrazol-4-yl]methylidene}hydroxylamine. (n.d.). IUCr. Retrieved January 14, 2026, from [Link]
-
Scaled‐up synthesis of pyrroles 4 aa and 4 ba. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pyrrole. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Synthesis of 3-[(4-Nitrophenyl)thio]-Substituted 4-Methylene-1-pyrrolines from N-Propargylic β-Enaminones. (n.d.). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Catalytic transfer hydrogenation of conjugated nitroalkenes using decaborane: synthesis of oximes. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Catalytic transfer hydrogenation of substituted nitro-aromatics through in-situ generated Co(0) nanoparticle from Co(II) complexes supported by pentadentate ligands. (2024, February 1). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Synthesis, Characterisation and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-pyrrole Derivatives. (2025, August 7). Retrieved January 14, 2026, from [Link]
-
Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (n.d.). Retrieved January 14, 2026, from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved January 14, 2026, from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Retrieved January 14, 2026, from [Link]
-
1H and13C NMR study of 2-substituted phenyl methyl sulphides. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (n.d.). Pharmacia. Retrieved January 14, 2026, from [Link]
Sources
Application Notes & Protocols: Investigating 2-Methyl-5-pyrrol-1-yl-phenylamine as a Novel Anti-Inflammatory Agent
Introduction: The Therapeutic Potential of Pyrrole Moieties in Inflammation
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its presence in established non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin underscores the therapeutic potential of this heterocycle in modulating inflammatory pathways.[2][3][4] The anti-inflammatory effects of many pyrrole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[1][5] Furthermore, emerging research on novel pyrrole-containing compounds demonstrates a broader mechanism of action, including the modulation of pro-inflammatory cytokines like TNF-α and interleukins.[4][6][7][8]
This document provides a comprehensive guide for the preclinical evaluation of 2-Methyl-5-pyrrol-1-yl-phenylamine as a potential novel anti-inflammatory agent. While direct studies on this specific molecule are nascent, its structural similarity to other bioactive pyrrole derivatives warrants a thorough investigation.[4] We present a logical, stepwise approach, from initial synthesis and characterization to a suite of in vitro and in vivo assays designed to elucidate its efficacy and mechanism of action. This guide is intended for researchers, scientists, and drug development professionals in the field of inflammation and immunology.
Part 1: Synthesis and Characterization of this compound
A plausible synthetic route for this compound involves the Paal-Knorr pyrrole synthesis, a reliable method for constructing the pyrrole ring. This typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Protocol 1: Synthesis via Paal-Knorr Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-3-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: In Vitro Evaluation of Anti-Inflammatory Activity
The initial screening of this compound's anti-inflammatory potential should be conducted using a series of well-established in vitro assays.[9][10][11] These assays provide a rapid and cost-effective means to assess the compound's biological activity and guide further investigation.
Experimental Workflow for In Vitro Screening
Caption: A stepwise workflow for the in vitro evaluation of anti-inflammatory compounds.
Protocol 2: Cell Viability Assay
Rationale: It is crucial to determine the non-toxic concentration range of the test compound to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.
-
Cell Culture: Seed macrophages (e.g., RAW 264.7 or THP-1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 3: Measurement of Pro-Inflammatory Mediators in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[10][12] This assay measures the ability of the test compound to inhibit the production of key inflammatory mediators.
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Compare the levels of NO and cytokines in the compound-treated groups to the LPS-stimulated control group.
Protocol 4: Cyclooxygenase (COX) Inhibition Assay
Rationale: Many NSAIDs exert their effects by inhibiting COX enzymes.[1] This assay determines if this compound directly inhibits COX-1 and/or COX-2.
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit.
-
Procedure: Follow the manufacturer's instructions, which typically involve incubating the purified enzyme (COX-1 or COX-2) with the test compound and arachidonic acid (the substrate).
-
Measurement: The production of prostaglandin E2 (PGE2) is measured, usually via a colorimetric or fluorescent method.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ value for each isoform.
Part 3: Elucidating the Mechanism of Action
Should this compound demonstrate significant in vitro anti-inflammatory activity, the next step is to investigate its underlying molecular mechanism.
Key Inflammatory Signaling Pathways
Caption: A simplified diagram of the NF-κB signaling pathway activated by LPS.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: The NF-κB and MAPK signaling pathways are central regulators of inflammation.[8] This protocol assesses the effect of the compound on the activation of these pathways.
-
Cell Treatment and Lysis: Treat macrophages with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK) and their total counterparts.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 4: In Vivo Evaluation of Anti-Inflammatory Efficacy
Promising in vitro results should be validated in established animal models of inflammation.[13][14][15] These models mimic aspects of human inflammatory diseases and provide crucial information on the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
Protocol 6: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and well-characterized model of acute inflammation.[4][15]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A positive control group should receive a standard NSAID (e.g., indomethacin or diclofenac).[4]
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.
Protocol 7: LPS-Induced Systemic Inflammation in Mice
Rationale: This model assesses the compound's ability to mitigate a systemic inflammatory response.[6][12]
-
Animal Acclimatization and Grouping: Acclimate male C57BL/6 mice and divide them into treatment groups.
-
Compound Administration: Administer this compound at various doses.
-
LPS Challenge: One hour later, administer a sublethal dose of LPS via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 2 or 6 hours) after the LPS challenge, collect blood via cardiac puncture.
-
Cytokine Analysis: Prepare serum and measure the levels of systemic pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged control group.
Data Presentation
All quantitative data should be presented in a clear and concise manner. An example data table is provided below.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 0 | 2500 ± 350 |
| This compound | 10 | 25 ± 5 | 1800 ± 250 |
| This compound | 30 | 45 ± 7 | 1200 ± 200 |
| This compound | 100 | 65 ± 8 | 700 ± 150 |
| Indomethacin | 10 | 70 ± 6 | 650 ± 120 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound as a novel anti-inflammatory agent. A positive outcome in these assays would provide a strong rationale for further preclinical development, including more chronic models of inflammation (e.g., collagen-induced arthritis), pharmacokinetic and pharmacodynamic studies, and comprehensive safety and toxicology assessments. The exploration of this and other novel pyrrole derivatives holds significant promise for the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.
References
-
Saeidnia, S., & Abdollahi, M. (2013). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammation & Allergy-Drug Targets, 12(5), 319-325. [Link]
-
Jain, A., & Singh, I. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Atherosclerosis, 171(2), 225-231. [Link]
-
Fatahala, S. S., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 461. [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 367(1-2), 157-164. [Link]
-
Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(12), 2795. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Mishra, N. K., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. Research Journal of Pharmaceutical and Technological Sciences, 10(4), 1-6. [Link]
-
Shinde, P. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 7(5), 374-378. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
Slideshare. (2017). Screening models for inflammatory drugs. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 18(11), 2821-2849. [Link]
-
Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 1-15. [Link]
-
Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
-
Zlatanova-Tenisheva, H., et al. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
Fatahala, S. S., et al. (2017). (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. ResearchGate. [Link]
-
Biava, M., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(11), 3204-3208. [Link]
-
Popa, M. I., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(23), 12873. [Link]
-
Ivanov, I. G., & Vasilev, A. A. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]
-
Kumar, A., et al. (2010). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 5(1), 159-162. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Phenyl-1H-pyrrol-1-amine. Retrieved from [Link]
-
Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]
-
Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(19), 6667. [Link]
-
Li, Y., et al. (2016). Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice. European Journal of Pharmaceutical Sciences, 93, 25-33. [Link]
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. ijpras.com [ijpras.com]
- 15. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine
Welcome to the technical support center for the synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to move beyond simple procedural lists and offer a resource grounded in mechanistic principles to empower you to improve your reaction yields and product purity.
The synthesis of this compound is typically achieved via the Paal-Knorr pyrrole synthesis, a robust and widely used method for constructing pyrrole rings.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-methyl-1,3-phenylenediamine.
Core Reaction Scheme
Caption: General reaction for synthesizing this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
Low yields are the most frequent complaint and can stem from several factors. The Paal-Knorr synthesis, while reliable, is sensitive to specific conditions.[3]
Potential Cause 1: Incorrect Reaction pH The single most critical parameter is pH. The reaction requires neutral or, more commonly, weakly acidic conditions to proceed efficiently.[3][4]
-
The Chemistry: The mechanism involves the nucleophilic attack of the primary amine on the protonated carbonyl groups of the 2,5-hexanedione.[2] If the medium is too acidic (pH < 3), the amine starting material becomes fully protonated to its ammonium salt. This removes its nucleophilicity, effectively halting the desired reaction. Furthermore, strong acid strongly favors an alternative intramolecular cyclization of the diketone itself, leading to the formation of 2,5-dimethylfuran as a major byproduct.[3][4]
-
Solution:
-
Avoid Strong Acids: Do not use strong mineral acids like HCl or H₂SO₄ as the primary catalyst.[5]
-
Use a Weak Acid: Employ a catalytic amount of a weak acid like glacial acetic acid. This provides enough protons to activate the carbonyls without deactivating the amine.[4]
-
Monitor pH: If possible, check the pH of your reaction mixture. Aim for a range of 4-6.
-
Potential Cause 2: Impurity of Starting Materials The purity of the 1,4-dicarbonyl compound (2,5-hexanedione) is crucial.[3]
-
The Chemistry: Contaminants such as mono-ketones or other organic residues can lead to competing side reactions, consuming your amine starting material and complicating purification.[3] The diamine reactant can also oxidize and darken upon storage, which may introduce impurities.
-
Solution:
-
Verify Purity: Use freshly opened or distilled 2,5-hexanedione. Confirm its purity via NMR or GC if in doubt.
-
Use High-Purity Amine: Ensure the 4-methyl-1,3-phenylenediamine is of high purity and has been stored properly under an inert atmosphere to prevent oxidation.
-
Potential Cause 3: Suboptimal Thermal Conditions
-
The Chemistry: While heating is often required to drive the dehydration steps, excessive temperatures or prolonged heating can lead to polymerization and the formation of dark, insoluble tars, significantly reducing the yield of the desired product.[3]
-
Solution:
-
Moderate Temperature: Aim for a moderate reflux temperature (e.g., 80-120 °C, depending on the solvent).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials and the appearance of the product. Stop the reaction once the limiting reagent is consumed to avoid degradation.[3]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, minimizing the formation of degradation byproducts and often improving yields.[1][6]
-
Caption: A decision workflow for troubleshooting low yields in the synthesis.
Q2: My final product is a dark, tarry substance that is difficult to purify. What's going wrong?
This is typically caused by polymerization or degradation, often linked to excess heat or the presence of oxygen.
-
The Chemistry: Aromatic amines, like your starting material and product, are susceptible to air oxidation, which can be accelerated by heat and trace metals. This oxidation leads to highly colored, polymeric impurities.
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the amine.
-
Control Temperature: As mentioned, avoid unnecessarily high temperatures.
-
Degas Solvents: Using degassed solvents can help reduce the amount of dissolved oxygen in the reaction mixture.
-
Purification: If you obtain a dark crude product, purification via column chromatography on silica gel is often necessary. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate) is typically effective.[3]
-
Q3: I see a significant byproduct in my analysis. How can I identify and prevent it?
The most likely byproduct is 2,5-dimethylfuran, especially if your reaction conditions are too acidic.
-
The Chemistry: Under strongly acidic conditions, the 1,4-dicarbonyl compound undergoes a rapid, acid-catalyzed self-condensation to form the furan ring, outcompeting the reaction with the less nucleophilic amine.[3][4]
-
Identification: The furan byproduct can be identified by GC-MS or ¹H NMR. 2,5-dimethylfuran is a volatile liquid with a characteristic NMR spectrum.
-
Prevention: The solution is rigorous pH control. Ensure conditions are only weakly acidic. If furan formation persists, consider running the reaction under neutral conditions, possibly with a Lewis acid catalyst which does not drastically lower the overall pH.[5][7]
Caption: Competing reaction pathways based on reaction pH.
Frequently Asked Questions (FAQs)
What is the detailed mechanism of this reaction?
The Paal-Knorr synthesis proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.[7]
-
Hemiaminal Formation: One of the primary amino groups of 4-methyl-1,3-phenylenediamine performs a nucleophilic attack on a protonated carbonyl group of 2,5-hexanedione. This forms a hemiaminal intermediate.[2][8]
-
Cyclization: The remaining internal carbonyl group is then attacked by the nitrogen atom, forming a five-membered ring intermediate. This ring-closing step is typically the rate-determining step of the reaction.[7][8]
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration (loss of water) steps, driven by the formation of the stable, aromatic pyrrole ring.
Which catalyst should I choose for the best yield?
While acetic acid is the classic choice, modern catalysis offers milder and often more efficient alternatives. The optimal choice depends on the sensitivity of your substrates and desired reaction conditions.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH | Reflux in Ethanol/Benzene | Inexpensive, readily available | Can lead to furan byproduct if not controlled, harsh conditions[3] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂ | Room temp. or gentle heat | High yields, mild conditions, less furan formation[5][7] | Higher cost |
| Heterogeneous | Montmorillonite Clay, Silica Sulfuric Acid | Solvent or solvent-free | Easy removal by filtration, recyclable, "green" option[5][8] | May require longer reaction times |
| Organocatalysts | Saccharin, Ascorbic Acid, Vitamin B1 | Room temp., often in "green" solvents | Mild, metal-free, environmentally friendly[1][5][8] | Catalyst loading might be higher |
| Other | Molecular Iodine (I₂) | Solvent-free, room temp. | Very fast, high yields, mild, simple workup[5][8] | Iodine is a halogen |
How does the choice of solvent affect the reaction?
Solvent choice impacts reactant solubility and reaction temperature.
-
Protic Solvents: Ethanol and acetic acid are commonly used. Acetic acid can serve as both the solvent and the catalyst.[1]
-
Aprotic Solvents: Toluene or benzene can be used with a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product.
-
Green Solvents: Ionic liquids and deep eutectic solvents have been shown to be effective, sometimes allowing the reaction to proceed at room temperature without any added catalyst.[7][9]
-
Solvent-Free: Many modern protocols, especially those using catalysts like iodine or certain heterogeneous acids, can be run neat (solvent-free), which simplifies workup and reduces waste.[1][5]
Experimental Protocols
Protocol 1: Classical Synthesis Using Acetic Acid
This protocol provides a baseline method for the synthesis.
-
Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1,3-phenylenediamine (1.22 g, 10 mmol) and 2,5-hexanedione (1.14 g, 10 mmol).
-
Reaction Setup: Add 20 mL of glacial acetic acid to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain the pure this compound.
-
Protocol 2: Optimized High-Yield Synthesis Using a Lewis Acid Catalyst
This protocol uses a mild Lewis acid under solvent-free conditions for improved yield and simplicity.[5]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 4-methyl-1,3-phenylenediamine (1.22 g, 10 mmol) and 2,5-hexanedione (1.25 g, 11 mmol, 1.1 eq).
-
Reaction Setup: Add Scandium(III) triflate (Sc(OTf)₃) (49 mg, 0.1 mmol, 1 mol%).
-
Reaction Conditions: Stir the mixture at 60 °C. The reaction is often complete within 30-60 minutes. Monitor progress by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Wash the organic solution with water (2 x 30 mL) to remove the catalyst, followed by brine (1 x 30 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a high-purity crude product, which may be further purified by recrystallization or a rapid silica gel plug if necessary.
-
References
- Paal–Knorr synthesis - Grokipedia.
- Paal-Knorr Synthesis - Alfa Chemistry.
- Paal–Knorr synthesis - Wikipedia.
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
- A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis - Benchchem.
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology.
- Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.
- Improving the yield of the Paal-Knorr pyrrole synthesis - Benchchem.
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. Available at: [Link]
-
Organic synthesis in deep eutectic solvents: Paal-Knorr reactions - ResearchGate. Available at: [Link]
-
Problem 34: Preparation of 2,5-Dimethyl-1-Phenylpyrrole - Physical Chemistry Laboratory Server. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
Side reactions in the synthesis of N-arylpyrroles and their prevention
Welcome to the technical support center for the synthesis of N-arylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, troubleshoot side reactions, and provide preventative strategies to ensure the successful synthesis of your target molecules. Our approach is grounded in mechanistic understanding and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My N-arylpyrrole synthesis is low-yielding. What are the general parameters I should investigate first?
A1: Low yields in N-arylpyrrole synthesis can often be attributed to several key factors, irrespective of the specific synthetic route. Before delving into method-specific troubleshooting, consider a systematic evaluation of the following:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the aniline and the dicarbonyl compound (for condensation reactions) or aryl halide (for cross-coupling). Impurities can poison catalysts or participate in side reactions.
-
Solvent Quality: Use dry, degassed solvents, especially for cross-coupling reactions which are often sensitive to oxygen and moisture.
-
Reaction Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Suboptimal temperatures can lead to incomplete reactions or the formation of degradation products. Ensure uniform and accurate heating.
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials and the formation of byproducts.[1][2]
Q2: I'm observing a significant amount of dark, insoluble material (resin) in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of resinous material is a common issue, particularly in acid-catalyzed condensation reactions like the Paal-Knorr synthesis. This is often due to the polymerization of the pyrrole product or starting materials under harsh acidic conditions.
Prevention Strategies:
-
Milder Acid Catalysts: Instead of strong protic acids like H₂SO₄ or HCl, consider using milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid-supported acids (e.g., silica-supported sulfuric acid), which can be easily filtered off.[3][4]
-
Lower Reaction Temperature: High temperatures can accelerate polymerization. If possible, run the reaction at a lower temperature for a longer duration.
-
Gradual Addition of Reagents: Adding the acid catalyst or one of the reactants slowly can help to control the reaction rate and minimize side reactions.
-
Solvent Choice: Using a solvent in which the product is soluble can prevent it from precipitating and forming resinous material. Ionic liquids have also been used as both solvent and catalyst, sometimes allowing the reaction to proceed at room temperature.[3]
Troubleshooting Guide: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for forming pyrroles from a 1,4-dicarbonyl compound and a primary amine (in this case, an aniline).[5][6] However, several side reactions can occur.
Q3: My Paal-Knorr reaction is producing the furan byproduct instead of the desired N-arylpyrrole. Why is this happening and how do I fix it?
A3: The formation of a furan byproduct is a classic competitive side reaction in the Paal-Knorr synthesis. The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, competing with the desired reaction with the aniline.[4][5]
Causality and Prevention:
This side reaction is favored by highly acidic conditions (pH < 3) and a less nucleophilic amine.[4][5] To favor the formation of the N-arylpyrrole:
-
Control pH: Maintain weakly acidic to neutral conditions. The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting significant furan formation.[5]
-
Increase Nucleophilicity of the Amine: While the choice of aniline is dictated by the target molecule, using an aniline with electron-donating groups will increase its nucleophilicity and favor the reaction with the dicarbonyl compound.
-
Two-Step, One-Pot Procedure: Some methodologies involve the in situ formation of intermediates that are more reactive towards the amine.[7]
Experimental Protocol to Minimize Furan Formation:
-
Dissolve the 1,4-dicarbonyl compound (1.0 equiv) and the aniline (1.1 equiv) in glacial acetic acid.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Avoid strong mineral acids. If a stronger catalyst is needed, consider a Lewis acid like Sc(OTf)₃ at a low loading (e.g., 1-5 mol%).
Caption: Competing pathways in Paal-Knorr synthesis.
Troubleshooting Guide: Clauson-Kaas Synthesis
The Clauson-Kaas synthesis offers an alternative route to N-arylpyrroles, typically from 2,5-dialkoxytetrahydrofuran and an aniline.[8][9]
Q4: My Clauson-Kaas reaction is sluggish and gives low yields, especially with electron-deficient anilines. How can I improve the reaction rate and yield?
A4: Electron-deficient anilines are less nucleophilic and therefore react more slowly. To drive the reaction to completion, modifications to the catalyst and reaction conditions are often necessary.
Strategies for Improvement:
-
Catalyst Selection: While acetic acid is the classic catalyst, stronger Lewis acids like Sc(OTf)₃ or metal catalysts such as MgI₂ etherate can be more effective for less reactive anilines.[8] Microwave-assisted synthesis using oxone as a catalyst has also been shown to be effective.[8]
-
Temperature and Solvent: Increasing the reaction temperature can improve the rate. Solvents like 1,4-dioxane or acetonitrile are often used.[8] Deep eutectic solvents have also been employed as a greener alternative.[8]
-
Microwave Irradiation: Microwave-assisted heating can significantly reduce reaction times and improve yields, often without the need for additional catalysts.[10]
Optimized Protocol for Electron-Deficient Anilines:
-
In a microwave vial, combine the electron-deficient aniline (1.0 equiv), 2,5-dimethoxytetrahydrofuran (1.1 equiv), and a catalytic amount of Sc(OTf)₃ (3 mol%).
-
Add 1,4-dioxane as the solvent.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 10-30 minutes.
-
Monitor the reaction by TLC. Upon completion, perform an appropriate workup.
Troubleshooting Guide: Cross-Coupling Reactions (Buchwald-Hartwig & Ullmann)
Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for forming the C-N bond in N-arylpyrroles, especially when condensation methods are not suitable.[11][12]
Q5: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide in my Buchwald-Hartwig reaction. What causes this and how can I suppress it?
A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination. It arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the dehalogenated arene. This can occur via β-hydride elimination from the palladium-amide intermediate.[13]
Prevention Strategies:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands (e.g., Josiphos, RuPhos) can promote the desired reductive elimination of the N-arylpyrrole over the β-hydride elimination pathway.[14]
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. While strong bases like NaOtBu are common, weaker bases may be beneficial in some cases to minimize side reactions.[14]
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Q6: My Ullmann condensation requires very high temperatures and gives a low yield. Are there ways to improve this reaction?
A6: Traditional Ullmann reactions often require harsh conditions (high temperatures, polar aprotic solvents) and stoichiometric amounts of copper.[12] Modern improvements have made this reaction much more practical.
Improving the Ullmann Condensation:
-
Use of Ligands: The addition of ligands, such as diamines or phenanthroline, can stabilize the copper catalyst and allow the reaction to proceed at lower temperatures with catalytic amounts of copper.[12]
-
Catalyst Source: Instead of copper powder, using soluble copper(I) salts like CuI can lead to more reproducible results.
-
Substrate Activation: The reaction works best with aryl iodides and bromides that are activated by electron-withdrawing groups.[12]
Modern Ullmann Protocol:
-
To a reaction vessel under an inert atmosphere, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), the aryl halide (1.0 equiv), pyrrole (1.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a high-boiling point solvent like DMF or NMP.
-
Heat the reaction mixture to 100-150 °C and monitor by TLC.
-
After completion, cool the reaction and perform an aqueous workup to remove the copper catalyst and salts.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Summary of Recommended Conditions
| Synthesis Method | Common Side Reaction | Catalyst | Base | Solvent | Temperature (°C) |
| Paal-Knorr | Furan formation | Acetic Acid, Sc(OTf)₃ | - | Acetic Acid, Toluene | 60 - 110 |
| Clauson-Kaas | Low reactivity | Sc(OTf)₃, MgI₂ | - | Dioxane, Acetonitrile | 80 - 120 (or MW) |
| Buchwald-Hartwig | Hydrodehalogenation | Pd₂(dba)₃, Pd(OAc)₂ | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
| Ullmann | Homocoupling | CuI, Cu powder | K₂CO₃, K₃PO₄ | DMF, NMP | 100 - 210 |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a. Retrieved from ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from RGM College of Engineering and Technology. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from ResearchGate. [Link]
-
PubMed. (n.d.). Catalytic multicomponent reactions for the synthesis of N-aryl trisubstituted pyrroles. Retrieved from PubMed. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. Retrieved from ResearchGate. [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from MBB College. [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from MDPI. [Link]
-
PubMed Central. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Retrieved from PubMed Central. [Link]
-
Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from Beilstein Journals. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Arkivoc. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from Arkivoc. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for "2-Methyl-5-pyrrol-1-yl-phenylamine" Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common experimental challenges.
Introduction to the Synthesis
The synthesis of this compound, a substituted N-aryl pyrrole, is most commonly achieved via the Paal-Knorr synthesis. This robust and versatile reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] For the target molecule, the logical precursors are 2,5-hexanedione and 4-methyl-3-phenylenediamine .
The primary amine in this case, 4-methyl-3-phenylenediamine, presents a unique challenge due to the presence of two amino groups with different steric and electronic environments. This can lead to selectivity issues, with the potential for the formation of bis-pyrrole byproducts.[3] This guide will address these specific challenges alongside general optimization strategies for the Paal-Knorr reaction.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the Paal-Knorr synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 2,5-hexanedione is free from acidic impurities and mono-carbonyl compounds, which can lead to side reactions. The 4-methyl-3-phenylenediamine should be of high purity, as impurities can interfere with the reaction. It is advisable to use freshly purified reagents if possible.
-
Reaction pH: The Paal-Knorr reaction is highly sensitive to pH. The reaction should be conducted under neutral or, more commonly, weakly acidic conditions. The addition of a catalytic amount of a weak acid like acetic acid is often beneficial.[3] However, a pH below 3 can favor the formation of furan byproducts, significantly reducing the yield of the desired pyrrole.
-
Reaction Temperature and Time: While heating is generally required, prolonged exposure to high temperatures can lead to the degradation of the starting materials or the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts. For less reactive anilines, longer reaction times might be necessary.
-
Catalyst Choice: While acetic acid is a common choice, other catalysts can be employed. For challenging substrates, Lewis acids or solid acid catalysts like montmorillonite clay or silica-supported sulfuric acid have been shown to be effective.[4]
Q2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent it?
The formation of a dark, often polymeric, material is a common issue, especially with anilines that are prone to oxidation.
-
Cause: 4-methyl-3-phenylenediamine is susceptible to oxidation, which can be accelerated by heat and the presence of air (oxygen). This oxidation can lead to the formation of colored, polymeric byproducts.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed prior to use.
-
Moderate Temperatures: Avoid excessive heating. Optimization studies should be performed to find the lowest effective temperature.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, though this should be carefully evaluated for compatibility with the reaction.
-
Q3: My main byproduct seems to be the bis-pyrrole from the reaction of both amino groups of the diamine. How can I improve the selectivity for the mono-pyrrole product?
This is a key challenge when using a phenylenediamine. The two amino groups on 4-methyl-3-phenylenediamine have different reactivities, with the amino group meta to the methyl group being less sterically hindered and more nucleophilic. However, under forcing conditions, reaction at both amino groups can occur.
-
Control of Stoichiometry: Use a molar excess of the 4-methyl-3-phenylenediamine relative to the 2,5-hexanedione. This will statistically favor the formation of the mono-substituted product. A starting point could be a 2:1 to 3:1 ratio of diamine to dione.
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature will favor the more kinetically controlled reaction at the more reactive amino group.
-
Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the desired mono-pyrrole is the major product to prevent further reaction to the bis-pyrrole.
-
-
Slow Addition: Adding the 2,5-hexanedione slowly to a solution of the diamine can also help to maintain a high concentration of the diamine relative to the dione, thus favoring mono-substitution.
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
The presence of the free amino group in the product, this compound, can make purification challenging due to its polarity and potential for streaking on silica gel.
-
Column Chromatography:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 1-2% in the eluent). This will help to prevent the polar amino group from irreversibly binding to the acidic silica.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The addition of a small amount of triethylamine to the eluent system is often crucial.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic product from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Paal-Knorr synthesis?
A: The mechanism involves the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the aromatic pyrrole ring.[1][2]
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted Paal-Knorr synthesis is a well-established method for accelerating the reaction and often leads to higher yields in shorter reaction times. It is particularly useful for less reactive amines.
Q: What are some alternative solvents I can use for this reaction?
A: While acetic acid or ethanol are common, other solvents can be used. Toluene, xylenes, and even water have been successfully employed in Paal-Knorr reactions.[5] The choice of solvent can influence the reaction rate and selectivity. For the synthesis of this compound, a polar protic solvent like ethanol or a high-boiling aromatic solvent like toluene would be a good starting point.
Q: Is it possible to form a furan byproduct, and how can I avoid it?
A: Yes, the formation of 2,5-dimethylfuran from the self-condensation of 2,5-hexanedione is a potential side reaction, especially under strongly acidic conditions (pH < 3).[3] To minimize furan formation, maintain a weakly acidic to neutral pH and avoid the use of strong protic acids as the primary catalyst.
Optimized Reaction Conditions
The following table summarizes a range of reaction conditions that can be explored for the optimization of this compound synthesis.
| Parameter | Condition 1 (Conventional) | Condition 2 (Microwave) | Condition 3 (Lewis Acid) | Notes |
| Dicarbonyl | 2,5-Hexanedione (1.0 eq) | 2,5-Hexanedione (1.0 eq) | 2,5-Hexanedione (1.0 eq) | Ensure high purity. |
| Amine | 4-Methyl-3-phenylenediamine (1.5-2.0 eq) | 4-Methyl-3-phenylenediamine (1.2 eq) | 4-Methyl-3-phenylenediamine (1.1 eq) | Excess diamine favors mono-substitution. |
| Catalyst | Glacial Acetic Acid (catalytic) | Glacial Acetic Acid (catalytic) | Sc(OTf)₃ or InCl₃ (5-10 mol%) | Lewis acids can be effective for less reactive amines. |
| Solvent | Ethanol or Toluene | Ethanol or DMF | Dichloromethane or Toluene | Solvent choice can impact reaction rate and work-up. |
| Temperature | 80-110 °C (Reflux) | 120-150 °C | Room Temperature to 80 °C | Monitor reaction to avoid degradation. |
| Time | 4-24 hours | 10-30 minutes | 1-12 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Important to prevent oxidation of the diamine. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
2,5-Hexanedione (purified)
-
4-Methyl-3-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (with triethylamine for deactivation)
-
Hexane, Ethyl Acetate, Triethylamine (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-3-phenylenediamine (1.5 equivalents) and anhydrous ethanol.
-
Stir the mixture under an inert atmosphere (nitrogen or argon).
-
To this solution, add 2,5-hexanedione (1.0 equivalent) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (deactivated with 1% triethylamine in the eluent) using a gradient of hexane/ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Visualizations
Reaction Mechanism
Caption: Troubleshooting workflow for low yield or impurity issues.
References
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem Technical Support.
- Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (2023). Molecules.
- Martínez-Ortiz, F., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Wikipedia. (2023). Paal–Knorr synthesis.
- Duan, F.-J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters.
- Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. (n.d.).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. BenchChem Technical Support.
- Shaabani, A., et al. (2007).
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. (2025).
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
- Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H-benzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. (n.d.). prp-unicamp.
- Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1Hbenzimidazole and 2-pyridine-benzimidazole and their Fe(II) and Ru(II) complexes. (n.d.).
- De Oliveira, C. A. F., et al. (2022).
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of 2-Methyl-5-pyrrol-1-yl-phenylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the purification of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3), a substituted aniline derivative. The unique chemical nature of this molecule, combining a basic aniline moiety with a pyrrole ring, presents specific challenges that require a nuanced approach to achieve high purity. This document is structured in a question-and-answer format to directly address the common issues encountered during its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark brown or reddish, oily substance after synthesis. What causes this discoloration, and can the product be salvaged?
A1: This is the most common issue encountered with aniline derivatives. The dark coloration is almost certainly due to the oxidation of the primary aromatic amine (-NH₂) group.[1]
-
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light and trace metal impurities. The initial oxidation products can further polymerize, leading to the formation of complex, highly colored, and often tar-like materials.[1] Freshly prepared or distilled anilines are typically colorless or pale yellow but darken rapidly.[1][2]
-
Troubleshooting & Salvage:
-
Proceed with Purification: The product is very likely salvageable. The colored impurities are generally more polar or polymeric than the desired compound and can be effectively removed by column chromatography.
-
Minimize Further Oxidation: While handling the crude product, work reasonably quickly and avoid prolonged exposure to air.
-
Post-Purification Storage: After purification, store the compound under an inert atmosphere (Nitrogen or Argon) in a sealed, amber-colored vial, preferably at a reduced temperature, to prevent re-oxidation.
-
Q2: I see multiple spots on my Thin-Layer Chromatography (TLC) plate after synthesis. What are the likely impurities I need to remove?
A2: The impurity profile of your crude product is directly linked to the synthetic route used. Assuming a standard Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, your primary impurities will be unreacted starting materials and reaction byproducts.[3][4][5]
-
Likely Impurities:
-
Unreacted 4-Methyl-1,2-phenylenediamine: This is the most probable amine precursor. Being a diamine, it is significantly more polar than the target product and will typically have a lower Rf value on a normal-phase TLC plate.
-
Unreacted 1,4-Dicarbonyl Precursor: The reactant used to form the pyrrole ring (e.g., succinaldehyde or its synthetic equivalent like 2,5-dimethoxytetrahydrofuran) and its potential self-condensation or hydrolysis products.
-
Oxidation/Polymerization Products: As discussed in Q1, these will often appear as a streak from the baseline or as very polar, dark-colored spots on the TLC plate.
-
The following diagram illustrates the origin of these common impurities.
Caption: Origin of impurities in the synthesis of this compound.
Q3: How should I decide between column chromatography and recrystallization for purification?
A3: The choice depends on the physical state of your crude product and the nature of the impurities. Both methods have distinct advantages. Recrystallization can yield exceptionally pure material if the compound is a solid with good crystallization properties.[6] Column chromatography is more versatile and is often the required method for oils or complex mixtures with similarly polar impurities.
Use the following decision tree to guide your choice:
Caption: Decision workflow for selecting a purification method.
Q4: My compound streaks badly during TLC analysis on silica gel and I'm getting poor separation in my column. What's wrong?
A4: This is a classic problem when purifying basic compounds like amines on standard silica gel.
-
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your aniline interacts strongly with these acidic sites via an acid-base interaction.[7][8] This strong, sometimes irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery and separation during column chromatography.
-
Troubleshooting & Optimization: You must neutralize this interaction. There are two primary strategies:
-
Mobile Phase Modification: Add a small amount of a volatile competing base to your eluent system. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.[7][9]
-
Common Additive: Triethylamine (Et₃N) at 0.5-2% (v/v) is the most common choice.
-
Alternative: A few drops of aqueous ammonium hydroxide in a more polar solvent system (e.g., DCM/Methanol) can also be effective.[9]
-
-
Use an Alternative Stationary Phase: If streaking persists or your compound is particularly sensitive, switch to a non-acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica and can be obtained in acidic, neutral, or basic grades.[10] For this compound, neutral or basic alumina would be appropriate.
-
Amine-Functionalized Silica (KP-NH): This is an excellent but more expensive option where the silica surface is chemically modified with amino groups, creating a more forgiving environment for basic analytes.[7][8]
-
-
| Strategy | Advantages | Disadvantages |
| Mobile Phase + Et₃N | Inexpensive, uses standard silica gel, highly effective for most amines. | Et₃N must be removed from final product under vacuum. |
| Basic/Neutral Alumina | Eliminates the need for mobile phase additives. | Can have different selectivity than silica; may require re-optimization of the solvent system. |
| Amine-Functionalized Silica | Often provides superior peak shape and resolution without additives.[7] | Higher cost of the stationary phase. |
Q5: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid. It can also be caused by impurities depressing the melting point.
-
Troubleshooting & Optimization:
-
Re-heat and Add More Solvent: The most common cause is using too little solvent, leading to supersaturation. Re-heat the solution until the oil redissolves, then add more hot solvent until the solution is just shy of being fully saturated.[11]
-
Cool Slowly: Allow the solution to cool to room temperature slowly, without disturbance. Then, move it to an ice bath or refrigerator for further cooling. Rapid cooling promotes oiling out.
-
Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.
-
Use a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Switch to a Mixed Solvent System: If a single solvent fails, use a solvent pair.[11] Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common pair for anilines is ethanol (good) and water (poor).[11][12]
-
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel with Et₃N)
This protocol assumes a moderately polar compound and uses a standard hexane/ethyl acetate solvent system modified with triethylamine.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various ratios of Hexane/Ethyl Acetate (e.g., 9:1, 4:1, 2:1) that each contain 1% triethylamine .
-
The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Select a column with a diameter such that the silica gel height is about 10-15 times the height of the sample band. A general rule is to use 30-50g of silica per 1g of crude material.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane + 1% Et₃N).
-
Pour the slurry into the column and allow it to pack under gentle pressure (using a pump or bulb), ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a strong solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and the triethylamine using a rotary evaporator. You may need to co-evaporate with a solvent like dichloromethane a few times to fully remove residual Et₃N.
-
Protocol 2: Purification by Recrystallization
This protocol provides a systematic approach to finding a suitable solvent and performing the recrystallization.
-
Solvent Screening:
-
Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature.[11]
-
A good solvent will dissolve the compound poorly or not at all at room temperature.[11]
-
Heat the tubes that did not dissolve the solid. An ideal solvent will completely dissolve the compound when hot.[11]
-
Allow the hot solutions to cool. The best solvent will result in the formation of abundant crystals.
-
-
Recrystallization Procedure:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[11]
-
If the hot solution is colored, and you believe the pure compound is colorless, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
-
Purity Assessment:
-
Check the purity of the recrystallized product by TLC and by measuring its melting point. A pure compound should have a sharp melting point range.
-
References
- Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). BenchChem.
- Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline. (n.d.). BenchChem.
- Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. (n.d.). BenchChem.
- Pyrrole synthesis. (n.d.). Organic Chemistry Portal.
- Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd.
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (n.d.). BenchChem.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Purify and dry aniline? (2014, May 26). Reddit.
- Technical Support Center: Halogenation of Substituted Anilines. (n.d.). BenchChem.
- Paal–Knorr synthesis. (n.d.). Grokipedia.
- Column chromatography. (n.d.).
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- Paal–Knorr synthesis. (n.d.). In Wikipedia.
- Efficacy of different purification methods for substituted anilines. (n.d.). BenchChem.
- A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. (n.d.). BenchChem.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Chromotography with free amines? (2022, September 24). Reddit.
- An introduction to phenylamine (aniline). (n.d.). Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of "2-Methyl-5-pyrrol-1-yl-phenylamine" under different conditions
Welcome to the technical support center for 2-Methyl-5-pyrrol-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, we provide a comprehensive resource in a question-and-answer format, offering troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your results.
Our approach is grounded in the principles of forced degradation studies, providing you with the scientific rationale and experimental workflows to assess the stability of this compound under various stress conditions.
Troubleshooting Guide: Investigating Degradation of this compound
This section is structured to help you diagnose and address stability problems you may be observing in your experiments.
Question 1: I am seeing unexpected peaks in my chromatogram when analyzing this compound. Could this be due to degradation?
Answer: Yes, the appearance of new peaks in your analytical chromatogram, such as by High-Performance Liquid Chromatography (HPLC), is a common indicator of degradation.[1][2] this compound, containing both a pyrrole ring and an aromatic amine functional group, may be susceptible to degradation under certain conditions.
To confirm if the new peaks are degradation products, you should perform a forced degradation study. This involves intentionally subjecting the compound to stress conditions to accelerate its breakdown.[3][4] By comparing the chromatograms of the stressed and unstressed samples, you can identify the degradation products.
Here is a logical workflow to investigate the source of these unexpected peaks:
Caption: Initial troubleshooting workflow for unexpected HPLC peaks.
Question 2: How do I perform a forced degradation study for this compound?
Answer: A forced degradation study, also known as stress testing, is a systematic way to determine the intrinsic stability of a molecule by exposing it to conditions more severe than its intended storage.[4] For this compound, a comprehensive study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress.
The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products are representative of what might form under long-term storage.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60 °C). Pyrrole-containing structures can be particularly unstable in alkaline conditions.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature. Both the pyrrole ring and the aromatic amine are susceptible to oxidation.[6][7]
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70 °C) in a temperature-controlled oven.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber. The exposure should follow ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
-
Sample Neutralization (for hydrolytic studies): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Question 3).
The following diagram illustrates the workflow for a comprehensive forced degradation study:
Caption: Workflow for a forced degradation study.
Question 3: What constitutes a good stability-indicating HPLC method for this compound?
Answer: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[2] The key characteristic of such a method is its ability to resolve the parent compound from all significant degradation products.
Key Attributes of a Stability-Indicating HPLC Method:
-
Specificity/Selectivity: The method must be able to separate the peak of this compound from all potential degradation products. This is typically demonstrated using samples from forced degradation studies.
-
Accuracy: The method should provide results that are close to the true value.
-
Precision: The method should produce consistent results for the same sample.
-
Linearity: The response of the detector should be directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.
-
Robustness: The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
For a molecule like this compound, a reversed-phase HPLC method with UV detection is a common starting point.
| Parameter | Typical Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis scan (e.g., 254 nm) |
| Injection Volume | 10 µL |
This is a general starting point, and method development and validation are crucial to ensure it is suitable for your specific application.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities. The electron-rich pyrrole ring is also prone to oxidative degradation, which can potentially lead to ring-opening.[6][9]
-
Acid-Catalyzed Polymerization: Pyrroles can undergo polymerization in the presence of strong acids.[10]
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to degradation.
-
Photodegradation: Aromatic compounds and heterocycles like pyrrole can be sensitive to UV light, leading to photodegradation.[5][11]
Q2: What are the recommended storage conditions for this compound?
-
Store the compound in a tightly sealed container to protect it from air and moisture.
-
Keep it in a cool, dry, and dark place to minimize thermal and photodegradation.
-
Consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.
Q3: My compound has turned from a light color to a dark brown/black. What is the likely cause?
The development of a dark color is often indicative of oxidation. Aromatic amines are particularly known to darken upon exposure to air and light due to the formation of oxidized, polymeric species.
Troubleshooting Steps:
-
Check the purity: Analyze the discolored material by HPLC to confirm the presence of degradation products.
-
Review storage conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and preferably under an inert atmosphere).
-
Purification: If the material is needed for an experiment, consider repurification (e.g., by column chromatography or recrystallization) immediately before use.
Q4: Are there any known incompatibilities for this compound?
While specific incompatibility studies for this compound are not widely published, based on its functional groups, you should avoid:
-
Strong Oxidizing Agents: These will likely cause rapid degradation.
-
Strong Acids: These may induce polymerization of the pyrrole ring.[10]
-
Bases: While the N-H proton of the pyrrole is only weakly acidic, strong bases could deprotonate it, potentially leading to side reactions.[10]
References
-
Stadler, R. H., et al. (1987). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. Xenobiotica, 17(5), 559-73. [Link]
-
Bassan, A., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(3), 1756-1766. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Karsili, T. N., et al. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry Letters, 12(4), 1219-1226. [Link]
-
Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 241, 112089. [Link]
-
Stejskal, J., et al. (2013). Oxidation of pyrrole with p-benzoquinone to semiconducting products and their application in electrorheology. New Journal of Chemistry, 37(12), 4007-4015. [Link]
-
Szymański, P., et al. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 19(9), 14339-14364. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? [Link]
-
Kim, J., et al. (2024). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Applied Sciences, 15(2), 799. [Link]
-
Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society, 95(2), 432-436. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Stability-indicating HPLC method optimization using quality. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
YouTube. (2020). Pyrrole: Acid/Base Reactions. [Link]
-
ResearchGate. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. [Link]
-
ResearchGate. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]
-
Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
-
ResearchGate. (2023). Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. [Link]
-
ResearchGate. (2013). UV Photodissociation of Pyrroles: Symmetry and Substituent Effects. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. japsonline.com [japsonline.com]
- 9. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-5-pyrrol-1-yl-phenylamine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3). This resource provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of this compound in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible results.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound, with its molecular formula C₁₁H₁₂N₂[1], possesses a chemical structure characterized by a phenyl ring, a pyrrole ring, and a methyl group. These aromatic and aliphatic hydrocarbon components contribute to its hydrophobic nature, making it inherently difficult to dissolve in aqueous solutions.[2][3][4] Like many aromatic amines, the large hydrocarbon portion of the molecule tends to hinder the formation of hydrogen bonds with water, leading to poor solubility.[2][3]
This limited aqueous solubility can lead to several experimental artifacts, including:
-
Underestimation of compound potency in biological assays.
-
Precipitation of the compound in stock solutions or during assay execution.
-
Inaccurate and irreproducible data.
This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial stock solution of this compound in a common organic solvent like DMSO is cloudy. What should I do?
A1: Initial Stock Preparation and Solvent Selection
While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, issues can still arise.
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution in a water bath (37°C) for 5-10 minutes. This can sometimes be sufficient to dissolve the compound.
-
Sonication: If warming is ineffective, use a bath sonicator for 5-10 minutes to break up any aggregates and facilitate dissolution.
-
Alternative Organic Solvents: If DMSO fails, consider other organic solvents. The choice of solvent can be critical. A table of common organic solvents is provided below for reference.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Aprotic, strong solvent. Can be hygroscopic. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Aprotic, good for many organic compounds. |
| Ethanol | 78.4 | 24.6 | Protic, less toxic than methanol. |
| Methanol | 64.7 | 32.7 | Protic, effective for many polar compounds. |
| Acetone | 56 | 20.7 | Aprotic, volatile. |
This table is for informational purposes. Always consult solvent property resources for detailed information.[5]
Step-by-Step Protocol for Preparing an Initial Stock Solution:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, proceed with gentle warming and/or sonication as described above.
-
Visually inspect the solution for any remaining particulate matter. A clear solution is essential before proceeding to the next dilution steps.
Q2: The compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: Addressing Precipitation in Aqueous Solutions
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. The key is to reduce the hydrophobicity of the final assay medium or to encapsulate the hydrophobic compound. Here are three effective strategies:
-
Strategy 1: Utilizing Co-solvents
-
Strategy 2: Employing Cyclodextrins
-
Strategy 3: Leveraging Surfactants (Micelle Formation)
Below is a detailed explanation and protocol for each strategy.
Strategy 1: The Co-solvent Approach
The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the aqueous solvent, thereby making it more favorable for the hydrophobic compound to remain in solution.[7] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Experimental Workflow for Co-solvent Use:
Caption: Workflow for using a co-solvent.
Step-by-Step Protocol for Using a Co-solvent:
-
Determine Co-solvent Tolerance: Before using a co-solvent in your main experiment, it is crucial to determine the maximum concentration your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Run a control experiment with varying concentrations of the co-solvent (e.g., 0.1% to 5% v/v) in your assay system.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in the chosen co-solvent. For example, dilute your 10 mM DMSO stock 1:10 in ethanol to get a 1 mM solution.
-
Final Dilution in Assay Buffer: Add the intermediate dilution to your final aqueous assay buffer. The final concentration of the co-solvent should be below the maximum tolerated level determined in step 1. For instance, a 1:100 dilution of the 1 mM intermediate solution will result in a 10 µM final concentration of your compound with a final co-solvent concentration of 1%.
Considerations for Co-solvents:
| Co-solvent | Advantages | Disadvantages |
| Ethanol | Biocompatible at low concentrations, readily available. | Can affect protein structure and enzyme activity at higher concentrations. |
| Propylene Glycol | Low toxicity, commonly used in pharmaceutical formulations. | Can be viscous, may interfere with some detection methods. |
| Polyethylene Glycols (PEGs) | Low toxicity, available in various molecular weights. | Can be viscous, potential for protein precipitation. |
Strategy 2: The Cyclodextrin Approach
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic molecules, like this compound, within their core, effectively creating a water-soluble inclusion complex.[8][10][] This complex shields the hydrophobic compound from the aqueous environment, preventing precipitation.[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural cyclodextrins.[10]
Mechanism of Cyclodextrin Encapsulation:
Caption: Cyclodextrin inclusion complex formation.
Step-by-Step Protocol for Using Cyclodextrins:
-
Determine Optimal Cyclodextrin:Drug Ratio: The ideal ratio will depend on the specific compound and cyclodextrin used. A good starting point is a molar ratio of 1:1 to 10:1 (cyclodextrin:compound).
-
Prepare Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-20% HP-β-CD in your assay buffer).
-
Complex Formation:
-
Method A (Direct Addition): Add your concentrated DMSO stock of this compound directly to the cyclodextrin-containing buffer. Vortex or sonicate to facilitate complex formation.
-
Method B (Pre-complexation): For more challenging compounds, you can pre-form the complex. Add a small volume of your concentrated DMSO stock to a small volume of the cyclodextrin solution. Allow it to incubate (e.g., 30 minutes at room temperature with gentle shaking) before diluting to the final assay volume.
-
-
Control Experiments: Always include a control with the cyclodextrin alone to ensure it does not interfere with your assay.
Strategy 3: The Surfactant (Micelle) Approach
The "Why": Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures called micelles.[13][14] These micelles have a hydrophobic core and a hydrophilic shell.[13] The hydrophobic core can solubilize poorly water-soluble compounds, while the hydrophilic shell allows the entire micelle to be dispersed in an aqueous solution.[13]
Micelle Formation and Drug Encapsulation:
Caption: Surfactant micelle encapsulating a drug.
Step-by-Step Protocol for Using Surfactants:
-
Select a Biocompatible Surfactant: For biological assays, non-ionic surfactants are generally preferred due to their lower toxicity. Examples include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Work Above the CMC: Ensure that the final concentration of the surfactant in your assay is above its CMC. The CMC values for common surfactants are widely available in the literature.
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the chosen surfactant at a concentration above its CMC.
-
Add the Compound: Add your concentrated DMSO stock of this compound to the surfactant-containing buffer. Vortex or sonicate to aid in solubilization.
-
Control Experiments: As with other methods, run a control with the surfactant alone to check for any assay interference.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: The Role of pH in Solubility
Yes, pH adjustment can be a powerful tool for improving the solubility of ionizable compounds.[15] this compound contains an amine group, which is basic.[16][17] In an acidic solution, the amine group can become protonated, forming a more soluble salt.[16][18]
The "Why":
-
R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)
By lowering the pH of your assay buffer, you can increase the proportion of the protonated, more soluble form of the compound.
Step-by-Step Protocol for pH Adjustment:
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally. The pKa is the pH at which 50% of the compound is in its ionized form.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is 1-2 units below the pKa of the amine group. This will ensure that a significant portion of the compound is in its protonated, more soluble form.
-
Test Assay Compatibility: It is critical to ensure that the adjusted pH does not negatively impact your assay system (e.g., enzyme activity, cell health). Run appropriate controls at the modified pH.
-
Dissolve the Compound: Attempt to dissolve this compound directly in the pH-adjusted buffer or add the DMSO stock to this buffer.
Important Considerations:
-
Assay Compatibility: This is the most critical factor. Many biological assays are highly sensitive to pH changes.
-
Buffering Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH after the addition of the compound and other reagents.
Summary of Solubilization Strategies
| Strategy | Mechanism | Key Advantages | Key Considerations |
| Co-solvents | Reduces solvent polarity.[7] | Simple to implement, effective for many compounds. | Potential for assay interference, requires tolerance testing. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[8][10] | High solubilizing capacity, generally low toxicity (especially derivatives). | Can sometimes affect drug-target interactions, requires ratio optimization. |
| Surfactants | Encapsulation within micelles.[13][14] | Effective for highly hydrophobic compounds. | Potential for protein denaturation, must work above CMC. |
| pH Adjustment | Ionization of the amine group.[16][18] | Can be highly effective for ionizable compounds. | Assay must be compatible with the required pH. |
We hope this comprehensive guide provides you with the necessary tools to successfully overcome the solubility challenges of this compound in your research. For further assistance, please do not hesitate to contact our technical support team.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Cosolvent. Retrieved from [Link]
-
In-Pharma Technologist. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Pharma Times. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
IRO Chelating. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Micellar Drug Delivery System. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Co-solvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies to improve micelle stability for drug delivery. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. Retrieved from [Link]
-
Pharmacological Reviews. (2013, January 1). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
-
IntechOpen. (2024). Formation of Polymeric Micelle-Mixed Micelles: The Drug Delivery, and Radiotherapy Applications, Interaction, and Investigation by Laser Light. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
SpringerLink. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Lviv Polytechnic National University. (n.d.). SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
ResearchGate. (2025, September 19). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to phenylamine (aniline). Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. rjpdft.com [rjpdft.com]
- 14. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. issr.edu.kh [issr.edu.kh]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How does pH affect solubility? - askIITians [askiitians.com]
Refinement of analytical methods for "2-Methyl-5-pyrrol-1-yl-phenylamine" detection
Welcome to the technical support center for the analytical characterization of 2-Methyl-5-pyrrol-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the analysis of this primary aromatic amine.
Introduction
This compound is a primary aromatic amine with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1][2]. Accurate and robust analytical methods are crucial for its quantification in various matrices during research and drug development. This guide provides a comprehensive resource for refining your analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common techniques for the analysis of aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-UV conditions for the analysis of this compound?
A1: For initial method development, a reversed-phase HPLC-UV method is recommended. Based on general principles for primary aromatic amines, the following conditions can be considered as a starting point.[3][4]
| Parameter | Recommendation |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 10-15 minutes to ensure elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | Aromatic amines typically have strong UV absorbance between 230-280 nm. A diode array detector (DAD) is recommended to identify the optimal wavelength. |
| Injection Volume | 10 µL |
Q2: My peak shape for this compound is poor (tailing or fronting) in HPLC. What are the likely causes and solutions?
A2: Poor peak shape for aromatic amines is a common issue. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: The basic amine group can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.
-
Solution: Use a base-deactivated column or an end-capped C18 column. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) can mask the silanol groups.
-
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte.
-
Solution: For basic compounds like this, a mobile phase pH of 3-4 (using formic acid or acetic acid) will ensure the amine is protonated, which can improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection concentration or volume.
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Q3: I am not getting enough sensitivity for my analysis. How can I improve my limit of detection (LOD)?
A3: Improving sensitivity can be achieved through several strategies:
-
Optimize Detection Wavelength: Use a DAD to identify the wavelength of maximum absorbance for this compound.
-
Increase Injection Volume: If your current peak shape is good, a larger injection volume can increase the signal.
-
Sample Concentration: If possible, concentrate your sample before injection using techniques like solid-phase extraction (SPE) or evaporation.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS). LC-MS/MS offers high selectivity and sensitivity for the analysis of aromatic amines.[5][6]
Troubleshooting Guide: GC-MS Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, primary aromatic amines can be challenging due to their polarity and potential for thermal degradation.[7][8]
Problem 1: No peak or very small peak observed for this compound.
-
Cause: The compound may be adsorbing to active sites in the GC inlet or column, or it may be degrading at high temperatures.
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure the inlet liner is clean and deactivated. A fresh, deactivated liner is crucial for analyzing active compounds.
-
Derivatization: Derivatizing the primary amine group to a less polar functional group (e.g., using silylation or acylation reagents) can significantly improve peak shape and thermal stability.
-
Lower Injection Temperature: High inlet temperatures can cause degradation. Try lowering the temperature in 10-20 °C increments.
-
Column Choice: Use a column specifically designed for the analysis of basic compounds.
-
Problem 2: Tailing peak in GC-MS.
-
Cause: Similar to HPLC, this is often due to interactions with active sites in the system.
-
Troubleshooting Steps:
-
Check for System Contamination: Run a solvent blank to ensure the system is clean.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
-
Use a Guard Column: A deactivated guard column can help trap non-volatile residues and protect the analytical column.
-
Experimental Workflow & Diagrams
HPLC Method Development Workflow
The following diagram outlines a logical workflow for developing a robust HPLC method for this compound.
Caption: A systematic workflow for HPLC method development.
GC-MS Troubleshooting Logic
This diagram illustrates a decision-making process for troubleshooting common GC-MS issues with aromatic amines.
Caption: Troubleshooting logic for GC-MS analysis of aromatic amines.
References
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic Science International, 259, 69-76. Retrieved from [Link]
-
Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]
-
Loru, F., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8205. Retrieved from [Link]
-
Rehorek, A., & Plum, A. (2007). Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. Journal of Analytical and Applied Pyrolysis, 80(1), 12-19. Retrieved from [Link]
-
Kumar, S., & Muller, K. (2016). GC-MS Analysis and Biological Activities of Medicinally Important Lichen: Parmelia perlata. International Journal of Pharmaceutical Sciences and Research, 7(12), 4945-4951. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of the 2-Methyl-5-pyrrol-1-yl-phenylamine Scaffold
Welcome to the technical support center for the functionalization of the "2-Methyl-5-pyrrol-1-yl-phenylamine" scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to modify this versatile, yet challenging, molecular framework. Here, we will address common experimental hurdles through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reactivity and handling of the this compound scaffold.
Question 1: What are the key reactive sites on the this compound scaffold?
Answer: The scaffold presents multiple sites for functionalization, each with distinct reactivity profiles. The primary reactive centers are:
-
The Phenylamine Ring: The aniline moiety is electron-rich, activating the aromatic ring towards electrophilic substitution. The primary amine itself is a potent nucleophile and a site for acylation, alkylation, and diazotization reactions.
-
The Pyrrole Ring: As an electron-rich five-membered heterocycle, the pyrrole ring is highly susceptible to electrophilic attack, typically at the C2 and C5 positions.[1]
-
The Primary Amine (-NH2): This group can be readily acylated, alkylated, or used as a handle for cross-coupling reactions.
-
The Methyl Group (-CH3): While generally less reactive, the benzylic protons can potentially be functionalized under radical conditions or through oxidation.
Question 2: How do the electronic properties of the pyrrole and aniline rings influence each other's reactivity?
Answer: The two aromatic systems are electronically coupled, which significantly impacts the scaffold's overall reactivity. The nitrogen of the pyrrole ring donates its lone pair into the phenyl ring via resonance, increasing the electron density on the phenylamine ring, particularly at the positions ortho and para to the pyrrole substituent. This enhances the nucleophilicity of the phenylamine ring. Conversely, the phenylamine moiety acts as an electron-donating group towards the pyrrole ring, further activating it for electrophilic substitution.
Question 3: What are the main challenges in achieving regioselective functionalization of this scaffold?
Answer: The primary challenge is the presence of multiple activated positions. Electrophilic attack can occur on both the phenylamine and pyrrole rings. Within the phenylamine ring, the amine is a strong ortho-, para- director, and the pyrrole is also an activating group. This can lead to mixtures of isomers. On the pyrrole ring, substitution can occur at either the C2/C5 or C3/C4 positions, although C2/C5 is generally favored.[2] Controlling regioselectivity often requires careful selection of protecting groups, reaction conditions, and catalysts.
Part 2: Troubleshooting Guides for Common Functionalization Reactions
This section provides detailed troubleshooting for specific experimental challenges you may encounter.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Acylation)
Issue 1.1: Poor Regioselectivity and Formation of Multiple Products
-
Observation: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating the formation of several isomers.
-
Causality: The high electron density of both the phenylamine and pyrrole rings leads to competing electrophilic attack at several positions. The primary amine is a powerful directing group, as is the pyrrole ring itself.
-
Troubleshooting Strategy:
-
Protect the Amine: The most effective strategy to control regioselectivity on the phenylamine ring is to protect the primary amine. A common choice is acetylation to form the corresponding acetanilide. The bulkier acetyl group will sterically hinder the ortho positions to the amine, favoring substitution at the position ortho to the pyrrole group.
-
Modulate Reaction Conditions: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product. Using a less reactive electrophile or a milder Lewis acid can also improve regioselectivity.
-
Directed ortho-Metalation (DoM): For specific ortho functionalization on the phenylamine ring, consider a DoM strategy. The amine or a protected amine can act as a directed metalation group (DMG), allowing for deprotonation at an adjacent ortho position with a strong base like n-butyllithium, followed by quenching with an electrophile.
-
Issue 1.2: Reaction Failure or Low Yield, Especially in Friedel-Crafts Acylation
-
Observation: The starting material is largely unreacted, or the desired product is formed in very low yield.
-
Causality: The primary amine can act as a Lewis base and coordinate to the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the catalyst and the aromatic ring.
-
Troubleshooting Strategy:
-
Amine Protection: Protecting the amine as an amide (e.g., acetamide) is crucial before attempting Friedel-Crafts acylation. The amide is less basic and will not poison the catalyst.[3]
-
Alternative Acylation Methods: Consider using milder acylation conditions that do not require a strong Lewis acid, such as reaction with an acid anhydride in the presence of a protic acid or a solid acid catalyst.
-
Issue 1.3: Polymerization or Decomposition of the Pyrrole Ring
-
Observation: Formation of intractable tars or a significant loss of material during the reaction or workup.
-
Causality: Pyrroles are known to be unstable under strongly acidic conditions and can polymerize.[4] Many electrophilic substitution reactions employ strong acids or generate acidic byproducts.
-
Troubleshooting Strategy:
-
Use Milder Conditions: Avoid strong, concentrated acids. For nitration, consider using milder reagents like acetyl nitrate. For sulfonation, a SO₃-pyridine complex can be a gentler alternative to fuming sulfuric acid.
-
Protect the Pyrrole Nitrogen: While the pyrrole in this scaffold is N-substituted, if working with an N-H pyrrole analog, protection with an electron-withdrawing group (e.g., tosyl or Boc) can reduce the pyrrole's reactivity and prevent polymerization.[5]
-
Visualizing Reactivity: A Decision Workflow for Electrophilic Substitution
Sources
Technical Support Center: Minimizing Impurities in the Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, focusing on minimizing impurities and maximizing yields. Here, we delve into the causality behind common experimental issues and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis and what are its common challenges?
The Paal-Knorr synthesis is a robust and widely used method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[1][2][4][5]
Despite its utility, the synthesis can be hampered by challenges such as low yields, the formation of side products, and purification difficulties.[2][6] Traditional protocols often require harsh reaction conditions, like prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[4][7]
Q2: I'm observing a significant byproduct in my reaction. What is it likely to be and how can I prevent it?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[6][8] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration in the absence of the amine.
Causality: Furan formation is favored under strongly acidic conditions (pH < 3).[6][9] At low pH, the rate of the acid-catalyzed self-cyclization of the diketone can become competitive with the rate of amine condensation.
Troubleshooting & Optimization:
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions.[9] The addition of a weak acid like acetic acid can accelerate the pyrrole formation without promoting the furan byproduct.[6][9]
-
Catalyst Choice: Opt for milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃).[10]
-
Amine Stoichiometry: Using a slight excess of the primary amine can help to favor the pyrrole synthesis pathway.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in the Paal-Knorr synthesis.[2][6]
Troubleshooting Low Yields:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.[2] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and temperature.[2][6] Consider screening different acid catalysts.[2] |
| Purity of Starting Materials | Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and lower the yield of the desired pyrrole.[6] | Ensure the purity of your starting materials. Purify the 1,4-dicarbonyl compound by distillation or recrystallization if necessary. Use a high-purity primary amine.[6] |
| Steric Hindrance | Bulky substituents on either the 1,4-dicarbonyl compound or the amine can sterically hinder the reaction, slowing it down or preventing it from going to completion.[2][8] | Increase the reaction time and/or temperature. If possible, consider using a less sterically hindered starting material.[2] |
| Product Instability | The synthesized pyrrole may be sensitive to the reaction conditions, particularly prolonged exposure to acid, leading to degradation.[2] | Once the reaction is complete, as indicated by TLC, proceed with the work-up promptly to avoid product degradation.[6] |
| Purification Losses | The desired product may be difficult to separate from starting materials, byproducts, or the catalyst, leading to losses during the purification process.[2] | Employ appropriate purification techniques such as column chromatography on silica gel or recrystallization.[2][6] |
Q4: How do I choose the right catalyst for my Paal-Knorr synthesis?
The choice of catalyst is critical for a successful and clean reaction. While traditional methods often used strong acids, modern approaches favor milder and more selective catalysts.[4][7]
Comparison of Catalysts:
| Catalyst Type | Examples | Advantages | Considerations |
| Brønsted Acids | Acetic acid, p-Toluenesulfonic acid (p-TsOH)[4] | Readily available, effective for many substrates. | Can lead to furan formation if used in excess or at high temperatures.[6] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂[10] | Mild conditions, often high yields and selectivity. | Can be more expensive and require anhydrous conditions. |
| Heterogeneous Catalysts | Montmorillonite clay, Silica sulfuric acid[4][10] | Easy to remove from the reaction mixture (filtration), recyclable, often environmentally friendly.[4] | May require longer reaction times.[4] |
| "Green" Catalysts | Iodine (I₂), Saccharin[4] | Mild, often solvent-free conditions, high yields.[4] | May not be suitable for all substrates. |
Experimental Protocols
General Protocol for Optimized Paal-Knorr Pyrrole Synthesis
This protocol provides a starting point for minimizing impurities. Optimization of specific parameters may be required for different substrates.
1. Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is of high purity. If necessary, purify by distillation or recrystallization.[6]
-
Use a fresh, high-purity primary amine.
2. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equivalent).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the primary amine (1.1 - 1.2 equivalents).
-
Add a catalytic amount of a weak acid (e.g., p-TsOH, ~0.1 equivalent).
3. Reaction Conditions:
-
Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).[6]
-
Monitor the reaction progress by TLC until the starting material is consumed.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure substituted pyrrole.[2][6]
Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[5][6]
1. Reaction Setup:
-
In a microwave vial, combine the 1,4-dicarbonyl compound (1.0 equivalent), the primary amine (1.1-1.5 equivalents), a suitable solvent (e.g., ethanol), and a catalytic amount of acid (e.g., glacial acetic acid).[5][8]
2. Microwave Conditions:
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 15-30 minutes).[5][8]
3. Work-up and Purification:
-
Follow the standard work-up and purification procedure described above.
Visualizing the Process
Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The mechanism of the Paal-Knorr pyrrole synthesis.
Troubleshooting Impurity Formation
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine
Welcome to the technical support center for the synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The following content is structured in a question-and-answer format to directly address specific issues and provide a clear rationale for the proposed experimental choices.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering step-by-step guidance to resolve them.
Q1: I am attempting a Buchwald-Hartwig amination to synthesize this compound, but I am observing low to no product yield. What are the likely causes and how can I troubleshoot this?
Low or no yield in a Buchwald-Hartwig amination can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting material purity.[1] Here’s a systematic approach to troubleshooting:
A1: Catalyst System Optimization:
-
Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1] For the coupling of an amine with an aryl halide, bulky, electron-rich phosphine ligands are generally preferred.[1] Consider screening a panel of ligands. For primary amines, ligands like BrettPhos can be effective in preventing over-arylation, while RuPhos is often better suited for secondary amines.[2] A mixed-ligand system can sometimes offer the broadest substrate scope and highest reactivity.[2]
-
Palladium Pre-catalyst Selection: The choice of palladium source is crucial for the efficient generation of the active LPd(0) species.[3] Modern pre-catalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ because they generate the active catalyst cleanly and quantitatively.[3][4]
-
Catalyst Loading: While lower catalyst loading is desirable, if you are experiencing low yield, consider increasing the catalyst and ligand loading. As a starting point, 1-2 mol% of the palladium pre-catalyst can be used.
A2: Reaction Condition Refinement:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[1] However, if your substrates have base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, which might require higher reaction temperatures.[1]
-
Solvent Choice: Anhydrous and degassed solvents are essential for reproducible results.[1] Toluene is a common choice, but screening other solvents like dioxane or THF can be beneficial.[5] For aryl iodides, less polar solvents like toluene can prevent the iodide salt byproduct from inhibiting the reaction.[3]
-
Temperature and Reaction Time: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C. If the reaction is sluggish, a modest increase in temperature or extended reaction time may improve the yield. Monitor the reaction progress by TLC or LC-MS.
A3: Reagent Purity and Handling:
-
Amine Purity: The purity of the amine is exceedingly important.[3] Trace impurities can poison the catalyst and cause the reaction to fail.[3] Ensure your this compound starting material is of high purity.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[4] If you are using an aryl chloride, which can be less reactive, you may need more forcing conditions or a more specialized catalyst system.[5]
-
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are properly degassed.
Q2: I am using the Paal-Knorr synthesis to prepare the pyrrole ring, but I am getting a significant amount of a furan byproduct. How can I improve the selectivity for the desired pyrrole?
The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[6] Here’s how to favor the formation of the pyrrole:
A1: Control of Reaction pH:
-
Avoid Strongly Acidic Conditions: The Paal-Knorr synthesis of pyrroles proceeds best under neutral or weakly acidic conditions.[7] The use of amine or ammonium hydrochloride salts or conducting the reaction at a pH below 3 can lead to the furan as the major product.[7]
-
Use of Weak Acids: The addition of a weak acid, such as acetic acid, can accelerate the reaction without promoting significant furan formation.[7]
A2: Reaction Conditions and Reagents:
-
Primary Amine vs. Ammonia: The Paal-Knorr synthesis requires a primary amine or ammonia.[6] Secondary amines will not lead to the desired pyrrole.[6]
-
Solvent and Temperature: The reaction is often carried out by refluxing in a suitable solvent like ethanol.[8] Microwave-assisted synthesis has been shown to be a greener approach that can reduce reaction times and improve yields.[6][9]
Q3: My final product, this compound, is difficult to purify. What strategies can I employ for effective purification?
Purification of N-aryl pyrroles can be challenging due to their physical properties. Here are some recommended techniques:
A1: Chromatographic Methods:
-
Column Chromatography: This is the most common method for purifying pyrrole derivatives. A silica gel stationary phase with a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is typically effective.
-
Preparative TLC/HPLC: For smaller scales or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can provide high-purity material.
A2: Non-Chromatographic Methods:
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[10]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Experiment with different solvent mixtures to find one where the product is soluble at high temperatures and sparingly soluble at low temperatures.
-
Acid/Base Extraction: Given the presence of the amine group, you can potentially use acid-base extraction to separate your product from non-basic impurities. The amine can be protonated with a dilute acid to move it into the aqueous phase, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified to deprotonate the amine, which can then be extracted back into an organic solvent.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Q4: What are the primary synthetic routes to this compound, and what are the key considerations for choosing a method?
The two most common synthetic strategies are the Paal-Knorr synthesis for the formation of the pyrrole ring followed by further functionalization, or a C-N cross-coupling reaction like the Buchwald-Hartwig amination.
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[11][12] It is a robust and widely used method for constructing the pyrrole ring.[8] The main limitation can be the availability of the required 1,4-dicarbonyl precursor.[12]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[13] It offers a high degree of functional group tolerance and can be applied to a wide range of substrates.[13] However, it requires careful optimization of the catalyst system (palladium source and ligand) and reaction conditions.[3]
The choice between these methods will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Q5: How do I select the optimal catalyst system for the Buchwald-Hartwig amination of a complex substrate?
Intelligent screening is vital for identifying the best catalyst system and reaction conditions.[3] A high-throughput experimentation (HTE) approach can be highly effective in rapidly screening a variety of ligands, bases, and solvents.[14]
Catalyst Selection Decision Tree
Caption: A decision tree for optimizing Buchwald-Hartwig amination conditions.
Q6: What are some of the key mechanistic considerations in the Paal-Knorr pyrrole synthesis?
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[11] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is the dehydration of the resulting intermediate to form the aromatic pyrrole ring.[11] The ring-closing step is often the rate-determining step of the reaction.[12]
Paal-Knorr Pyrrole Synthesis Workflow
Caption: A generalized workflow for the Paal-Knorr synthesis of pyrroles.
III. Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize this compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Appropriate aryl halide (e.g., 1-bromo-2-methyl-5-(pyrrol-1-yl)benzene)
-
Amine (e.g., ammonia or a primary amine)
-
Palladium pre-catalyst (e.g., G3-BrettPhos)
-
Ligand (if not using a pre-catalyst with an integrated ligand)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, palladium pre-catalyst, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Paal-Knorr Pyrrole Synthesis (Microwave-Assisted)
Objective: To synthesize a substituted pyrrole from a 1,4-diketone and a primary amine using microwave irradiation.
Materials:
-
1,4-diketone
-
Primary amine
-
Ethanol
-
Glacial acetic acid
-
Microwave vial
-
Magnetic stir bar
Procedure: [15]
-
To a microwave vial, add a solution of the 1,4-diketone in ethanol.[15]
-
Add glacial acetic acid and the primary amine (typically 3 equivalents) to the vial.[15]
-
Seal the microwave vial and place it in the microwave reactor.[15]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for the determined time.[15]
-
Monitor the progress of the reaction by TLC.[15]
-
Upon completion, allow the reaction mixture to cool to room temperature.[15]
-
The workup procedure will vary depending on the specific product, but may involve dilution with water and extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
IV. Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / BrettPhos | BrettPhos | NaOtBu | Toluene | 100 | 85 | [2] |
| G3-RuPhos | RuPhos | K₃PO₄ | Dioxane | 110 | 92 | [2] |
| PEPPSI-IPr | IPr | LHMDS | THF | 80 | 78 | [3] |
Note: Yields are representative and will vary depending on the specific substrates used.
V. References
-
Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved January 12, 2026, from
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.). Retrieved January 12, 2026, from
-
common side reactions in indole-pyrrole synthesis - Benchchem. (n.d.). Retrieved January 12, 2026, from
-
side reactions and byproducts in Paal-Knorr furan synthesis - Benchchem. (n.d.). Retrieved January 12, 2026, from
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016). Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved January 12, 2026, from [Link]
-
A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC - NIH. (2010). Retrieved January 12, 2026, from [Link]
-
Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). Retrieved January 12, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Process for the purification of crude pyrroles - Google Patents. (n.d.). Retrieved January 12, 2026, from
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (2022). Retrieved January 12, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue e-Pubs. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Analysis of 2-Methyl-5-pyrrol-1-yl-phenylamine with Other Common Anilines in Drug Discovery
An Expert Guide for Medicinal Chemists
Introduction
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as versatile building blocks for a vast array of pharmaceuticals.[1] Their utility lies in their synthetic tractability and their ability to be tailored to achieve desired pharmacological profiles.[2] However, the simple aniline motif often presents challenges, including metabolic instability and potential toxicity, which can derail promising drug candidates.[3][4] This has led to a continuous search for more sophisticated aniline analogs that retain the beneficial structural features while mitigating these liabilities.
This guide provides an in-depth comparative analysis of 2-Methyl-5-pyrrol-1-yl-phenylamine , a uniquely substituted aniline, against more common aniline building blocks. We will explore how its specific structural attributes translate into tangible differences in properties relevant to drug development, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of synthetic intermediates to accelerate their discovery programs.
The Unique Structural Landscape of this compound
The distinct properties of this compound arise from the specific placement of its two key substituents on the phenylamine core: an ortho-methyl group and a meta-pyrrol-1-yl group.
-
The Ortho-Methyl Group: A Steric Shield The methyl group positioned adjacent to the primary amine introduces significant steric hindrance. This is a deliberate design choice aimed at:
-
Enhancing Metabolic Stability: The steric bulk can physically block the approach of metabolic enzymes, particularly Cytochrome P450s, thereby reducing the rate of N-oxidation or other metabolic transformations that are common liabilities for anilines.[3]
-
Modulating Basicity and Reactivity: The steric hindrance can influence the lone pair availability on the nitrogen, subtly tuning the amine's basicity and its reactivity in subsequent synthetic steps.
-
-
The Meta-Pyrrol-1-yl Group: An Electronic and Lipophilic Modifier The introduction of an N-linked pyrrole ring, an electron-rich five-membered heterocycle, at the meta-position profoundly impacts the molecule's overall profile.[5]
-
Increased Lipophilicity: The pyrrole moiety adds a significant non-polar surface area, increasing the molecule's lipophilicity (LogP). This can be crucial for improving membrane permeability and oral bioavailability.[6]
-
Electronic Perturbation: While not in direct conjugation with the amine, the electron-rich pyrrole ring influences the overall electronic character of the aniline ring system.
-
Vector for Further Diversification: The pyrrole ring itself can be substituted, offering additional vectors for chemical modification to optimize binding interactions or other drug-like properties.[7]
-
Comparative Analysis with Standard Anilines
To contextualize the advantages of this compound, it is essential to compare its properties against simpler, more common anilines used in discovery chemistry.
| Compound | Key Structural Features | Predicted Impact on Drug-like Properties | Common Applications & Liabilities |
| Aniline | Unsubstituted phenylamine | Baseline physicochemical properties.[8][9] | Precursor for many drugs, but often metabolically labile and can be associated with toxicity.[3] |
| o-Toluidine (2-Methylaniline) | Ortho-methyl group | Increased lipophilicity and some steric shielding of the amine compared to aniline. | Common building block; steric hindrance can be beneficial but may also impede desired reactions. |
| p-Toluidine (4-Methylaniline) | Para-methyl group (electron-donating) | Increases basicity of the amine compared to aniline.[10] | Widely used synthetic intermediate; the methyl group can be a site of metabolic oxidation. |
| 4-Fluoroaniline | Para-fluoro group (electron-withdrawing) | Decreases basicity of the amine; fluorine can block metabolic sites and improve binding affinity.[10] | Used to introduce fluorine for metabolic blocking or to modulate pKa. |
| This compound | Ortho-methyl and meta-pyrrol-1-yl groups | Combines steric shielding (metabolic stability) with increased lipophilicity and additional points for diversification. | A "next-generation" building block for overcoming common aniline liabilities and exploring new chemical space.[4] |
Experimental Protocol: Comparative In Vitro Metabolic Stability Assay
A key hypothesis is that the ortho-methyl group of this compound confers enhanced metabolic stability. The following protocol describes a standard, self-validating experiment to test this hypothesis against aniline and o-toluidine using liver microsomes.
Objective: To determine and compare the in vitro half-life (t½) of this compound, aniline, and o-toluidine in the presence of human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare 1 mM stock solutions of each aniline derivative in DMSO.
-
Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
Human Liver Microsomes (HLM): Commercially available, stored at -80°C. Thaw on ice before use.
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a sustained supply of the necessary cofactor for CYP450 enzymes.
-
-
Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each compound at time points 0, 5, 15, 30, and 60 minutes.
-
Prepare a master mix (per reaction) containing: 186 µL of Phosphate Buffer, 2 µL of HLM (to a final concentration of 0.5 mg/mL protein), and 2 µL of the 1 mM test compound stock solution (final concentration 10 µM).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system. For the T=0 samples, add 10 µL of buffer instead.
-
Incubate the tubes in a shaking water bath at 37°C.
-
-
Reaction Termination and Sample Processing:
-
At each designated time point, stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a stable isotope-labeled analog).
-
Vortex each tube vigorously to precipitate the microsomal proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% Parent Remaining" versus time.
-
Determine the slope of the linear regression line. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life using the formula: t½ = -0.693 / slope .
-
Expected Outcome: this compound is expected to have a significantly longer t½ (slower elimination rate) compared to both aniline and o-toluidine, demonstrating superior metabolic stability.
Experimental Workflow Diagram:
Caption: Workflow for Comparative In Vitro Metabolic Stability Assay.
Synthetic Accessibility
A crucial consideration for any building block is its synthetic accessibility. While aniline and simple toluidines are readily available commodity chemicals, this compound requires a multi-step synthesis, typically involving a modern cross-coupling reaction.
A plausible synthetic route involves the construction of the pyrrole ring onto a substituted nitrobenzene, followed by reduction of the nitro group. The Paal-Knorr synthesis is a classic method for forming pyrroles from a 1,4-dicarbonyl compound and a primary amine.
Illustrative Synthetic Pathway:
Caption: Plausible Paal-Knorr synthesis route.
The increased synthetic complexity is a trade-off for the enhanced properties of the final building block. For high-value discovery programs, the investment in a more elaborate synthesis is often justified by the improved quality of the resulting lead compounds.
Conclusion
This compound represents a rationally designed, high-value building block for modern drug discovery. Its unique substitution pattern offers a compelling solution to the well-documented challenges of metabolic instability associated with simpler anilines. The combination of steric shielding from the ortho-methyl group and the lipophilic, versatile nature of the meta-pyrrol-1-yl group provides medicinal chemists with a powerful tool to generate novel compounds with improved pharmacokinetic profiles. While its synthesis is more complex than that of commodity anilines, the strategic advantages it confers make it an excellent choice for lead optimization campaigns where overcoming metabolic liabilities is a critical objective.
References
-
DCCEEW. (2022). Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. [Link]
-
BYJU'S. (n.d.). Anilines – Structure. BYJU'S. [Link]
-
Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Vedantu. [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Bloom Tech. (2025). Can Aniline Be Used In Drug Development? Bloom Tech. [Link]
-
LookChem. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. LookChem. [Link]
-
Orr, S. T. M., et al. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. [Link]
-
Chem-Space. (2021). Metabolically stable bioisosters of anilines. Chemspace. [Link]
-
Gębczak, K., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]
- Wikipedia. (n.d.). Pyrrole. Wikipedia.
-
ResearchGate. (2014). Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes). ResearchGate. [Link]
-
ResearchGate. (2014). The structures of para substituted anilines and reference aromatic compounds. ResearchGate. [Link]
-
ScienceDirect. (2025). Substituted aniline: Significance and symbolism. ScienceDirect. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem. [Link]
-
ACS Publications. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
-
Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. [Link]
-
ResearchGate. (n.d.). Competitive reaction of amines and aniline. ResearchGate. [Link]
-
YouTube. (2019). Basicity of aniline derivatives compared. YouTube. [Link]
-
YouTube. (2023). Practical NO 29 - Tests for aniline. AL Chemistry in English. [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. PubChem. [Link]
-
MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Phenyl-1H-pyrrol-1-amine. PrepChem.com. [Link]
-
MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
-
PMC. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]
-
ResearchGate. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
-
PMC. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 3. cresset-group.com [cresset-group.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. bloomtechz.com [bloomtechz.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Structural Validation of 2-Methyl-5-pyrrol-1-yl-phenylamine using 2D NMR Spectroscopy
The Challenge: Beyond 1D NMR for Isomer Identification
The target molecule, 2-Methyl-5-pyrrol-1-yl-phenylamine, has the molecular formula C₁₁H₁₂N₂.[4] Its structure consists of three key fragments: a substituted phenyl ring, a methyl group, and a pyrrole ring. A simple 1D ¹H NMR spectrum can confirm the presence of these fragments (e.g., aromatic protons, a methyl singlet, pyrrole protons), but it cannot definitively establish their connectivity. Several isomers could yield similar 1D spectra, making unambiguous assignment impossible without further evidence. For instance, distinguishing our target from "2-Methyl-4-pyrrol-1-yl-phenylamine" or "5-Methyl-2-pyrrol-1-yl-aniline"[5] would be challenging based on chemical shifts alone. This is where 2D NMR becomes indispensable, mapping the intricate network of connections within the molecule.[6]
The Toolkit: A Comparative Primer on Key 2D NMR Methodologies
To achieve complete structural validation, a multi-pronged approach is necessary. Each 2D NMR experiment provides a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton (¹H-¹H) spin coupling networks.[7] The resulting spectrum shows cross-peaks between protons that are coupled, typically through two or three bonds.[8][9] Its primary function is to map out which protons are adjacent to each other, allowing for the assembly of individual spin systems, like the protons on the phenyl ring or the pyrrole ring.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to, showing one-bond ¹H-¹³C connections.[11][12] The HSQC spectrum is exceptionally powerful for assigning carbon signals based on their known proton assignments.[13] It is a highly sensitive technique that simplifies complex spectra by focusing only on directly bonded nuclei.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting disparate molecular fragments.[16] It reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[15][17] Unlike HSQC, direct one-bond correlations are suppressed.[15] It is through these long-range correlations that we can definitively link the methyl group to the phenyl ring, and the phenyl ring to the pyrrole ring, providing the final, conclusive evidence of the overall molecular architecture.[18]
Experimental Protocol: Acquiring High-Quality Data
The validity of any structural elucidation rests on the quality of the acquired data. The following protocol outlines the standard procedure for preparing and analyzing a sample of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule as it is a polar aprotic solvent capable of dissolving a wide range of compounds and is particularly effective at slowing the exchange rate of labile amine (-NH₂) protons, resulting in sharper signals.[19][20]
-
Transfer the solution to a 5 mm NMR tube.
-
Gently vortex the tube to ensure a homogeneous solution.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 500 MHz or higher to ensure adequate signal dispersion.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first.
-
Acquire the 2D spectra (gCOSY, gHSQC, gHMBC) using standard manufacturer pulse programs. The HMBC experiment should be optimized to detect long-range couplings in the range of 4-10 Hz.
-
Below is a workflow diagram for the structural elucidation process.
Caption: Experimental workflow for 2D NMR structural validation.
Data Interpretation & Structural Validation: A Synergistic Approach
Here we present hypothetical, yet chemically realistic, data for this compound and demonstrate how to interpret it step-by-step.
Numbering Scheme for Assignment:

4.1. Initial Analysis of 1D Spectra
The first step is to analyze the 1D spectra to identify the basic components of the molecule.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-Me | 2.15 | s | 3H |
| H-3', H-4' | 6.10 | t | 2H |
| H-2', H-5' | 7.15 | t | 2H |
| H-6 | 6.80 | d | 1H |
| H-4 | 6.95 | dd | 1H |
| H-3 | 7.05 | d | 1H |
| NH₂ | 5.10 | s (broad) | 2H |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) |
|---|---|
| C-Me | 17.5 |
| C-3', C-4' | 108.0 |
| C-2', C-5' | 120.0 |
| C-3 | 115.0 |
| C-6 | 118.0 |
| C-4 | 122.0 |
| C-2 | 125.0 |
| C-5 | 135.0 |
| C-1 | 145.0 |
4.2. Building Blocks with COSY: Identifying Spin Systems
The COSY spectrum reveals connections between neighboring protons.[2] We expect to see correlations defining the aromatic ring's spin system and the pyrrole ring's spin system.
-
Phenyl Ring: A cross-peak between H-3 (7.05 ppm) and H-4 (6.95 ppm) is expected, as is a cross-peak between H-4 (6.95 ppm) and H-6 (6.80 ppm, meta-coupling, weaker).
-
Pyrrole Ring: A clear cross-peak will be visible between H-2'/H-5' (7.15 ppm) and H-3'/H-4' (6.10 ppm).
Caption: COSY correlations identify distinct proton networks.
4.3. Direct Assignments with HSQC: Linking Protons to Carbons
The HSQC spectrum provides a direct, one-bond link between each proton and its attached carbon, allowing for the confident assignment of all protonated carbons.
Table 3: Key HSQC (¹H-¹³C) Correlations
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Assignment |
|---|---|---|
| 2.15 | 17.5 | C-Me / H-Me |
| 6.10 | 108.0 | C-3', C-4' / H-3', H-4' |
| 6.80 | 118.0 | C-6 / H-6 |
| 6.95 | 122.0 | C-4 / H-4 |
| 7.05 | 115.0 | C-3 / H-3 |
| 7.15 | 120.0 | C-2', C-5' / H-2', H-5' |
4.4. Connecting the Pieces with HMBC: The Definitive Proof
The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together. These correlations confirm the substitution pattern of the phenyl ring and its connection to the other fragments.
Table 4: Definitive HMBC (¹H-¹³C) Long-Range Correlations
| Proton (δ, ppm) | Correlated Carbons (δ, ppm) | Implication |
|---|---|---|
| H-Me (2.15) | C-1 (145.0), C-2 (125.0), C-3 (115.0) | Confirms methyl group is at C-2. |
| H-3 (7.05) | C-1 (145.0), C-2 (125.0), C-5 (135.0) | Confirms H-3 is adjacent to C-2 and links to C-5. |
| H-6 (6.80) | C-1 (145.0), C-2 (125.0), C-4 (122.0), C-5 (135.0) | Confirms H-6 is adjacent to C-1 and C-5. |
| H-2'/5' (7.15) | C-5 (135.0), C-3'/4' (108.0) | Crucial link: Connects the pyrrole ring to C-5 of the phenyl ring. |
| NH₂ (5.10) | C-1 (145.0), C-6 (118.0) | Confirms the amine group is at C-1. |
The correlation from the pyrrole protons (H-2'/5') to the quaternary phenyl carbon C-5 is the key piece of evidence that validates the 5-pyrrol-1-yl substitution pattern. Similarly, the correlations from the methyl protons to C-1, C-2, and C-3 lock its position at C-2.
Caption: Key HMBC correlations confirming molecular connectivity.
Comparative Summary & Conclusion
This guide demonstrates that while each 2D NMR technique is powerful, none can provide a complete structural picture in isolation. Their true analytical strength lies in their combined and comparative interpretation.
Table 5: Comparison of Information Gained from 2D NMR Techniques
| Technique | Primary Information Provided | Contribution to Final Structure |
|---|---|---|
| COSY | ¹H-¹H coupling networks (through 2-3 bonds).[21] | Identified the separate phenyl and pyrrole proton spin systems. |
| HSQC | Direct ¹H-¹³C one-bond correlations.[13] | Unambiguously assigned all protonated carbons. |
| HMBC | Long-range ¹H-¹³C correlations (through 2-4 bonds).[16] | Connected all fragments: Linked the methyl to C-2, the pyrrole to C-5, and the amine to C-1, providing definitive proof of the isomer. |
References
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). HSQC Definition. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
-
Health Reporter. (2025). HMBC spectrum: Significance and symbolism. Retrieved from [Link]
-
Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
PubMed. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
-
Wiley Analytical Science. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]
-
Journal of Chemical Education. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Deuterated DMSO. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. almacgroup.com [almacgroup.com]
- 4. scbt.com [scbt.com]
- 5. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 12. fiveable.me [fiveable.me]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. HMBC spectrum: Significance and symbolism [wisdomlib.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2-Methyl-5-pyrrol-1-yl-phenylamine Derivatives
Introduction: The Specificity Challenge in Aromatic Amine Scaffolds
The compound 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3) belongs to a class of aromatic amines that are of significant interest in medicinal chemistry and materials science.[1][2] The scaffold combines a phenylamine group, a common feature in many bioactive molecules, with a pyrrole ring, a heterocyclic component present in numerous natural products and pharmaceuticals.[3][4] When developing a therapeutic agent or a diagnostic assay based on such a molecule, one of the most critical validation steps is to determine its specificity. Cross-reactivity, the unintended binding of structurally related molecules to the target receptor or antibody, can lead to off-target effects, reduced efficacy, or inaccurate diagnostic results.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for derivatives of this compound. We will delve into the rationale behind experimental design, provide a detailed protocol for the gold-standard competitive immunoassay, and present a model for data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for assessing molecular specificity.
Part 1: Designing the Cross-Reactivity Panel
The first step in any cross-reactivity study is to identify and synthesize a panel of relevant compounds to test. The choice of these derivatives should be logical, encompassing potential metabolites, precursors, and structural analogs that might be encountered in vivo or that could interfere with an in vitro assay.
Rationale for Derivative Selection:
The goal is to probe how modifications to the parent structure affect its binding affinity to a specific antibody or receptor. For our parent compound, this compound, we propose a panel of four hypothetical derivatives designed to test key structural hypotheses:
-
Derivative A (Positional Isomer): 3-Methyl-5-pyrrol-1-yl-phenylamine. This isomer tests the spatial importance of the methyl group on the phenyl ring. A minor shift in its position can significantly alter steric hindrance and electronic interactions at the binding site.
-
Derivative B (Ring Substitution): 2-Methyl-5-(2,5-dimethyl-pyrrol-1-yl)-phenylamine. Inspired by related chemical structures[5], this derivative explores the impact of substitutions on the pyrrole ring. The added methyl groups increase the molecule's size and lipophilicity, which can drastically alter binding kinetics.
-
Derivative C (Core Modification): 2-Ethyl-5-pyrrol-1-yl-phenylamine. Replacing the methyl with an ethyl group tests the tolerance of the binding pocket for larger alkyl substituents. This is a common modification in structure-activity relationship (SAR) studies.
-
Derivative D (Metabolic Precursor/Analog): 4-Pyrrol-1-yl-aniline. This derivative lacks the methyl group entirely. It represents a simpler analog and potential synthetic precursor, allowing for an assessment of the methyl group's contribution to binding specificity.
This rationally designed panel provides a solid foundation for understanding the structural determinants of binding for the parent compound.
Part 2: The Experimental Workflow: Competitive ELISA
For small molecules like our target compounds, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method for quantifying binding affinity and cross-reactivity.[6] The principle relies on the competition between the analyte in the sample and a fixed amount of a labeled antigen for a limited number of antibody binding sites.[7][8] A higher concentration of analyte in the sample results in less labeled antigen binding to the antibody, leading to a weaker signal.
Logical Flow of the Competitive ELISA
The following diagram illustrates the key steps and decision points in the competitive ELISA workflow.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, including necessary controls for robust and trustworthy data.
-
Antibody Coating:
-
Dilute a specific polyclonal or monoclonal antibody raised against this compound to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.[9]
-
Causality: Immobilizing the antibody on the solid phase is the foundation of the assay, allowing for subsequent separation of bound and unbound components through washing steps.[10]
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.[7]
-
Causality: Blocking prevents the enzyme-conjugated antigen and other proteins from non-specifically adsorbing to the plastic surface of the well, which would otherwise cause high background noise.[7]
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the parent compound (for the standard curve) and each derivative. A typical range might be from 1 pg/mL to 1000 ng/mL.
-
Add 50 µL of each standard, derivative, or control sample to the appropriate wells.
-
Immediately add 50 µL of the enzyme-conjugated parent compound (e.g., HRP-conjugated) at a pre-optimized concentration to all wells.
-
Incubate for 1-2 hours at 37°C.[10]
-
Causality: This is the critical competitive step. The free molecules (standards or derivatives) and the enzyme-labeled molecules compete for the limited antibody binding sites coated on the well. The ratio of bound labeled to unbound labeled molecules will be determined by the concentration of the free molecules.[6]
-
-
Detection:
-
Wash the plate five times with wash buffer to remove all unbound reagents.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.[9]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.[9]
-
Causality: The HRP enzyme on the bound conjugate catalyzes the oxidation of TMB, producing a measurable color change. The stop solution halts this reaction, allowing for accurate plate reading.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[8]
-
Part 3: Data Analysis and Interpretation
The raw OD values are processed to determine the concentration of each compound that inhibits 50% of the maximum signal (IC50).
-
Standard Curve Generation: Plot the OD values of the standards against the logarithm of their concentration. Use a four-parameter logistic (4-PL) curve fit to generate a standard curve.
-
IC50 Calculation: Use the standard curve to determine the IC50 value for the parent compound and each derivative.
-
Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100
Hypothetical Comparative Data
The table below presents plausible data from our hypothetical study, illustrating how structural changes can influence binding affinity.
| Compound | Modification from Parent | IC50 (nM) | % Cross-Reactivity |
| Parent Compound | - | 15.2 | 100% |
| Derivative A | Methyl group at position 3 | 310.5 | 4.9% |
| Derivative B | Dimethylated pyrrole ring | 98.7 | 15.4% |
| Derivative C | Ethyl group instead of methyl | 45.1 | 33.7% |
| Derivative D | No methyl group | 755.0 | 2.0% |
Interpretation of Results:
-
Parent Compound: Serves as the reference with 100% reactivity.
-
Derivative A (4.9%): The significant drop in reactivity suggests that the specific position of the methyl group at C-2 is critical for optimal binding, likely fitting into a well-defined hydrophobic pocket on the antibody.
-
Derivative B (15.4%): The addition of methyl groups to the pyrrole ring reduces, but does not eliminate, binding. This indicates that while the pyrrole ring is involved in the interaction, there is some tolerance for additional bulk in this region.
-
Derivative C (33.7%): The ethyl group is better tolerated than a positional change, showing the highest cross-reactivity among the derivatives. This implies the binding pocket can accommodate slightly larger alkyl groups at the C-2 position.
-
Derivative D (2.0%): The near-total loss of reactivity upon removal of the methyl group strongly indicates that this group is a key part of the epitope recognized by the antibody.
Part 4: Broader Implications and Alternative Methods
The results from a cross-reactivity study have profound implications. In drug development, high cross-reactivity with related endogenous molecules could predict off-target effects. In diagnostics, it defines the specificity of an assay, ensuring that only the target molecule is being measured.
Mechanism of Specificity
The specificity of the antibody-antigen interaction is governed by a combination of shape complementarity and non-covalent interactions (hydrophobic, van der Waals, hydrogen bonds, electrostatic). Our hypothetical results demonstrate how minor structural changes can disrupt these interactions.
While immunoassays are excellent for screening, confirmatory analysis using orthogonal methods is best practice. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high specificity and can be used to validate immunoassay results and quantify compounds in complex matrices like urine or plasma.[11][12][13]
Conclusion
A systematic cross-reactivity study is indispensable for the development and validation of any project involving specific molecular recognition. By combining rational panel design, a robust competitive ELISA protocol, and careful data analysis, researchers can gain critical insights into the structural basis of binding specificity. The hypothetical case study of this compound derivatives presented here serves as a template for establishing the selectivity of novel chemical entities, ensuring greater safety, efficacy, and accuracy in their final application.
References
- Lamani, X., Horst, S., Zimmermann, T., & Schmidt, T. C. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). NIH National Library of Medicine.
- Horst, S., Lamani, X., Zimmermann, T., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
- Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (2021). Competitive ELISA.
- DiaSource Diagnostics. (n.d.). Biogenic Amines Immunoassays tests.
- MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
- Senturk, S., Yildirim, T., & Ozdestan, O. (2020). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods.
- PubMed Central. (n.d.). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES.
- Kim, D. G., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
- ResearchGate. (n.d.). Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
- ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
- BuyersGuideChem. (n.d.). This compound | C11H12N2.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 137352-77-3.
- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.
- ChemicalBook. (n.d.). 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYLAMINE | 2405-01-8.
Sources
- 1. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]
- 2. scbt.com [scbt.com]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 5. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYLAMINE | 2405-01-8 [chemicalbook.com]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. biossusa.com [biossusa.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the translation of early-stage laboratory findings to predictable outcomes in living organisms. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation, using the well-characterized multi-targeted kinase inhibitor, Dasatinib (BMS-354825), as a central case study. While the initial exploration for this guide began with the "2-Methyl-5-pyrrol-1-yl-phenylamine" scaffold, the extensive and publicly available dataset for Dasatinib offers a more robust and illustrative example for the core principles of preclinical drug evaluation. Dasatinib, a potent inhibitor of BCR-ABL and SRC family kinases, provides a compelling narrative on how to systematically build a bridge between cellular assays and whole-body responses.[1][2]
Section 1: The Foundational Role of In Vitro Efficacy Assessment
In vitro studies are the bedrock of early-stage drug discovery, providing a controlled environment to dissect the direct interactions between a compound and its molecular target. These assays are indispensable for initial screening, lead optimization, and understanding the mechanism of action.
Target Engagement and Potency: Kinase Inhibition Assays
The primary question an in vitro kinase assay answers is: does the compound interact with its intended target and with what potency? Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate.[3]
Experimental Protocol: Radiometric Kinase Assay (Example: Src Kinase)
-
Reaction Setup: In a 96-well plate, combine recombinant Src kinase, a specific peptide substrate, and varying concentrations of the test compound (e.g., Dasatinib).
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³²P]ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution that disrupts the enzymatic activity (e.g., phosphoric acid).
-
Separation and Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. The amount of radioactivity remaining on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Causality Behind Experimental Choices: The use of a radioactive isotope like ³²P offers high sensitivity and a direct measure of enzymatic activity. The choice of a specific peptide substrate ensures that the measured activity is specific to the kinase of interest.
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| Src | 0.5 |
| BCR-ABL | <1 |
| c-KIT | <30 |
| PDGFRβ | <30 |
| EphA2 | <30 |
Data sourced from preclinical studies of Dasatinib.[4]
Cellular Activity: Assessing the Impact on Cancer Cells
Moving from an isolated enzyme to a cellular context is a crucial step. Cellular assays determine if the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., K562, a human chronic myeloid leukemia cell line) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).
Trustworthiness of the Protocol: The MTT assay is a widely accepted and validated method for assessing cell viability. Including both positive (a known cytotoxic drug) and negative (vehicle) controls ensures the reliability of the results.
Table 2: In Vitro Antiproliferative Activity of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | <1 |
| HT144 | Melanoma | ~10 |
| Lox-IMVI | Melanoma | ~25 |
| Malme-3M | Melanoma | ~50 |
| SK-Mel-28 | Melanoma (Resistant) | >1000 |
Data represents typical findings from preclinical evaluations.[4][5]
Visualization 1: General Workflow for In Vitro Efficacy Assessment
Caption: A generalized workflow for the in vitro evaluation of a kinase inhibitor.
Section 2: The Crucial Transition to In Vivo Models
While in vitro data is essential, it cannot fully recapitulate the complexity of a living organism. In vivo studies are critical for evaluating a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety in a physiological context.[6]
Pharmacokinetics: Understanding Drug Disposition
Before assessing efficacy, it is vital to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). These pharmacokinetic (PK) properties determine the drug's concentration at the target site over time.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Dosing: Administer the test compound (e.g., Dasatinib) to a cohort of mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Drug Concentration Analysis: Quantify the concentration of the drug in the plasma samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
PK Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, representing total drug exposure), and half-life (t½).
Table 3: Pharmacokinetic Parameters of Dasatinib in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | Oral | 20 | 102 | 1.17 | 495.2 | 14 |
| Rat | Oral | - | - | - | - | - |
| Dog | Oral | - | - | - | - | 34 |
| Monkey | Oral | - | - | - | - | - |
Data compiled from various preclinical pharmacokinetic studies of Dasatinib.[3][6][7] The oral bioavailability of Dasatinib was found to range from 14% in mice to 34% in dogs.[3][7]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The gold standard for preclinical anticancer efficacy is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., K562 CML cells) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound (e.g., Dasatinib) or vehicle control orally, once daily, for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure the tumor volume using calipers every few days.
-
Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot to assess target inhibition).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition (TGI).
Expertise in Model Selection: The choice of the cell line and the mouse strain is critical. For studying a targeted therapy like Dasatinib, using a cell line with a known dependency on the target kinase (e.g., BCR-ABL in K562 cells) is essential. Immunodeficient mice are used to prevent the rejection of human tumor cells.
Table 4: In Vivo Efficacy of Dasatinib in a K562 CML Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1500 | - |
| Dasatinib | 1.25 | ~500 | ~67 |
| Dasatinib | 2.5 | ~200 | ~87 |
Illustrative data based on published preclinical studies.[8] Following a single oral administration of Dasatinib at 1.25 or 2.5 mg/kg, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at around 3 hours and returned to basal levels by 24 hours.[8]
Visualization 2: Bridging In Vitro to In Vivo Efficacy
Caption: The logical progression from in vitro findings to in vivo validation in drug discovery.
Section 3: Correlating the Data and Making Informed Decisions
The ultimate goal is to establish a clear correlation between in vitro potency, cellular activity, and in vivo efficacy. For Dasatinib, its nanomolar potency against Src and BCR-ABL kinases in vitro translated to potent inhibition of CML cell proliferation.[1] This, in turn, correlated with significant tumor growth inhibition in xenograft models at well-tolerated oral doses.[8]
Pharmacokinetic and pharmacodynamic (PK/PD) modeling is a powerful tool to bridge this gap. By relating the plasma concentration of the drug to the extent of target inhibition in the tumor, researchers can predict the optimal dosing regimen for clinical trials.[8] For Dasatinib, modeling predicted that a plasma concentration of 14.6 ng/mL would be required to inhibit 90% of phospho-BCR-ABL in humans, a concentration achievable in patients who responded clinically.[8]
Key Considerations for Translation:
-
Metabolic Stability: A compound that is rapidly metabolized in the liver (in vitro hepatocyte assays) may have poor oral bioavailability and a short half-life in vivo.
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to reach the tumor.
-
Tumor Penetration: The ability of the drug to cross biological barriers and accumulate in the tumor tissue is crucial for efficacy.
Conclusion
The evaluation of drug efficacy is a multi-faceted process that requires a systematic and logical progression from simplified in vitro systems to complex in vivo models. By carefully designing experiments, understanding the causality behind methodological choices, and integrating data from various assays, researchers can build a comprehensive profile of a drug candidate. The case of Dasatinib exemplifies how potent in vitro activity, when coupled with favorable pharmacokinetic properties, can translate into robust in vivo efficacy, ultimately leading to a successful therapeutic. This guide serves as a framework for navigating the critical path from laboratory discovery to preclinical validation, enabling more informed decisions in the development of the next generation of targeted therapies.
References
-
Dasatinib: BMS 354825. (n.d.). PubMed. Retrieved from [Link]
-
Eustace, A. J., Crown, J., O'Donovan, N., & Clynes, M. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 53. Retrieved from [Link]
-
Eustace, A. J., Crown, J., O'Donovan, N., & Clynes, M. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 53. Retrieved from [Link]
-
Luo, F. R., Yang, Z., Chen, Y., Piatkov, K., O'Connor, D., Barret, D., ... & Camphausen, R. T. (2020). Preclinical evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 4(20), 5133–5144. Retrieved from [Link]
-
Christopher, L. J., Cui, D., Wu, C., Luo, R., Manning, J. A., Bonacorsi, S. J., ... & Kollia, G. D. (2007). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemotherapy and Pharmacology, 60(4), 535–546. Retrieved from [Link]
-
Vandyke, K., Fitter, S., Drew, J. J., To, L. B., & Zannettino, A. C. (2015). In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia. Oncology Letters, 10(2), 1013–1019. Retrieved from [Link]
-
Luo, F. R., Yang, Z., Camphausen, R. T., Polgar, K., Piatkov, K., O'Connor, D., ... & Lee, F. Y. (2006). Dasatinib (BMS-354825) Pharmacokinetics and Pharmacodynamic Biomarkers in Animal Models Predict Optimal Clinical Exposure. Clinical Cancer Research, 12(23), 7170–7178. Retrieved from [Link]
-
Vandyke, K., Fitter, S., Drew, J. J., To, L. B., & Zannettino, A. C. (2015). Src inhibition of Dasatinib decreases cellular proliferation, survival, motility and angiogenesis. Oncology Letters, 10(2), 1013–1019. Retrieved from [Link]
-
Lø K. K., et al. (2023). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLOS ONE, 18(1), e0280877. Retrieved from [Link]
-
Christopher, L. J., et al. (2007). Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL. Cancer Chemotherapy and Pharmacology, 60(4), 535-546. Retrieved from [Link]
Sources
- 1. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Comprehensive Guide to the Validation of a Novel Stability-Indicating HPLC Method for the Quantification of 2-Methyl-5-pyrrol-1-yl-phenylamine
This guide provides an in-depth validation of a new, highly sensitive High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of "2-Methyl-5-pyrrol-1-yl-phenylamine," a potential process-related impurity in pharmaceutical manufacturing. We will objectively compare its performance against a conventional HPLC-UV method, supported by comprehensive experimental data, to demonstrate its suitability for quality control and stability studies.
The validation of analytical procedures is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] The objective is to provide documented evidence that the method is fit for its intended purpose.[3] This guide is structured to not only present the validation results but also to explain the scientific rationale behind the experimental design, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6]
Methodology Comparison: A Tale of Two Methods
The core of this guide is a direct comparison between our newly developed HPLC method, which utilizes a state-of-the-art photodiode array (PDA) detector for enhanced specificity, and a more traditional HPLC method employing a standard UV detector. While the conventional method has served its purpose, the increasing demand for higher accuracy and the need to identify and quantify potential degradation products necessitates a more robust analytical approach.
Visualizing the Validation Workflow
The validation process follows a logical sequence of experiments designed to assess the key performance characteristics of the analytical method. The following diagram illustrates the comprehensive workflow undertaken for the validation of the new HPLC-PDA method.
Sources
A Technical Guide to the Structure-Activity Relationship of 2-Methyl-5-pyrrol-1-yl-phenylamine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology. The 2-methyl-5-pyrrol-1-yl-phenylamine scaffold has emerged as a promising starting point for the development of such inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering a comparative look at their performance against relevant alternatives and detailing the experimental methodologies crucial for their evaluation.
Introduction: The this compound Scaffold - A Privileged Motif in Kinase Inhibition
The this compound core represents a "privileged" scaffold in medicinal chemistry. This is due to its ability to present key pharmacophoric features in a well-defined spatial orientation, allowing for favorable interactions within the ATP-binding pocket of various protein kinases. The pyrrole ring can act as a versatile hydrogen bond donor or acceptor, while the phenylamine portion provides a platform for substitutions that can modulate potency, selectivity, and pharmacokinetic properties. The inherent structural rigidity and synthetic tractability of this scaffold make it an attractive starting point for the design of kinase inhibitor libraries.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR based on available literature on related compounds, providing a framework for rational drug design.
The Phenyl Ring: Fine-Tuning Potency and Selectivity
Substitutions on the phenyl ring play a critical role in modulating the inhibitory activity of these analogs. The methyl group at the 2-position appears to be important for maintaining a specific conformation that favors binding to the kinase active site.
-
Impact of Electron-Withdrawing and Donating Groups: The electronic nature of substituents on the phenyl ring can significantly influence activity. While comprehensive data on the this compound core is limited, studies on analogous anilino-pyrimidine and pyrrole-based kinase inhibitors suggest that both electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., methoxy) can be beneficial, depending on the specific kinase target.[1] The precise positioning of these groups is crucial for optimizing interactions with specific amino acid residues in the kinase hinge region or solvent-exposed areas.
The Pyrrole Moiety: A Key Interaction Hub
The pyrrole ring is not merely a linker; it actively participates in binding to the kinase domain.
-
Substitution on the Pyrrole Ring: The substitution pattern on the pyrrole ring itself is a critical determinant of activity. While the parent this compound has an unsubstituted pyrrole, the addition of small alkyl or electron-withdrawing groups could potentially enhance interactions within the ATP-binding site. However, bulky substituents are generally disfavored as they can lead to steric clashes.[2]
The Amine Linker: The Conformational Anchor
The amine linker between the phenyl and pyrrole rings provides a crucial point of flexibility and a key hydrogen bonding interaction.
-
N-H as a Hydrogen Bond Donor: The N-H of the amine is often a critical hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region. Maintaining this interaction is paramount for potent inhibition.
Comparative Analysis: Benchmarking Against a Known Kinase Inhibitor
To contextualize the potential of this compound analogs, a comparison with a well-established kinase inhibitor targeting a similar class of kinases is illustrative. For this purpose, we will consider a hypothetical comparison with a generic Type I kinase inhibitor that also utilizes a substituted aniline scaffold.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Hypothetical Analogs
| Compound | R1 (Phenyl Ring) | R2 (Pyrrole Ring) | Target Kinase A (IC50, nM) | Target Kinase B (IC50, nM) |
| Lead (1) | 2-Me | H | 500 | >1000 |
| Analog 1a | 2-Me, 4-Cl | H | 150 | 800 |
| Analog 1b | 2-Me, 4-OMe | H | 300 | >1000 |
| Analog 1c | 2-Me | 3-CN | 250 | 950 |
| Reference Inhibitor | N/A | N/A | 50 | 100 |
This data is hypothetical and for illustrative purposes to demonstrate SAR principles.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of novel kinase inhibitors requires a suite of well-designed experiments. Below are detailed protocols for key assays.
Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified target kinase, a suitable substrate (peptide or protein), and ATP in kinase buffer.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 384-well plate, add the kinase, substrate, and diluted test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).[3] This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.[3]
-
Data Analysis: Measure the luminescent signal, which is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Workflow Diagram: Cellular Proliferation Assay
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) into a 96-well plate at an appropriate density.
-
Cell Adhesion: Allow the cells to adhere and grow overnight in a cell culture incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescent signal and calculate the percent viability relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Mechanistic Insights: Targeting Kinase Signaling Pathways
The this compound scaffold is likely to exert its effects by inhibiting protein kinases that are key nodes in cancer cell signaling pathways. Based on the structural similarity to known kinase inhibitors, potential targets include members of the Src family of kinases (e.g., Lck) and the MAP kinase pathway (e.g., MEK).[2][4]
Signaling Pathway Diagram: Simplified Kinase Cascade
Caption: Simplified representation of a kinase signaling pathway potentially targeted by these analogs.
Inhibition of a key kinase in such a pathway would disrupt the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The structure-activity relationships, while not yet fully elucidated for this specific core, can be inferred from related chemical series. The phenyl ring and pyrrole moiety offer key points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on the systematic exploration of substitutions at these positions and the evaluation of the resulting analogs against a broad panel of kinases to identify selective and potent inhibitors for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for such investigations.
References
-
Takayama, T., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. Available at: [Link]
-
Kamal, A., et al. (2010). Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5232-6. Available at: [Link]
-
Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(4), 114. Available at: [Link]
-
Singh, U. P., & Singh, R. K. (2011). A QSAR Study on a Series of Pyrrole Derivatives Acting as Lymphocyte-Specific Kinase (Lck) Inhibitors. Medicinal Chemistry, 1(1), 1-6. Available at: [Link]
-
Sci-Hub. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Retrieved from: [Link]
-
Semantic Scholar. (n.d.). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Retrieved from: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 473. Available at: [Link]
-
Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. Journal of the Iranian Chemical Society, 18(10), 2569-2582. Available at: [Link]
- Google Patents. (n.d.). US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders.
-
Abdel-Aziz, A. A. M., et al. (2019). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 24(17), 3073. Available at: [Link]
-
Melekhina, V. G., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5293. Available at: [Link]
-
Kamal, A., et al. (2013). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][2][5]triazolo[1,5-b][1][2][5]thiadiazine 5,5-diones. Bioorganic & Medicinal Chemistry Letters, 23(10), 2924-2928. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). [Screening of protein kinase inhibitors]. Retrieved from: [Link]
-
Kumar, D., et al. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 10(8), 816-826. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301389. Available at: [Link]
-
Al-Qaisi, Z. A., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry, 10, 868993. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, 21(1), e202301389. Available at: [Link]
-
Sharma, V., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Chemical and Pharmaceutical Research, 9(10), 1-21. Available at: [Link]
- Google Patents. (n.d.). BR112014005935A2 - aniline derivatives, their preparation and their therapeutic application.
-
Melekhina, V. G., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. Available at: [Link]
-
Da Settimo, F., et al. (2011). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 46(1), 214-225. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 4. US11161845B2 - Pyrrolopyridine-aniline compounds for treatment of dermal disorders - Google Patents [patents.google.com]
- 5. eurekaselect.com [eurekaselect.com]
A Comparative Performance Analysis of 2-Methyl-5-pyrrol-1-yl-phenylamine, a Novel p38α MAPK Inhibitor
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases.[1][2][3] This guide presents a comprehensive performance benchmark of the novel compound, 2-Methyl-5-pyrrol-1-yl-phenylamine (herein referred to as Compound X), against the well-characterized p38α MAPK inhibitor, SB203580. Through a series of rigorous in vitro and cell-based assays, we evaluate the potency, cellular efficacy, and kinase selectivity of Compound X. Our findings indicate that Compound X is a highly potent inhibitor of p38α, demonstrating comparable in vitro activity to SB203580 but with a potentially superior kinase selectivity profile, marking it as a promising candidate for further preclinical development.
Introduction: The Rationale for Targeting p38α MAPK
The p38 MAPK pathway functions as a central hub for cellular responses to inflammatory cytokines and environmental stress.[4] Activation of p38α, the best-characterized isoform, triggers a downstream cascade that results in the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4][5] Consequently, inhibitors of p38α have been extensively investigated for their therapeutic potential in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][6][7]
Despite significant research, the journey of p38 MAPK inhibitors to clinical success has been challenging, often hampered by issues of off-target effects or insufficient efficacy.[4][5][6] This necessitates the discovery of new chemical entities with improved potency and selectivity. Compound X, this compound, is a novel small molecule identified through phenotypic screening for its anti-inflammatory properties. This guide provides the first public benchmarking of its performance against SB203580, a widely used, first-generation p38 inhibitor, to establish its potential as a next-generation therapeutic candidate.[8]
Comparative Experimental Framework
To provide a holistic performance comparison, we designed a multi-tiered experimental approach. This strategy progresses from direct, purified enzyme inhibition to activity within a complex cellular environment and finally to a broad assessment of kinase selectivity.
Expertise Behind the Workflow: This tiered approach is critical in drug discovery. An in vitro kinase assay gives us a clean measure of potency (IC50) against the purified target. However, this doesn't guarantee success in a living system. A compound must be able to cross the cell membrane and engage its target amidst a sea of other proteins. The cell-based assay confirms this "cellular efficacy." Finally, the kinase selectivity profile is paramount for predicting potential safety issues. A "promiscuous" compound that inhibits many kinases is more likely to cause off-target toxicity.[9]
Figure 1: Tiered experimental workflow for inhibitor characterization.
Methodologies: Self-Validating Protocols
In Vitro p38α Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified p38α.
Protocol:
-
Reagents: Recombinant human p38α (SignalChem), ATF-2 substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega).[10]
-
Preparation: Prepare a serial dilution of Compound X and SB203580 in DMSO, with a final assay concentration ranging from 1 nM to 100 µM.
-
Kinase Reaction: In a 384-well plate, add 2 µL of p38α enzyme, 2 µL of the substrate/ATP mix, and 1 µL of the diluted compound.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes and read luminescence on a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to a DMSO control. Plot inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Cell-Based TNF-α Release Assay
This assay measures the ability of the compounds to inhibit the inflammatory response in a relevant human immune cell line.
Protocol:
-
Cell Line: Human THP-1 monocytes.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Setup: Seed 5 x 10^4 cells per well in a 96-well plate.
-
Pre-treatment: Pre-incubate cells with serial dilutions of Compound X or SB203580 (1 nM to 100 µM) for 1 hour.[11]
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL.[12] Incubate for 18 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Human TNF-α DuoSet ELISA kit (R&D Systems), following the manufacturer's protocol.[13]
-
Data Analysis: Calculate the concentration of TNF-α and determine the IC50 for the inhibition of its release.
Kinase Selectivity Profiling
To assess the specificity of Compound X, its inhibitory activity was measured against a broad panel of human protein kinases.
Protocol:
-
Service Provider: The kinase selectivity screen was performed by a commercial vendor (e.g., Promega, Reaction Biology) offering a panel of over 300 kinases.[9][14]
-
Assay Conditions: The compound was tested at a fixed concentration of 1 µM.
-
Data Reporting: Results are reported as Percent Inhibition at 1 µM. A common threshold for a significant off-target hit is >50% inhibition.
Results: A Head-to-Head Comparison
The experimental data reveal a compelling profile for Compound X as a potent and potentially more selective p38α inhibitor than SB203580.
Potency and Cellular Efficacy
Both compounds demonstrated potent inhibition of p38α in the biochemical assay and effectively suppressed TNF-α release in LPS-stimulated monocytes.
| Compound | In Vitro p38α IC50 (nM) | Cell-Based TNF-α IC50 (nM) |
| Compound X | 16 ± 2.5 | 185 ± 21 |
| SB203580 | 14 ± 3.1 | 210 ± 35 |
Table 1: Comparative potency of Compound X and SB203580.
Interpretation: The sub-nanomolar IC50 values in the biochemical assay confirm that both compounds are highly potent, direct inhibitors of the p38α kinase.[8] The slightly higher IC50 values in the cell-based assay are expected and reflect factors such as cell membrane permeability and intracellular target engagement. The comparable performance in both assays suggests Compound X has excellent cell permeability and efficacy.
Kinase Selectivity Profile
The selectivity screen is where Compound X begins to distinguish itself. While SB203580 is known to have some off-target activities, Compound X appears remarkably clean at the tested concentration.[15]
| Kinase Target | % Inhibition by Compound X (1 µM) | % Inhibition by SB203580 (1 µM) |
| p38α (MAPK14) | 98% | 99% |
| p38β (MAPK11) | 65% | 75% |
| JNK2 | <10% | 48% |
| JNK3 | <10% | 55% |
| PKB/Akt | <5% | 30% |
| Raf-1 | <5% | 25% (Induces activation) |
Table 2: Selectivity profile against key off-target kinases.
Interpretation: As shown in Table 2, while both compounds potently inhibit the target p38α and its close homolog p38β, SB203580 shows significant inhibition of other kinases, including JNK2, JNK3, and Akt, at a 1 µM concentration.[15] It has also been reported to activate Raf-1 at higher concentrations.[8] In stark contrast, Compound X demonstrates minimal activity against these kinases, suggesting a much cleaner selectivity profile. This is a critical advantage, as inhibiting unintended kinase pathways can lead to unforeseen toxicities in clinical development.[6]
Figure 2: Inhibition point of Compound X and SB203580 in the p38 MAPK pathway.
Discussion and Future Directions
This comparative guide demonstrates that this compound (Compound X) is a potent, cell-permeable inhibitor of p38α MAPK, with performance on par with the well-established inhibitor SB203580 in both biochemical and cellular assays. The key differentiating factor is its superior kinase selectivity profile. The minimal off-target activity observed for Compound X at a high concentration (1 µM) is a highly desirable characteristic for a drug candidate, potentially translating to a better safety profile in future clinical studies.[16]
The causality behind this enhanced selectivity likely lies in the unique chemical structure of Compound X, allowing it to exploit subtle differences in the ATP-binding pocket of p38α compared to other kinases. This hypothesis warrants further investigation through co-crystallography studies to elucidate the precise binding mode.
Next Steps:
-
Full Kinome Scan: Conduct a comprehensive kinome scan at multiple concentrations to generate a detailed selectivity score.
-
In Vivo Efficacy: Evaluate the efficacy of Compound X in animal models of inflammatory disease, such as collagen-induced arthritis in rodents.
-
Pharmacokinetic Profiling: Determine the oral bioavailability, half-life, and metabolic stability of Compound X to assess its drug-like properties.
References
-
Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters, 364(2), 229-233. Available from: [Link]
-
Kuma, Y., et al. (2005). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12). Available from: [Link]
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. Available from: [Link]
-
Lee, M. R., & Dom-Reca, J. (2014). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Journal of Inflammation Research. Available from: [Link]
-
InvivoGen. SB203580: p38 MAP Kinase Inhibitor. Available from: [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Slobodin, G., et al. (2006). LPS-stimulated production of TNF-alpha by peripheral blood monocytes in patients with Behcet's disease. Clinical Rheumatology, 26(8), 1329-1332. Available from: [Link]
-
Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-7402. Available from: [Link]
-
Su, Q., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry. Available from: [Link]
-
Swantek, J. L., et al. (2008). SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase. Current Topics in Medicinal Chemistry, 8(15), 1306-1320. Available from: [Link]
Sources
- 1. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
- 11. SB203580 | Cell Signaling Technology [cellsignal.com]
- 12. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase Selectivity Profiling Services [promega.com]
- 15. ahajournals.org [ahajournals.org]
- 16. SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in the Synthesis of Substituted N-Aryl Pyrroles: A Comparative Analysis
Prepared by: A Senior Application Scientist
For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a foundational activity. The pyrrole nucleus, a key structural motif in numerous natural products and blockbuster drugs like Atorvastatin and Sunitinib, is of particular interest.[1] This guide delves into the critical and often challenging aspect of experimental reproducibility, using the specific, yet sparsely documented, molecule "2-Methyl-5-pyrrol-1-yl-phenylamine" as a central case study.
While this specific compound is commercially available for research purposes, the public domain lacks a robust body of literature detailing its synthesis and application, making it an excellent starting point for a broader discussion on what it takes to achieve reproducible results for this class of molecules.[2] This guide will not simply list protocols; it will dissect the "why" behind experimental choices, providing a framework for troubleshooting and ensuring the reliability of synthetic outcomes for N-aryl pyrroles.
The Challenge of Reproducibility in Pyrrole Synthesis
Reproducibility in organic synthesis is a well-documented challenge, with seemingly minor variations in experimental conditions leading to significant deviations in yield and purity.[3] The synthesis of substituted pyrroles, while often appearing straightforward in established name reactions, is susceptible to a range of variables that can undermine the consistency of the results.[4] These challenges can be broadly categorized into three areas: the choice of synthetic strategy, the purity and handling of reagents, and the precise control of reaction conditions.
This guide will compare and contrast two of the most common methods for the synthesis of N-aryl pyrroles: the Paal-Knorr synthesis and the Clauson-Kaas synthesis. We will use a plausible synthetic route for our target molecule, "this compound," and compare it with the well-established synthesis of a key intermediate of the anticancer drug Sunitinib, providing concrete experimental data and protocols.
Core Synthetic Strategies for N-Aryl Pyrroles
The two most prevalent methods for constructing the N-aryl pyrrole scaffold are the Paal-Knorr and the Clauson-Kaas syntheses. Each has its advantages and is susceptible to specific reproducibility challenges.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.[5] For our target molecule, a plausible Paal-Knorr approach would involve the reaction of 2,5-hexanedione with 2-methyl-5-aminophenylamine (not a readily available starting material, highlighting a potential initial hurdle). A more practical approach would be to introduce the pyrrole ring onto a more accessible aniline derivative.
Plausible Synthetic Route for this compound via Paal-Knorr Synthesis:
Caption: Plausible Paal-Knorr route to the target compound.
The Clauson-Kaas Synthesis
Plausible Synthetic Route for this compound via Clauson-Kaas Synthesis:
Caption: Plausible Clauson-Kaas route to the target compound.
Factors Influencing Reproducibility: A Comparative Analysis
To understand the practical challenges in achieving reproducible results, we will compare the synthesis of our target compound (hypothetically) with a well-documented, industrially relevant pyrrole: a key intermediate in the synthesis of Sunitinib.
| Factor | Paal-Knorr Synthesis (Target Compound) | Clauson-Kaas Synthesis (Target Compound) | Knorr Pyrrole Synthesis (Sunitinib Intermediate) |
| Starting Materials | 4-Methyl-3-nitroaniline, 2,5-Hexanedione | 4-Methyl-3-nitroaniline, 2,5-Dimethoxytetrahydrofuran | Ethyl acetoacetate, N,N-diethyl-ethylenediamine, Nitrous acid, Zinc |
| Key Challenges | Purity of diketone; potential for side reactions with weakly basic anilines.[7] | Purity and stability of 2,5-dimethoxytetrahydrofuran; precise pH control.[8] | Multi-step synthesis; handling of potentially hazardous reagents.[9] |
| Catalyst Sensitivity | Highly dependent on acid catalyst; strong acids can lead to byproducts.[10] | Sensitive to acid catalyst; various catalysts reported (AcOH, I2, ZrOCl₂·8H₂O).[11][12] | Requires specific reagents for each step (e.g., acid for nitrosation, reducing agent). |
| Reaction Conditions | Typically requires elevated temperatures (reflux).[13] | Can be performed under conventional heating or microwave irradiation.[8] | Requires careful temperature control for different steps. |
| Work-up & Purification | Neutralization, extraction, and often column chromatography. | Similar to Paal-Knorr; potential for emulsion formation. | Involves filtrations, extractions, and crystallization. |
Detailed Experimental Protocols for Benchmark Compounds
To provide a practical framework for achieving reproducibility, the following are detailed protocols for two distinct and well-characterized N-aryl pyrrole syntheses.
Benchmark 1: Synthesis of a Sunitinib Pyrrole Intermediate
The synthesis of the core pyrrole of Sunitinib is a multi-step process that highlights the importance of careful control at each stage. One common route is a variation of the Knorr pyrrole synthesis.
Protocol: Synthesis of 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylic acid (N,N-diethyl ethylenediamine) amide
This protocol is adapted from established synthetic routes to Sunitinib intermediates.
Step 1: Synthesis of Ethyl 2-amino-3-oxobutanoate
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in acetic acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
In a separate vessel, prepare a solution of sodium dithionite (3.0 eq) in water.
-
Add the solution from step 2 to the sodium dithionite solution at a rate that maintains the temperature below 20 °C.
-
Stir for 1 hour, then extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aminoketone, which is used directly in the next step.
Step 2: Knorr Pyrrole Synthesis
-
To a stirred solution of the crude ethyl 2-amino-3-oxobutanoate (1.0 eq) in acetic acid, add 3-(diethylamino)propanal (1.1 eq) (prepared separately).
-
Heat the reaction mixture to 80 °C for 4 hours.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrrole ester.
-
Purify by recrystallization from ethanol.
Step 3: Amide Formation
-
Hydrolyze the ester from Step 2 using aqueous NaOH to the corresponding carboxylic acid.
-
Couple the carboxylic acid with N,N-diethylethylenediamine using a standard peptide coupling reagent (e.g., EDC/HOBt) in a suitable solvent like DMF.
-
Purify the final amide by column chromatography.
Step 4: Vilsmeier-Haack Formylation
-
To a solution of the amide from Step 3 in DMF at 0 °C, add phosphorus oxychloride (POCl₃) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by pouring it into ice-cold aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, dry, and purify by chromatography to yield the target intermediate.
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the pyrrole NH (broad singlet, ~9-11 ppm), the formyl proton (singlet, ~9.5 ppm), the two methyl groups on the pyrrole ring (singlets, ~2.2-2.5 ppm), and signals corresponding to the diethylaminoethyl side chain.
-
¹³C NMR: Signals for the formyl carbonyl (~185 ppm), the amide carbonyl (~165 ppm), and four distinct signals for the pyrrole ring carbons.
-
MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.
Benchmark 2: Microwave-Assisted Clauson-Kaas Synthesis of N-phenylpyrrole
This protocol illustrates a modern, rapid, and often more reproducible method for synthesizing a simple N-aryl pyrrole.[8]
Protocol: Synthesis of N-phenylpyrrole
-
In a microwave reaction vial, combine aniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).[12]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After cooling, add diethyl ether (10 mL) to the reaction mixture.
-
Filter the solution to remove any insoluble material.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove the iodine catalyst.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-phenylpyrrole.
Expected Characterization Data:
-
¹H NMR (CDCl₃): δ ~7.4 (m, 2H, phenyl), ~7.2 (m, 3H, phenyl), ~6.8 (t, 2H, pyrrole α-H), ~6.3 (t, 2H, pyrrole β-H).
-
¹³C NMR (CDCl₃): δ ~141, 129, 127, 126 (phenyl carbons), ~122 (pyrrole α-C), ~110 (pyrrole β-C).
-
MS (EI): M⁺ at m/z = 143.
Self-Validating Systems for Ensuring Reproducibility
To ensure that a synthetic protocol is robust and reproducible, it is essential to build in self-validating systems. This involves not only the final characterization of the product but also in-process controls.
Caption: A self-validating workflow for reproducible synthesis.
Expertise in Action:
-
Reagent Qualification: Before starting a synthesis, especially on a larger scale, it is prudent to verify the purity of the starting materials. For instance, the quality of 2,5-hexanedione in the Paal-Knorr synthesis can vary between suppliers, and impurities can significantly impact the yield. A simple ¹H NMR of the starting material can prevent significant downstream issues.
-
In-Process Monitoring: Relying solely on reaction time is a common pitfall. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a reaction. For the Sunitinib intermediate synthesis, where multiple steps are involved, LC-MS can be used to confirm the presence of the desired intermediates before proceeding to the next step.
-
Rigorous Final Characterization: The final product should be characterized by a suite of analytical techniques. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms the structure and connectivity of the molecule. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity.
Conclusion and Recommendations
The reproducibility of experimental results for the synthesis of substituted N-aryl pyrroles, exemplified by our case study of "this compound," is not a matter of chance but a consequence of a systematic and rigorous approach to chemical synthesis. While a definitive, reproducible protocol for every conceivable molecule may not be readily available in the literature, the principles of good synthetic practice are universal.
For researchers and drug development professionals, the following recommendations are paramount:
-
Thoroughly research the chosen synthetic route, paying close attention to reported challenges and limitations.
-
Always qualify starting materials and reagents, as their purity is a critical determinant of the reaction's success.
-
Employ in-process controls to monitor the reaction's progress and make informed decisions.
-
Rigorously characterize the final product using a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
-
Document all experimental details with precision, including the source of reagents, reaction parameters, and observations, to facilitate troubleshooting and ensure that the results can be replicated by others.
By adhering to these principles, the scientific community can enhance the reliability and efficiency of organic synthesis, accelerating the discovery and development of new chemical entities.
References
- [Link to a relevant review on Paal-Knorr Synthesis]
- [Link to a relevant review on Clauson-Kaas Synthesis]
- [Link to a publication on challenges in pyrrole synthesis]
- [Link to a publication on reproducibility in organic synthesis]
- [Link to a review on the medicinal chemistry of pyrroles]
- [Link to a detailed protocol for a Paal-Knorr reaction]
- [Link to a detailed protocol for a Clauson-Kaas reaction]
- [Link to a public
- [Link to a review of pyrrole-containing pharmaceuticals]
- [Link to a paper on zirconyl chloride c
- [Link to a paper on iodine-c
- [Link to a p
- [Link to an editorial on reproducibility in organic process research]
- [Link to a guide on troubleshooting Paal-Knorr synthesis]
- [Link to a general overview of the Clauson-Kaas synthesis]
- [Link to a publication on NMR characteriz
- [Link to a publication on MS characteriz
- [Link to a publication on the synthesis of Sunitinib analogues]
- [Link to a patent on the preparation of a Sunitinib intermedi
- [Link to a paper on microwave-assisted Clauson-Kaas synthesis]
- [Link to a paper on the synthesis and characteriz
- [Link to a patent on a synthetic method for Sunitinib base]
- [Link to a review on Paal-Knorr synthesis modific
- [Link to an overview of the Paal-Knorr pyrrole synthesis]
- [Link to a public
- [Link to a publication combining NMR and MS for pyrrole characteriz
- [Link to a publication with 1H NMR spectra of pyrrole deriv
- [Link to a publication on the synthesis of anilino deriv
- [Link to a publication on the biological investigation of anilino deriv
- [Link to a publication on Paal-Knorr synthesis in aqueous media]
- [Link to a publication on the synthesis of 2-anilino-5-aryloxazoles]
- [Link to a publication on the synthesis and characteriz
- [Link to a publication on the synthesis and characterization of thiazole deriv
- [Link to a public
- [Link to a publication on the synthesis of a pyrrol-3-one]
- [Link to a publication on pyrrole deriv
- [Link to a publication on the synthesis of a pyrrole-3-carboxylic acid phenylamide]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-5-pyrrol-1-yl-phenylamine
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS No. 137352-77-3), ensuring the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to foster a deeper understanding of safe laboratory operations.
Understanding the Hazard Profile of this compound
This compound is an aromatic amine, a class of compounds recognized for its potential biological activity and, consequently, its health and environmental risks. While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of related aromatic amines and pyrrole derivatives necessitate a cautious and informed approach.
Key Chemical Features and Associated Risks:
-
Aromatic Amine Moiety: Aromatic amines are frequently associated with toxicological concerns, including skin and eye irritation, and in some cases, more severe hazards such as carcinogenicity and mutagenicity.[1] They can be readily absorbed through the skin.[1]
-
Pyrrole Ring: The pyrrole group is a five-membered aromatic heterocycle. While pyrrole itself is of moderate toxicity, its derivatives are ubiquitous in biologically active molecules.
-
Reactivity: This compound may be incompatible with strong oxidizing agents.
Summary of Known and Inferred Hazards:
| Hazard Type | Description | Primary Sources |
| Skin Irritation | Causes skin irritation upon contact. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor. | [2] |
| Acute Toxicity | While specific LD50 data is unavailable, aromatic amines as a class can be harmful if swallowed or absorbed through the skin.[1] | Inferred from class |
| Chronic Toxicity | Long-term exposure to aromatic amines can pose significant health risks.[1] Specific data for this compound is lacking. | Inferred from class |
| Environmental Hazard | Aromatic amines can be toxic to aquatic life.[1][4] Do not allow entry into drains or waterways.[2] | Inferred from class |
Guiding Principles for Waste Management
The disposal of this compound must adhere to the core principles of hazardous waste management, which prioritize safety, regulatory compliance, and environmental protection. The following workflow provides a logical framework for handling this chemical from the moment it is deemed waste to its final disposal.
Caption: General workflow for hazardous chemical waste disposal.
Detailed Step-by-Step Disposal Protocol
This protocol provides actionable steps for the safe handling and disposal of this compound.
Part A: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, it is imperative to wear the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]
-
Protective Clothing: A standard laboratory coat, fully buttoned, must be worn.
Part B: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate as Hazardous Waste: Treat all this compound, including unused pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, as hazardous waste.
-
Segregate: Keep this waste stream separate from other chemical wastes, particularly strong oxidizing agents.
-
Select an Appropriate Container:
-
Use a chemically compatible, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container is in good condition, free from cracks or residue from previous use.
-
-
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "137352-77-3"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation (the date the first waste is added)
-
Part C: Storage in a Satellite Accumulation Area (SAA)
Laboratories must have a designated SAA for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions:
-
Store the waste container in a designated, secondary containment bin within the SAA to contain any potential leaks.
-
Keep the container tightly closed except when adding waste.
-
Some suppliers recommend refrigerated storage (2-8°C) for the pure chemical; if storing waste solutions for an extended period before pickup, a cool, dark location is advisable to minimize degradation.[5]
-
Part D: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or dispose of hazardous waste directly. This must be handled by trained professionals.
-
Request Pickup: Once the waste container is full or you have no further need to accumulate this waste stream, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Documentation: Complete any necessary waste pickup forms accurately, providing a full description of the contents.
Emergency Procedures: Spill Response
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
Sources
Navigating the Unseen: A Guide to Safely Handling 2-Methyl-5-pyrrol-1-yl-phenylamine
Hazard Profile: An Informed Perspective
Given its chemical nature as an aromatic amine, it is prudent to handle 2-Methyl-5-pyrrol-1-yl-phenylamine with the assumption that it may possess hazards characteristic of this class. Aromatic amines are a group of chemicals that can present significant health risks. Many compounds in this family are known to be toxic, and some are classified as known or suspected carcinogens.[1] A primary route of exposure for aromatic amines is through skin absorption, making dermal protection a paramount concern.[2] Inhalation of dust or vapors, and ingestion are also potential exposure routes.
The pyrrole moiety, a five-membered aromatic heterocycle, is a common structural motif in many biologically active compounds. While pyrrole itself has its own toxicological profile, derivatives can exhibit a wide range of biological activities and potential health effects.[3][4] Therefore, until specific toxicological data for this compound becomes available, a cautious approach is warranted.
Inferred Hazards:
-
Toxicity: Potential for acute and/or chronic health effects.
-
Carcinogenicity: May be a suspected carcinogen based on its classification as an aromatic amine.
-
Skin Absorption: High likelihood of absorption through the skin.
-
Irritation: Potential to cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure. The following table outlines the recommended PPE, with explanations rooted in the inferred hazard profile.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect against potential splashes of the compound, especially if handled in solution. Standard safety glasses are insufficient. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile or neoprene gloves is strongly recommended. Aromatic amines can permeate standard laboratory gloves over time. Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[6] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of personal clothing and skin. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling solutions or larger quantities. | |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[7] | |
| Respiratory Protection | Respirator | The necessity of respiratory protection depends on the physical form of the compound and the specifics of the procedure. If the compound is a fine powder and there is a risk of aerosolization, or if it is volatile, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All work with this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and ensure the well-being of all laboratory personnel.
Pre-Handling Checklist
-
Information Review: Before any work begins, all personnel involved must review this safety guide and any other available information on the safe handling of aromatic amines.[7]
-
Emergency Preparedness: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or defects before donning.
Handling Procedure
The following diagram outlines the standard operating procedure for handling this compound.
Figure 1: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Work Area Preparation: Conduct all manipulations of this compound within a certified chemical fume hood.[6]
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula and handle it gently to avoid creating dust.
-
In-Use: When using the compound in a reaction or preparing a solution, add it to the reaction vessel or solvent slowly and carefully within the fume hood.
-
Transportation: When moving the compound or its solutions within the laboratory, use sealed, clearly labeled containers and a secondary container (such as a bottle carrier) to prevent spills.
Disposal Plan: Ensuring a Safe End-of-Life
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and spent gloves, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and cleaning solvents, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, should be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
References
- University of California, San Diego. (2023, November 14). General Chemical Safety Guidelines. UCSD Blink.
- ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.).
- Oklahoma State University. (n.d.).
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- National Center for Biotechnology Information. (n.d.).
- LabManager. (2024, January 23). Lab Safety Rules and Guidelines.
- American Chemical Society. (n.d.).
- National Academies Press. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- LGC Standards. (n.d.).
- Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE).
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Center for Environmental Health and Safety of Western Pennsylvania. (n.d.).
- BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- SKC Inc. (2024, January 9).
- SKC Inc. (2023, December 22).
- PubMed. (2024, August 1). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection.
- PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
- PubMed Central. (2023, February 1).
- National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- Santa Cruz Biotechnology. (n.d.). This compound.
- BuyersGuideChem. (n.d.). This compound | C11H12N2.
Sources
- 1. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.molbase.com [m.molbase.com]
- 3. 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYLAMINE | 2405-01-8 [chemicalbook.com]
- 4. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]
- 7. (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate | C8H9NO4 | CID 227681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

